Methyl 2-chloro-5-(methylamino)isonicotinate
Description
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Properties
IUPAC Name |
methyl 2-chloro-5-(methylamino)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-6-4-11-7(9)3-5(6)8(12)13-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWREPUJGGHYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the Synthesis and Characterization of Methyl 2-chloro-5-(methylamino)isonicotinate
Abstract: This document provides a comprehensive technical guide for the synthesis and characterization of Methyl 2-chloro-5-(methylamino)isonicotinate, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Pyridine scaffolds are ubiquitous in pharmaceuticals, and functionalized isonicotinates serve as critical building blocks for novel molecular entities. This guide outlines a robust, multi-step synthetic pathway starting from a commercially available precursor. We will delve into the causality behind experimental choices, from reaction conditions to purification strategies. Furthermore, a detailed protocol for the structural elucidation and purity confirmation of the final compound using modern spectroscopic techniques is presented, ensuring a self-validating and reproducible workflow.
Strategic Approach: Retrosynthetic Analysis
The design of a synthetic route must prioritize efficiency, scalability, and the use of readily available starting materials. For the target molecule, this compound, a logical retrosynthetic disconnection points towards a key intermediate, Methyl 2-chloro-5-nitroisonicotinate. This intermediate can be accessed via electrophilic nitration of the commercially available Methyl 2-chloroisonicotinate. The subsequent reduction of the nitro group to a primary amine, followed by selective N-methylation, presents a reliable forward synthesis. This strategy is advantageous as the reactions involved—nitration, hydrogenation, and reductive amination—are well-established and high-yielding transformations in organic synthesis.
Caption: Retrosynthetic analysis of the target compound.
Detailed Synthesis Protocol
This section provides a step-by-step methodology for the synthesis. The protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.
Step 1: Electrophilic Nitration of Methyl 2-chloroisonicotinate
The initial step involves the regioselective nitration of the pyridine ring. The electron-withdrawing nature of the chloro and ester groups directs the incoming nitro group to the 5-position. A mixture of fuming nitric acid and sulfuric acid is the classic and effective nitrating agent for de-activated aromatic systems.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Methyl 2-chloronicotinate[1] | ≥97% | Sigma-Aldrich |
| Fuming Nitric Acid (HNO₃) | 90% | Merck |
| Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C using an ice bath.
-
Slowly add Methyl 2-chloronicotinate to the cold sulfuric acid while stirring. Ensure the temperature does not exceed 10 °C. The pyridine ester must be fully protonated by the strong acid to prevent uncontrolled oxidation.
-
Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel, maintaining the internal temperature between 0-5 °C. This exothermic reaction requires careful temperature control to minimize side-product formation.
-
After the addition, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate until the pH is ~7.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-chloro-5-nitroisonicotinate.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the pure nitro-intermediate. A typical spectrum for a related compound, 2-Chloro-5-nitro-isonicotinic acid methyl ester, can be used as a reference for characterization[2].
Step 2: Reduction of the Nitro Group
Catalytic hydrogenation is the method of choice for reducing the nitro group to a primary amine, as it offers high selectivity and clean conversion. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, operating under mild conditions that preserve the chloro and ester functionalities[3].
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Methyl 2-chloro-5-nitroisonicotinate | (From Step 1) | - |
| Palladium on Carbon (Pd/C) | 10 wt. % | Acros Organics |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich |
| Hydrogen (H₂) Gas | High Purity | Airgas |
| Celite | - | Fisher Scientific |
Procedure:
-
Dissolve Methyl 2-chloro-5-nitroisonicotinate in anhydrous methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 40-50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by TLC. The reaction is typically complete within 3-5 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The use of Celite is critical for removing the fine, pyrophoric catalyst safely and completely.
-
Rinse the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield Methyl 2-chloro-5-aminoisonicotinate, which is often pure enough for the next step.
Step 3: N-Methylation via Reductive Amination
Reductive amination is a superior method for N-methylation, providing high selectivity and avoiding the over-methylation issues common with direct alkylating agents. The primary amine is first condensed with formaldehyde to form a transient imine (or iminium ion), which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Methyl 2-chloro-5-aminoisonicotinate | (From Step 2) | - |
| Formaldehyde | 37% solution in water | Sigma-Aldrich |
| Acetic Acid | Glacial | Fisher Scientific |
| Sodium Triacetoxyborohydride (STAB) | 97% | Acros Organics |
| Dichloroethane (DCE) | Anhydrous | Sigma-Aldrich |
Procedure:
-
Dissolve Methyl 2-chloro-5-aminoisonicotinate in anhydrous dichloroethane.
-
Add aqueous formaldehyde solution, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion intermediate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in one portion. STAB is chosen for its mildness and tolerance of the slightly acidic conditions.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the final product, this compound, as a pure solid or oil.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized molecule. The following data are expected for the final product.
Summary of Physicochemical Properties
| Property | Expected Value |
| IUPAC Name | This compound |
| CAS Number | 1034131-90-2[4] |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol |
| Appearance | Off-white to yellow solid or oil |
Spectroscopic Analysis Workflow
Caption: Workflow for product purification and characterization.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum is the most powerful tool for confirming the structure.
-
Aromatic Protons: Two distinct signals are expected in the aromatic region. The proton at the 6-position (adjacent to the nitrogen) will appear as a singlet at approximately δ 8.0-8.2 ppm. The proton at the 3-position will appear as a singlet at a more upfield chemical shift, around δ 7.2-7.4 ppm, due to the electron-donating effect of the adjacent methylamino group.
-
Ester Methyl Protons: A sharp singlet integrating to 3 protons will be observed around δ 3.9-4.0 ppm.
-
N-H Proton: A broad singlet, typically around δ 4.5-5.5 ppm, corresponding to the amine proton. Its position can vary with concentration and temperature.
-
N-Methyl Protons: A singlet integrating to 3 protons, often appearing as a doublet if coupled to the N-H proton, around δ 2.9-3.1 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of key functional groups.
-
N-H Stretch: A moderate, sharp absorption band around 3350-3450 cm⁻¹.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹[5].
-
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1720-1735 cm⁻¹. This is a highly diagnostic peak.
-
C=C and C=N Stretch (Aromatic Ring): Multiple sharp bands in the 1550-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry (EI-MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z = 200.
-
Isotopic Pattern: A crucial diagnostic feature will be the M+2 peak at m/z = 202, with an intensity that is approximately one-third of the molecular ion peak. This is the characteristic isotopic signature of a molecule containing a single chlorine atom[6].
-
Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 169, and loss of the entire ester group (-CO₂CH₃) to give a peak at m/z = 141.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions are mandatory.
-
Hazards: While specific toxicity data for this compound is not widely available, related chloro- and amino-pyridines are often classified as irritants. Assume the compound may cause skin, eye, and respiratory irritation[7][8].
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation[4].
Conclusion
This guide details a reliable and reproducible method for the synthesis of this compound. By following the outlined protocols for synthesis, purification, and characterization, researchers can confidently produce and validate this valuable chemical building block for applications in drug discovery and materials science. The emphasis on the rationale behind each step provides the necessary insight for troubleshooting and adapting the methodology for related molecular targets.
References
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Synthesis of 2-chloro-nicotinic acid, methyl ester , PrepChem.com, [Link]
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Navigating Uncharted Territory: A Technical Guide to the Proposed Discovery and Initial Studies of Methyl 2-chloro-5-(methylamino)isonicotinate
Abstract
This technical guide addresses the novel chemical entity, Methyl 2-chloro-5-(methylamino)isonicotinate (CAS 1034131-90-2). Despite its commercial availability from suppliers, a conspicuous absence of dedicated scientific literature necessitates a foundational roadmap for its synthesis, characterization, and preliminary biological evaluation.[1][2][3] This document serves as a comprehensive primer for researchers, scientists, and drug development professionals, offering a proposed synthetic pathway, detailed experimental protocols, and a strategic framework for initial biological screening. By leveraging established methodologies for structurally analogous compounds, this guide aims to catalyze the exploration of this uncharted chemical space and unlock its potential therapeutic applications.
Introduction: The Enigma of a Commercially Available Unknown
The landscape of chemical research is vast, and within it exist compounds that, while cataloged and available for purchase, remain uncharacterized in peer-reviewed literature. This compound is one such molecule. Its structure, featuring a substituted pyridine core, hints at a range of potential biological activities, drawing from the rich history of isonicotinic acid derivatives in medicine.[4][5][6][7] This guide, therefore, is constructed upon a foundation of scientific precedent, proposing a logical and actionable path forward for the rigorous scientific investigation of this compound.
Proposed Synthesis Pathway: A Rational Approach to Novel Compound Generation
The synthesis of this compound can be logically approached through a multi-step process starting from commercially available 2,5-dichloroisonicotinic acid.[8][9][10][11] This proposed pathway is designed for efficiency and control, drawing parallels from established syntheses of related substituted nicotinic and isonicotinic acid derivatives.[12][13][14][15]
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the C5-N bond, pointing to a nucleophilic aromatic substitution reaction as the key step. The precursor would be a 2,5-dihalo-isonicotinate derivative, with the 5-position being more susceptible to nucleophilic attack by methylamine due to the electron-withdrawing nature of the ester group and the nitrogen atom in the pyridine ring.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Synthesis Protocol
Step 1: Esterification of 2,5-Dichloroisonicotinic Acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard esterification reaction, which can be efficiently carried out using methanol in the presence of an acid catalyst.
-
Protocol:
-
Suspend 2,5-dichloroisonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Methyl 2,5-dichloroisonicotinate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Nucleophilic Aromatic Substitution with Methylamine
The key step in this synthesis is the selective substitution of the chlorine atom at the 5-position with methylamine. The 2-chloro substituent is generally less reactive towards nucleophilic attack in such systems.
-
Protocol:
-
Dissolve Methyl 2,5-dichloroisonicotinate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a solution of methylamine (2.0-3.0 eq, e.g., 40% in water or as a solution in THF) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Caption: Proposed synthetic workflow for the target molecule.
Physicochemical Characterization: Establishing a Molecular Fingerprint
Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:
| Analytical Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | ¹H NMR should show distinct signals for the aromatic protons, the methyl ester protons, and the N-methyl protons with appropriate splitting patterns and integrations. ¹³C NMR will confirm the number and type of carbon atoms. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A high-resolution mass spectrum (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching, C=O stretching (ester), and C-Cl stretching are expected. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single sharp peak in the chromatogram will indicate a high degree of purity. |
| Melting Point Analysis | Determination of purity and physical state. | A sharp and defined melting point range is indicative of a pure crystalline solid. |
Initial Biological Screening: Unveiling Therapeutic Potential
The structural motifs within this compound suggest several avenues for initial biological investigation, particularly in the areas of antimicrobial and anticancer research, given the known activities of related isonicotinic acid derivatives.[4][5][7]
Antimicrobial Activity Assays
-
Rationale: Isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis therapy.[4] It is plausible that derivatives could exhibit broad-spectrum antimicrobial activity.
-
Proposed Assays:
-
Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).
-
Mycobacterium tuberculosis H37Rv Growth Inhibition Assay: To specifically assess its potential as a novel anti-tuberculosis agent.
-
In Vitro Cytotoxicity Screening
-
Rationale: Many nitrogen-containing heterocyclic compounds are explored for their anticancer properties. An initial assessment of cytotoxicity is crucial.
-
Proposed Assays:
-
MTT or XTT Assay: To evaluate the cytotoxic effects of the compound on a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., HEK293) to determine selectivity.
-
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Spectroscopic Elucidation of Methyl 2-chloro-5-(methylamino)isonicotinate: A Technical Guide
Introduction
Methyl 2-chloro-5-(methylamino)isonicotinate (CAS No. 1034131-90-2; Molecular Formula: C8H9ClN2O2) is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The precise structural characterization of such novel compounds is paramount for understanding their chemical behavior and biological activity. This technical guide provides a comprehensive analysis of the spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in the public domain, this guide will focus on the prediction and detailed interpretation of its spectroscopic properties based on established principles and data from analogous structures. This approach serves as a practical workflow for researchers encountering novel chemical entities.
Molecular Structure and Spectroscopic Overview
The structure of this compound, presented below, forms the basis for all subsequent spectroscopic predictions and interpretations. The key structural features include a substituted pyridine ring, a methyl ester group, a chloro substituent, and a methylamino group. Each of these functional groups will give rise to characteristic signals in the NMR, IR, and MS spectra.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the N-methyl protons, and the N-H proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Prediction |
| ~8.0 | s | 1H | H-6 | The proton at position 6 is ortho to the nitrogen and is deshielded. |
| ~7.5 | s | 1H | H-3 | The proton at position 3 is influenced by the chloro and ester groups. |
| ~4.8 | br s | 1H | N-H | The N-H proton signal is typically broad and its chemical shift can vary with concentration and solvent. |
| 3.9 | s | 3H | O-CH₃ | The methyl ester protons are deshielded by the adjacent oxygen atom. |
| 2.9 | d | 3H | N-CH₃ | The N-methyl protons will be a doublet due to coupling with the N-H proton. |
Interpretation:
The two aromatic protons are expected to appear as singlets due to the substitution pattern, which may limit observable coupling. The downfield shift of the H-6 proton is a classic example of the deshielding effect of the electronegative nitrogen atom in the pyridine ring. The methyl ester protons are found in their typical region around 3.9 ppm. The N-methyl signal is predicted to be a doublet, a key indicator of the N-H group's presence; however, this coupling may not be observed if proton exchange is rapid.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.[1]
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Causality Behind Prediction |
| ~165 | C=O | The carbonyl carbon of the ester group is significantly deshielded. |
| ~150 | C-2 | The carbon bearing the chloro substituent is deshielded. |
| ~148 | C-6 | The carbon adjacent to the ring nitrogen is deshielded. |
| ~145 | C-4 | The carbon bearing the ester group. |
| ~140 | C-5 | The carbon attached to the methylamino group is deshielded by the nitrogen. |
| ~110 | C-3 | The carbon at position 3 is shielded relative to the other aromatic carbons. |
| ~52 | O-CH₃ | The methyl ester carbon is in a typical range for this functional group. |
| ~30 | N-CH₃ | The N-methyl carbon is shielded relative to the O-methyl carbon. |
Interpretation:
The carbonyl carbon of the methyl ester is expected at the most downfield position. The aromatic carbons exhibit a wide range of chemical shifts due to the diverse electronic effects of the substituents (Cl, COOCH₃, and NHCH₃) and the ring nitrogen. The positions of the substituted carbons are predicted based on established substituent chemical shift (SCS) effects for pyridine derivatives.[2] The aliphatic carbons of the methyl ester and N-methyl groups are found in their expected upfield regions.
Figure 3: Predicted key fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. By applying fundamental principles of spectroscopy and leveraging data from analogous structures, a comprehensive spectroscopic profile of this novel molecule has been constructed. This systematic approach is invaluable for researchers in the structural elucidation of new chemical entities, ensuring a solid foundation for further studies in drug development and other scientific disciplines.
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An In-Depth Technical Guide to Methyl 2-chloro-5-(methylamino)isonicotinate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1][2] Its ability to act as a bioisostere for a benzene ring, while introducing a nitrogen atom capable of hydrogen bonding and altering electronic properties, makes it a privileged structure in drug design.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity.[1][3] Methyl 2-chloro-5-(methylamino)isonicotinate is a bespoke chemical entity that embodies this principle, offering a unique combination of reactive sites and functional groups poised for elaboration in drug discovery programs.
This technical guide provides a comprehensive overview of this compound, including its synthesis, predicted physicochemical properties, and expected spectral characteristics. While experimental data for this specific molecule is not extensively published, this guide, grounded in the established chemistry of analogous structures, offers a robust framework for its utilization in research and development.
Molecular Structure and Key Features
This compound possesses a strategically substituted pyridine ring that confers a unique reactivity profile. The 2-chloro substituent is highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing further molecular complexity.[4][5] The 5-methylamino group, an electron-donating substituent, modulates the electronic properties of the ring. The methyl isonicotinate moiety at the 4-position provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.
Table 1: Core Molecular Properties of this compound
| Property | Value | Source |
| CAS Number | 1034131-90-2 | [4] |
| Molecular Formula | C₈H₉ClN₂O₂ | [4] |
| Molecular Weight | 200.62 g/mol | [4] |
| IUPAC Name | methyl 2-chloro-5-(methylamino)pyridine-4-carboxylate | [6] |
Synthesis of this compound: A Proposed Pathway
The synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies for the functionalization of pyridine rings. A plausible synthetic route is outlined below, starting from a readily available precursor.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Nitration of 2-Chloro-5-methylpyridine
-
To a stirred solution of concentrated sulfuric acid, cool to 0 °C.
-
Slowly add 2-chloro-5-methylpyridine.
-
Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-methyl-4-nitropyridine.
Step 2: Oxidation to 2-Chloro-4-nitroisonicotinic acid
-
Dissolve 2-chloro-5-methyl-4-nitropyridine in a mixture of pyridine and water.
-
Heat the solution to reflux and add potassium permanganate portion-wise over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 2-chloro-4-nitroisonicotinic acid.
Step 3: Esterification to Methyl 2-chloro-4-nitroisonicotinate
-
Suspend 2-chloro-4-nitroisonicotinic acid in methanol.
-
Cool the mixture to 0 °C and slowly add thionyl chloride.
-
Reflux the reaction mixture for several hours.[7]
-
Cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Methyl 2-chloro-4-nitroisonicotinate.
Step 4: Reduction of the Nitro Group
-
Dissolve Methyl 2-chloro-4-nitroisonicotinate in ethanol.
-
Add iron powder and concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours.
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to yield Methyl 4-amino-2-chloroisonicotinate.
Step 5: Reductive Amination to the Final Product
-
Dissolve Methyl 4-amino-2-chloroisonicotinate in dichloromethane.
-
Add aqueous formaldehyde and sodium triacetoxyborohydride.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.
Physicochemical Properties: Predicted Characteristics
Due to the absence of published experimental data, the following physicochemical properties are predicted based on the analysis of structurally related compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Justification |
| Melting Point (°C) | 140 - 160 | Similar substituted aminopyridines, such as 2-amino-5-chloropyridine, have melting points in the range of 135-138 °C. The additional functional groups on the target molecule are expected to result in a slightly higher melting point. |
| Boiling Point (°C) | > 300 (decomposes) | High boiling points are expected for compounds with multiple polar functional groups and the potential for intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The pyridine nitrogen and amino group can participate in hydrogen bonding with water, but the overall aromatic character and the chloro-substituent will limit aqueous solubility. |
| pKa (Conjugate Acid) | 3.5 - 4.5 | The electron-withdrawing chloro and ester groups will decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). |
| logP | 1.5 - 2.5 | This is an estimate based on the contributions of the various functional groups to the overall lipophilicity of the molecule. |
Spectral Analysis: A Predictive Guide
The following sections outline the expected spectral characteristics for this compound, which are crucial for its identification and characterization.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl ester, and the methylamino group.
-
Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the C-3 and C-6 positions of the pyridine ring.
-
Methyl Ester: A singlet around δ 3.9 ppm, integrating to three protons.
-
Methylamino Group: A singlet for the methyl protons around δ 2.9 ppm, integrating to three protons, and a broad singlet for the N-H proton.
13C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region (δ 165-170 ppm).
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the chlorine atom (C-2) and the carbon attached to the ester group (C-4) will be significantly deshielded.
-
Methyl Ester Carbon: A signal around δ 52 ppm.
-
Methylamino Carbon: A signal around δ 30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present.
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm-1) |
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| C=O Stretch (ester) | 1710 - 1730 |
| C=C and C=N Stretch (aromatic) | 1550 - 1620 |
| C-N Stretch | 1200 - 1350 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion (M+): An ion peak at m/z 200, with a characteristic M+2 isotope peak at m/z 202 with approximately one-third the intensity of the M+ peak, due to the presence of the 37Cl isotope.
-
Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) from the ester, and cleavage of the C-Cl bond.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the 2-chloro substituent, which is activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Key reactivity pathways of this compound.
The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the chemical space that can be explored. The methylamino group can also be a site for further functionalization.
The unique substitution pattern of this molecule makes it an attractive starting point for the synthesis of inhibitors of various biological targets, such as kinases, where the substituted pyridine core is a common motif.
Conclusion
This compound is a valuable building block for drug discovery, offering multiple avenues for chemical diversification. While detailed experimental data on this specific compound is limited, this guide provides a robust theoretical and practical framework for its synthesis, characterization, and application. By leveraging the well-established chemistry of substituted pyridines, researchers can confidently incorporate this versatile intermediate into their synthetic strategies to develop novel therapeutic agents.
References
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- ChemRxiv.
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- National Center for Biotechnology Information. "Methyl 2-chloronicotinate.
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Isonicotinate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isonicotinate scaffold, a pyridine-4-carboxylic acid derivative, is a cornerstone in medicinal chemistry. Its prominence is largely due to the success of its hydrazide derivative, isoniazid, a first-line treatment for tuberculosis for decades.[1][2][3] The inherent versatility and proven therapeutic relevance of this scaffold have spurred extensive research into novel derivatives, revealing a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] This guide provides a comprehensive, technically-grounded framework for the systematic screening of novel isonicotinate derivatives. It is designed to move beyond mere procedural lists, offering insights into the causal logic behind experimental choices, ensuring a self-validating and robust screening cascade from initial hit identification to lead characterization.
The Strategic Imperative: Why Isonicotinates?
Isonicotinic acid and its derivatives represent a privileged scaffold in drug discovery. The foundational example is isoniazid, a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids—essential components of the mycobacterial cell wall.[1][2][3][8] This specific mechanism of action provides a powerful rationale for exploring new derivatives against microbial targets.[8] Furthermore, the aromatic pyridine ring and the carboxylate group offer versatile points for chemical modification, allowing chemists to systematically alter properties like lipophilicity, solubility, and target engagement to explore a wide range of biological targets.[6]
The Screening Cascade: A Framework for Discovery
The journey from a newly synthesized compound to a viable drug candidate is a multi-stage process designed to efficiently filter a large pool of molecules. This "screening cascade" prioritizes high-throughput methods early on to identify "hits" and progressively employs more complex, lower-throughput assays to refine these hits into "leads" with desirable therapeutic properties.[9][10][11]
The process generally follows a path of Target Validation → Assay Development → High-Throughput Screening (HTS) → Hit-to-Lead (H2L) → Lead Optimization (LO).[9] The H2L phase is a critical juncture where initial hits, often with micromolar potency, are optimized to lead compounds with improved, often nanomolar, affinity and better drug-like properties.[9][10]
Fig 1: The Drug Discovery Screening Cascade.
Part I: Foundational In Vitro Screening Methodologies
The initial phase of screening relies on robust, reproducible, and scalable in vitro assays to identify compounds with desired biological activity.
Antimicrobial Activity Screening
Given the history of isoniazid, a primary focus for novel isonicotinates is antimicrobial activity.
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] Adherence to standards from the Clinical and Laboratory Standards Institute (CLSI) ensures reproducibility.[13][14][15]
-
Principle: A standardized suspension of bacteria or fungi is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Growth is assessed after a defined incubation period. The MIC is the lowest concentration where no visible growth occurs.[12]
-
Reagents and Materials:
-
96-well sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Sterile saline or PBS
-
Multichannel pipette
-
-
Procedure:
-
Dispense 50 µL of appropriate broth into wells 2 through 12 of a 96-well plate.
-
In well 1, add 95 µL of broth. Add 5 µL of the 10 mg/mL compound stock to achieve a starting concentration of 500 µg/mL. Mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of ~5 x 10^5 CFU/mL.
-
Inoculate wells 1 through 11 with 50 µL of the final inoculum. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours for most bacteria or 24-72 hours for fungi.[13]
-
Visually inspect for turbidity. The MIC is the lowest concentration well with no visible growth.[12]
-
Anticancer Activity Screening
Many heterocyclic compounds exhibit cytotoxic activity against cancer cell lines. The MTT assay is a widely used, reliable colorimetric method to assess cell viability.[16]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active, living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Reagents and Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well sterile cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compound dilutions
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[17]
-
Prepare serial dilutions of the isonicotinate derivatives in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (e.g., 0.1% DMSO) and untreated controls.
-
Incubate for a specified exposure time (e.g., 48 or 72 hours).[18]
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 (half-maximal inhibitory concentration) is determined by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical Cytotoxicity Data for Novel Isonicotinate Derivatives against A549 Cells
| Compound ID | IC50 (µM) | Max Inhibition (%) |
| ISO-001 | 12.5 | 95 |
| ISO-002 | > 100 | 15 |
| ISO-003 | 5.2 | 98 |
| Doxorubicin | 0.8 | 99 |
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.[19][20]
-
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The activity is monitored by observing the oxidation of a chromogenic substrate (e.g., TMB), which produces a colorimetric signal.[21]
-
Reagents and Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMB)
-
Test compounds and known inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective).[22][23]
-
96-well plate and microplate reader
-
-
Procedure:
-
The assay is typically performed in duplicate for both COX-1 and COX-2 enzymes.
-
To each well, add assay buffer, heme, and the respective enzyme.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a set time (e.g., 5-10 minutes) at room temperature.
-
Measure the absorbance at the appropriate wavelength for the chosen substrate.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the enzyme-only control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity. The Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) indicates the preference for COX-2 inhibition.[21]
Part II: Advancing Hits through Secondary and In Vivo Evaluation
Promising hits from primary screening require further characterization to justify advancement.
In Silico and In Vitro ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce late-stage attrition.[24][25] Many drug candidates fail not because of poor efficacy, but due to unfavorable ADMET profiles.[25]
-
In Silico Tools: Computational models can predict properties like lipophilicity (cLogP), aqueous solubility, and potential for toxicity, helping to prioritize compounds for synthesis and testing.[26]
-
In Vitro Assays: Key experimental assays include:
-
Metabolic Stability: Incubating the compound with liver microsomes to determine its metabolic half-life.
-
CYP450 Inhibition: Assessing the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determining the extent to which a compound binds to plasma proteins, which affects its free concentration.
-
In Vivo Efficacy Models
The ultimate test of a compound's therapeutic potential is its performance in a living biological system. The choice of model is critical and depends on the therapeutic area.
Fig 2: General Workflow for an In Vivo Efficacy Study.
-
Anticancer Example (Xenograft Model):
-
Human cancer cells (e.g., A549) are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle, test compound, positive control).
-
The test compound is administered (e.g., orally, intraperitoneally) on a defined schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed, and key organs may be collected for toxicological analysis.
-
Data Interpretation and Hit-to-Lead Progression
The goal of the screening cascade is to generate data that enables informed decisions. The process of evolving a "hit" into a "lead" involves synthesizing and testing analogs to understand the Structure-Activity Relationship (SAR).[10][27]
-
Hit Criteria: A confirmed active compound from the primary screen with a reproducible dose-response curve.
-
Lead Criteria: A compound belonging to a chemical series that shows a clear SAR, demonstrates potency and selectivity in secondary assays, possesses favorable ADMET properties, and shows efficacy in an in vivo model.[10]
This iterative process of design, synthesis, and testing is the core of medicinal chemistry and is essential for advancing a project toward a preclinical candidate.[28][29]
Conclusion
The systematic screening of novel isonicotinate derivatives offers a promising avenue for the discovery of new therapeutic agents across multiple disease areas. Success depends not on the application of a single assay, but on the intelligent and logical integration of a multi-parametric screening cascade. By combining robust in vitro assays for bioactivity with early-stage ADMET profiling and targeted in vivo studies, researchers can efficiently identify and optimize lead compounds. This guide provides the foundational protocols and strategic framework to empower scientists to navigate this complex but rewarding process, ultimately translating chemical novelty into therapeutic potential.
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. [Link]
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In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
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ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. [Link]
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Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. (2025-06-08). [Link]
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In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,... - ResearchGate. [Link]
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Drug Discovery and ADMET process: A Review - IJARBS. [Link]
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Broth Microdilution | MI - Microbiology. [Link]
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Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed. [Link]
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Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC - NIH. [Link]
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The Biology Activities of Isonicotinohydrazide Derivatives as an Anti-tuberculosis Candidate. [Link]
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(PDF) Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids - ResearchGate. [Link]
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Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of Methyl 2-chloro-5-(methylamino)isonicotinate Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The isonicotinate scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Methyl 2-chloro-5-(methylamino)isonicotinate and its derivatives represent a promising, yet underexplored, chemical space. Direct literature on their specific mechanism of action is sparse; however, by examining structurally analogous compounds, we can formulate compelling hypotheses and design a rigorous experimental framework for their elucidation. This guide presents a comprehensive, multi-pronged strategy to systematically investigate the potential mechanisms of action of these derivatives, with a primary focus on oncology, a field where similar heterocyclic compounds have shown significant promise. We will explore potential kinase inhibition, modulation of critical signaling pathways, and induction of cellular apoptosis, providing detailed protocols and the scientific rationale behind each experimental choice.
Introduction: The Isonicotinate Scaffold and a Landscape of Therapeutic Potential
The pyridine ring, the core of isonicotinic acid, is a fundamental building block in numerous pharmaceuticals. Its derivatives have been successfully developed as anticancer, antibacterial, and antiviral agents. The specific substitution pattern of this compound suggests a molecule with the potential for diverse molecular interactions. The chloro- and methylamino- moieties can significantly influence the molecule's electronic and steric properties, governing its ability to bind to biological targets.
Given the activities of related heterocyclic compounds, we can postulate several primary avenues of investigation for these derivatives:
-
Protein Kinase Inhibition: Many small molecule anticancer drugs are kinase inhibitors. The isonicotinate scaffold can be bioisosteric to other kinase-binding motifs.
-
Modulation of Cellular Signaling Pathways: Compounds with similar structures have been shown to interfere with key signaling cascades like PI3K/AKT/mTOR and Notch signaling.
-
Induction of Apoptosis: A hallmark of many effective chemotherapeutics is the ability to trigger programmed cell death.
This guide will provide a systematic approach to explore these possibilities.
A Foundational Strategy: From Broad Cellular Effects to Specific Molecular Targets
Our investigation into the mechanism of action will follow a logical progression from high-level cellular observations to the identification of specific molecular interactions. This hierarchical approach ensures that our efforts are guided by empirical evidence at each stage.
Figure 1: A top-level experimental workflow for elucidating the mechanism of action.
Phase I: Characterizing the Cellular Phenotype
The initial step is to understand the broad impact of the this compound derivatives on cancer cells.
High-Throughput Phenotypic Screening
A broad screen against a panel of diverse cancer cell lines, such as the NCI-60 panel, can provide initial clues about the spectrum of activity and potential tissue-specific effects.
Cellular Viability and Proliferation Assays
Once sensitive cell lines are identified, the antiproliferative effects of the compounds must be quantified.
Table 1: Quantitative Cellular Assays
| Assay | Principle | Endpoint | Rationale |
| MTT/XTT Assay | Mitochondrial reductase activity | IC50/GI50 | Quantifies metabolically active, viable cells. |
| SRB Assay | Staining of total cellular protein | IC50/GI50 | Measures cell density, independent of metabolic state. |
| Colony Formation Assay | Ability of a single cell to form a colony | Surviving Fraction | Assesses long-term proliferative capacity. |
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the this compound derivative for 48-72 hours.
-
Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values.
Causality behind Experimental Choices: The use of both a metabolic assay (MTT) and a total protein assay (SRB) provides a more complete picture of the compound's effect. A discrepancy between the results of these two assays might suggest a primary effect on mitochondrial function.
Phase II: Delving into the Molecular Mechanisms of Cell Death and Proliferation Arrest
Assuming the initial screens reveal antiproliferative activity, the next logical step is to determine how these compounds are affecting cell growth and survival.
Apoptosis Induction
Many anticancer agents function by inducing programmed cell death, or apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Caspase Activation Assays: Western blotting for cleaved caspase-3, -8, and -9 can reveal the activation of the executioner and initiator caspases.
Figure 2: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Cell Cycle Analysis
Disruption of the normal cell cycle is another common mechanism of anticancer drugs. Flow cytometry analysis of DNA content after PI staining can reveal cell cycle arrest at the G1, S, or G2/M phases.
Phase III: Identification of Direct Molecular Targets
This phase aims to identify the specific protein(s) with which the this compound derivatives directly interact.
Kinase Profiling
Given that many isonicotinate derivatives are kinase inhibitors, a broad in vitro kinase profiling assay is a high-priority experiment.[1][2][3] These assays typically test the compound at a fixed concentration against a large panel of recombinant kinases.
Table 2: Representative Kinase Families and Their Roles in Cancer
| Kinase Family | Examples | Role in Cancer |
| Tyrosine Kinases | EGFR, VEGFR, Abl | Proliferation, angiogenesis, metastasis.[2] |
| Serine/Threonine Kinases | Akt, mTOR, Aurora Kinases | Survival, growth, cell cycle progression.[1][4] |
-
Reaction Setup: In a multi-well plate, combine the recombinant kinase, a suitable substrate (peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP or in a system with a phosphospecific antibody).
-
Compound Addition: Add the this compound derivative at various concentrations.
-
Incubation: Allow the kinase reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Detection of Substrate Phosphorylation: Quantify the amount of phosphorylated substrate. This can be done via scintillation counting for radiolabeled ATP or colorimetric/fluorometric methods for antibody-based assays.
-
Data Analysis: Calculate the IC50 value for each kinase.
Trustworthiness of the Protocol: This self-validating system includes positive controls (no inhibitor) and negative controls (no kinase or no substrate) to ensure the observed inhibition is specific to the compound's activity against the kinase.
Affinity-Based Target Identification
If kinase profiling does not yield a clear target, or to confirm a hit, affinity chromatography can be employed. This involves immobilizing the derivative on a solid support and using it to "pull down" binding partners from cell lysates. The bound proteins are then identified by mass spectrometry.
Phase IV: Pathway Analysis and Target Validation
Once a putative target or a set of targets is identified, the next step is to validate this interaction in a cellular context and understand its downstream consequences.
Western Blot Analysis of Signaling Pathways
If a kinase is identified as a primary target, Western blotting can be used to assess the phosphorylation status of its known downstream substrates. For example, if the PI3K/Akt pathway is implicated, one would probe for changes in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR).[4]
Figure 3: A simplified representation of the PI3K/Akt/mTOR signaling pathway.
Biophysical Validation of Target Engagement
To confirm a direct interaction between the derivative and its putative target, biophysical methods are essential.
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics (association and dissociation rates) and affinity of the interaction in real-time.
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Conclusion and Future Directions
This guide outlines a systematic and robust framework for elucidating the potential mechanism of action of this compound derivatives. By progressing from broad phenotypic observations to specific molecular target identification and validation, researchers can build a comprehensive understanding of how these compounds exert their biological effects. The insights gained from these studies will be crucial for the further development of this promising class of molecules as potential therapeutic agents. The proposed workflows are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in the generated data.
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Dabrafenib (GSK2118436): A Technical Guide to its Properties, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabrafenib, also identified by its GlaxoSmithKline development code GSK2118436 and CAS number 1034131-90-2, is a potent and selective inhibitor of BRAF (B-Raf) kinase, a critical enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This pathway plays a central role in regulating cell growth, proliferation, and survival.[4] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the BRAF protein, driving uncontrolled cell proliferation in various cancers, most notably in metastatic melanoma.[1][3][4] Dabrafenib is an FDA-approved therapeutic agent for the treatment of patients with BRAF V600E mutation-positive unresectable or metastatic melanoma.[1][3][5] This technical guide provides an in-depth overview of the physicochemical properties, a detailed synthesis protocol, and the mechanism of action of Dabrafenib.
Physicochemical Properties of Dabrafenib
Dabrafenib is an organofluorine compound, a sulfonamide, a member of 1,3-thiazoles, and an aminopyrimidine.[1] It is typically used as its mesylate salt to improve its pharmaceutical properties.[1][6] The key physicochemical properties of Dabrafenib and its mesylate salt are summarized in the table below.
| Property | Value | Source |
| Chemical Name | N-{3-[5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [5] |
| CAS Number | 1034131-90-2 (Dabrafenib free base) | - |
| Molecular Formula | C23H20F3N5O2S2 | [5] |
| Molecular Weight | 519.56 g/mol | [5] |
| Appearance | White to slightly colored solid (mesylate salt) | [7] |
| pKa (mesylate salt) | 6.6, 2.2, -1.5 | [7] |
| Solubility (mesylate salt) | Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media.[7] Dabrafenib is a poorly soluble drug, classified as a BCS Class II drug.[8] | - |
Synthesis of Dabrafenib
The synthesis of Dabrafenib is a multi-step process that involves the construction of the core thiazole ring and subsequent functionalization. The following is a representative synthetic route based on published literature.
Synthetic Workflow Diagram
Caption: A simplified workflow for the synthesis of Dabrafenib.
Step-by-Step Experimental Protocol
The synthesis of Dabrafenib can be achieved through various routes, with a common strategy involving the initial formation of a sulfonamide intermediate followed by the construction of the thiazole core and a final coupling step.
Step 1: Synthesis of the Sulfonamide Intermediate
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-amino-2-fluorobenzoate in an appropriate aprotic solvent such as dichloromethane or ethyl acetate.
-
Amidation: Cool the solution in an ice bath and add a base, for example, pyridine or triethylamine. To this cooled mixture, add a solution of 2,6-difluorobenzene sulfonyl chloride in the same solvent dropwise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude sulfonamide intermediate. Purify the crude product by column chromatography on silica gel.
Step 2: Formation of the Dabrafenib Core Structure
-
Thiazole Synthesis: The sulfonamide intermediate is then used to construct the thiazole ring. This can be achieved through a Hantzsch-type thiazole synthesis or a similar cyclization reaction.
-
Reaction Conditions: The specific reagents and conditions will depend on the chosen synthetic route but typically involve reacting the intermediate with a thioamide or a similar sulfur-containing compound in the presence of a catalyst and heat.
-
Purification: After the reaction is complete, the resulting thiazole-containing intermediate is isolated and purified using standard techniques such as crystallization or chromatography.
Step 3: Final Coupling and Synthesis of Dabrafenib
-
Coupling Reaction: The final step involves a coupling reaction, such as a Suzuki or Stille coupling, to introduce the 2-aminopyrimidine moiety onto the thiazole core.
-
Catalyst and Ligand: This reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), in the presence of a suitable base and in an appropriate solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Purification and Salt Formation: After the coupling reaction, the crude Dabrafenib is purified by column chromatography. To obtain the mesylate salt, the purified free base is treated with methanesulfonic acid in a suitable solvent, leading to the precipitation of Dabrafenib mesylate.
Final Product Work-up: The final product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield Dabrafenib mesylate as a solid.
Mechanism of Action
Dabrafenib is a potent ATP-competitive inhibitor of the RAF kinases, with high selectivity for the mutated BRAF V600E protein.[2][9] The BRAF V600E mutation results in a constitutively active kinase that drives downstream signaling through the MAPK/ERK pathway, leading to increased cell proliferation and survival.[3][4]
The BRAF Signaling Pathway and Dabrafenib's Point of Intervention
The MAPK/ERK signaling pathway is a crucial cascade that transmits signals from the cell surface to the nucleus.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib on mutant BRAF V600E.
As illustrated in the diagram, the binding of a growth factor to its receptor tyrosine kinase (RTK) on the cell surface activates RAS, which in turn activates BRAF. In cancer cells with the BRAF V600E mutation, BRAF is perpetually active, leading to the continuous phosphorylation and activation of MEK and subsequently ERK. Activated ERK then translocates to the nucleus, where it phosphorylates transcription factors that regulate the expression of genes involved in cell proliferation and survival.
Dabrafenib selectively binds to the ATP-binding site of the mutant BRAF V600E kinase, preventing it from phosphorylating and activating MEK.[2][9] This blockade of the MAPK pathway leads to the inhibition of downstream signaling, resulting in cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.[2]
Conclusion
Dabrafenib is a significant therapeutic advancement in the targeted treatment of cancers driven by BRAF mutations. Its high selectivity and potent inhibition of the constitutively active BRAF V600E kinase provide a clear rationale for its clinical efficacy. Understanding its physicochemical properties is crucial for formulation and drug delivery, while a detailed knowledge of its synthesis is vital for its production and for the development of new analogs. The mechanism of action, centered on the precise inhibition of a key oncogenic driver, exemplifies the power of targeted cancer therapy. This guide provides a comprehensive technical overview to support researchers and drug development professionals in their work with this important molecule.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for Substituted Isonicotinates in Drug Development
Abstract
Substituted isonicotinates are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Understanding their electronic structure, reactivity, and intermolecular interactions is paramount for rational drug design and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantum chemical calculations as applied to this vital class of molecules. We will explore the theoretical underpinnings of prevalent computational methods, deliver field-proven, step-by-step protocols for their implementation, and discuss the interpretation of key calculated parameters. The causality behind methodological choices will be emphasized, ensuring a robust and validated approach to predicting molecular properties that guide the synthesis and optimization of novel isonicotinate-based drug candidates.
Introduction: The Significance of Isonicotinates and the Role of In Silico Chemistry
Isonicotinates, derivatives of pyridine-4-carboxylic acid, are a privileged scaffold in drug discovery.[2][3] Their derivatives have demonstrated a wide spectrum of biological activities, including antitubercular, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5] The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's ability to participate in hydrogen bonding and other non-covalent interactions crucial for binding to biological targets.[3]
The journey of a drug from concept to clinic is arduous and expensive. Computational chemistry, particularly quantum chemical calculations, offers a powerful toolkit to de-risk and accelerate this process. By modeling the behavior of molecules at the electronic level, we can predict a range of physicochemical properties, reactivity, and potential for biological activity before a single compound is synthesized. This in silico approach allows for the rapid screening of virtual libraries, the prioritization of synthetic targets, and a deeper understanding of structure-activity relationships (SAR).
This guide will focus on the practical application of quantum chemical methods to substituted isonicotinates, providing a framework for generating reliable and actionable data for drug development pipelines.
Theoretical Foundations: Choosing the Right Computational Tools
The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules like substituted isonicotinates, Density Functional Theory (DFT) has emerged as the workhorse method, offering a favorable balance of computational cost and accuracy.[6]
Density Functional Theory (DFT) vs. Hartree-Fock (HF) Theory
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[7][8] While computationally efficient for its time, HF theory neglects electron correlation, the interaction between electrons, which can lead to inaccuracies in predicted properties.[9]
-
Density Functional Theory (DFT): DFT reformulates the problem by focusing on the electron density rather than the complex many-electron wavefunction.[9][10] It includes an approximation for electron correlation through an exchange-correlation functional.[9] This makes DFT generally more accurate and versatile than HF for many applications, especially for systems with significant electron correlation.[9]
Causality of Choice: For substituted isonicotinates, where electron distribution and delocalization are key to their chemical behavior, the inclusion of electron correlation in DFT provides a more realistic and predictive model compared to HF.
The Importance of Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals.[11] The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are widely used and provide a good balance of accuracy and computational cost for many organic molecules.[11][12] The "6-31G" notation indicates that the core orbitals are described by a single function composed of 6 primitive Gaussian functions, and the valence orbitals are split into two functions (a "double-zeta" description) composed of 3 and 1 primitive Gaussians, respectively.[11] The symbols * or (d) add polarization functions to heavy atoms, while ** or (d,p) add them to hydrogen as well, allowing for more flexibility in describing bonding. The + indicates the addition of diffuse functions, which are important for describing anions and weak interactions.
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.[12]
Causality of Choice: For initial screenings and geometry optimizations of substituted isonicotinates, a basis set like 6-31G(d) is often sufficient. For more accurate energy calculations or the study of systems with weak non-covalent interactions, a larger basis set such as 6-311+G(d,p) or a correlation-consistent basis set is recommended.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a robust workflow for performing quantum chemical calculations on substituted isonicotinates. This workflow can be adapted for various computational chemistry software packages such as Gaussian, ORCA, or Spartan.[13][14]
Workflow Overview
Caption: Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that illustrates the charge distribution on the surface of a molecule. [15]It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack.
-
Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites for electrophilic attack. [16][15]* Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density (electron-deficient). These are sites for nucleophilic attack. [16][15]* Green regions: Represent neutral or near-neutral potential.
The MEP is particularly useful for understanding how a substituted isonicotinate might interact with a biological target, such as the active site of an enzyme.
Tabulated Data for Hypothetical Substituted Isonicotinates
To illustrate the application of these concepts, consider the following hypothetical data for a series of substituted isonicotinates:
| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
| 1 | -H | -6.8 | -1.2 | 5.6 | 2.1 |
| 2 | -NO₂ | -7.5 | -2.5 | 5.0 | 4.5 |
| 3 | -NH₂ | -5.9 | -0.8 | 5.1 | 1.8 |
| 4 | -Cl | -7.1 | -1.5 | 5.6 | 3.2 |
Interpretation:
-
The electron-withdrawing nitro group (-NO₂) in Compound 2 lowers both the HOMO and LUMO energies, making it a better electron acceptor and more reactive than the parent compound.
-
The electron-donating amino group (-NH₂) in Compound 3 raises the HOMO energy, making it a better electron donor.
-
The dipole moment is significantly affected by the nature of the substituent, which has implications for solubility and membrane permeability.
Applications in Drug Development
Quantum chemical calculations on substituted isonicotinates directly inform several key aspects of the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. [17]Quantum chemical descriptors such as HOMO/LUMO energies, dipole moment, and atomic charges can be used as independent variables in the development of robust QSAR models. [18]This allows for the prediction of the biological activity of novel, unsynthesized isonicotinate derivatives.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. [19][20]The accuracy of molecular docking can be enhanced by using quantum chemically derived partial atomic charges in place of standard force field charges. This provides a more realistic representation of the electrostatic interactions that govern ligand binding. Several studies have successfully employed molecular docking to investigate the binding of isonicotinate derivatives to their biological targets. [4][19][21][22]
Prediction of Physicochemical Properties and Reactivity
Quantum chemical calculations can be used to predict a variety of physicochemical properties that are crucial for a molecule's drug-like character, including:
-
pKa: The acidity or basicity of a molecule, which influences its ionization state at physiological pH.
-
Solubility: The ability of a molecule to dissolve in a solvent, which is critical for its absorption and distribution. [23]* Reactivity: The likelihood of a molecule to undergo chemical reactions, which can inform potential metabolic pathways and toxicity.
Conclusion and Future Outlook
Quantum chemical calculations are an indispensable tool in the modern drug discovery toolbox. For substituted isonicotinates, these methods provide a detailed understanding of their electronic structure and reactivity, enabling a more rational and efficient approach to the design of new therapeutic agents. As computational power continues to increase and theoretical methods become more sophisticated, the predictive power of quantum chemistry in drug development will only grow, further accelerating the journey from molecular concept to life-saving medicine.
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Methodological & Application
The Strategic Deployment of Methyl 2-chloro-5-(methylamino)isonicotinate in Modern Medicinal Chemistry
Introduction: A Scaffold of Significance in Kinase Inhibitor Design
In the landscape of contemporary drug discovery, particularly within the realm of oncology, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics.[1][2] Methyl 2-chloro-5-(methylamino)isonicotinate has emerged as a pyridine-based scaffold of considerable interest, primarily for its utility in the synthesis of potent and selective kinase inhibitors.[3][4] Kinases, a class of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in various cancers, making them a prime target for therapeutic intervention.[1] The unique substitution pattern of this isonicotinate derivative offers medicinal chemists a versatile platform for the construction of complex molecules designed to interact with the ATP-binding site of specific kinases.
The inherent reactivity of the 2-chloro substituent on the pyridine ring allows for facile introduction of various aryl and heteroaryl moieties through well-established cross-coupling methodologies. This, combined with the electronic properties imparted by the 5-(methylamino) group and the isonicotinate ester, provides a foundation for fine-tuning the pharmacokinetic and pharmacodynamic properties of the final drug candidates. This application note will provide a detailed overview of the properties, applications, and detailed protocols for the utilization of this compound as a key building block in medicinal chemistry.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety considerations, is essential for the effective and safe handling of any chemical reagent.
| Property | Value | Reference(s) |
| CAS Number | 1034131-90-2 | [5] |
| Molecular Formula | C₈H₉ClN₂O₂ | [5] |
| Molecular Weight | 200.62 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Not explicitly available, but related compounds are solids at room temperature. | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |
Safety and Handling:
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS).
The Rationale for a Privileged Scaffold in Kinase Inhibition
The 2-chloro-5-aminopyridine core is a recurring motif in a multitude of kinase inhibitors. This preference is not arbitrary but is rooted in a deep understanding of the structural requirements for potent and selective kinase inhibition. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction within the hinge region of many kinase ATP-binding sites. The 2-chloro substituent serves as a convenient synthetic handle for introducing larger, often hydrophobic, groups that can occupy adjacent pockets, thereby enhancing potency and selectivity. The 5-amino group, in this case, a methylamino group, can also participate in hydrogen bonding interactions or be further functionalized to modulate the compound's properties. The isonicotinate ester at the 4-position provides an additional point for modification or can be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for prodrug strategies or further derivatization.
Experimental Protocols: Harnessing the Reactivity of this compound
The 2-chloro position of this compound is highly susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, making it an ideal substrate for a variety of synthetic transformations.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[6] This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Reaction Scheme:
A representative Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, degassed)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.05 mmol) to the flask under a positive pressure of inert gas.
-
Add the degassed solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly efficient method for the formation of carbon-nitrogen bonds.[7][8] This protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine ligand (e.g., XPhos, 5 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, degassed)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (0.025 mmol) and the phosphine ligand (0.05 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the base (1.5 mmol) and this compound (1.0 mmol) to the tube.
-
Add the degassed anhydrous solvent (5 mL) followed by the amine (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its strategic combination of a reactive chloro group, an electron-donating amino group, and a modifiable ester functionality provides a robust platform for the generation of diverse and potent drug candidates. The well-established and reliable protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as detailed in this application note, empower researchers to efficiently explore the chemical space around this privileged scaffold, accelerating the discovery of next-generation therapeutics.
References
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Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Tang, W., & Zhang, X. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 143(49), 20736–20745. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. ResearchGate. [Link]
-
Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79–86. [Link]
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
-
PubChemLite. (n.d.). Methyl 2-chloro-5-methylisonicotinate (C8H8ClNO2). PubChemLite. [Link]
-
Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., … Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
-
Glorius, F., & Gooßen, L. J. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1183–1184. [Link]
-
Wisniewski, S. R., Jarvo, E. R., & Watson, D. A. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 20(15), 4565–4569. [Link]
-
New Journal of Chemistry. (2018). Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF. New Journal of Chemistry. [Link]
-
Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Castaneda, S., Cornelius, L. A., Das, J., Doweyko, A. M., Fairchild, C., Hunt, J. T., Inigo, I., Johnston, K., Kamath, A., Kan, D., Klei, H., Marathe, P., Pang, S., … Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Semantic Scholar. (n.d.). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Semantic Scholar. [Link]
-
J-Global. (n.d.). Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using the Morpholine-NiCl 2 Catalyst System. J-Global. [Link]
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Application Notes and Protocols: Strategic Use of Methyl 2-chloro-5-(methylamino)isonicotinate as a Versatile Scaffold for Bioactive Molecule Synthesis
Introduction: The Pyridine Scaffold in Modern Drug Discovery
The substituted pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an ideal framework for targeting various biological systems, most notably protein kinases.[4][5] Kinase inhibitors, which often feature a central pyridine or pyrimidine core, have revolutionized the treatment of cancers and inflammatory diseases.[3]
This application note provides a technical guide for researchers, scientists, and drug development professionals on the strategic utilization of Methyl 2-chloro-5-(methylamino)isonicotinate (CAS: 1034131-90-2), a highly functionalized and versatile building block.[6] While direct synthetic applications of this specific reagent are not extensively documented in peer-reviewed literature, its structure presents a confluence of reactive sites that are well-precedented in the synthesis of bioactive molecules.
This guide will leverage established chemical principles and analogous reactions to provide detailed, field-proven protocols for exploiting the three primary reactive centers of the molecule:
-
The C2-Chloro Position: Ideal for metal-catalyzed cross-coupling reactions to build molecular complexity.
-
The C5-Methylamino Group: A nucleophilic handle for introducing diversity and tuning physicochemical properties.
-
The C4-Methyl Ester: A modifiable position for altering polarity and target interactions.
By understanding the causality behind experimental choices for each reactive site, researchers can effectively employ this building block to generate diverse libraries of novel compounds for high-throughput screening and lead optimization.
Reagent Analysis: Physicochemical Properties and Reactivity Profile
A thorough understanding of the reagent's properties is critical for designing successful synthetic strategies.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1034131-90-2 | [6] |
| Molecular Formula | C₈H₉ClN₂O₂ | [6] |
| Molecular Weight | 200.62 g/mol | [6] |
| Appearance | (Typically) Off-white to yellow solid | Supplier Data |
| Storage | Store under inert atmosphere, refrigerated (2-8°C) | Supplier Data |
Reactivity Profile
The synthetic utility of this compound stems from the orthogonal reactivity of its three principal functional groups. The electron-deficient nature of the pyridine ring, further activated by the chloro and ester groups, dictates the reactivity at the C2 position, while the amino and ester groups offer classical nucleophilic and electrophilic handles, respectively.
Caption: Key reactive sites on this compound.
-
C2-Chloro Group: This is the most versatile position for scaffold elaboration. As a 2-halopyridine, it is an excellent substrate for a wide range of palladium- and nickel-catalyzed cross-coupling reactions.[7][8][9] These reactions are fundamental to building the core structures of many bioactive molecules, allowing for the introduction of aryl, heteroaryl, alkyl, and amino substituents with high efficiency and functional group tolerance.[10][11]
-
C5-Methylamino Group: This secondary amine is a potent nucleophile and a hydrogen bond donor. It can be readily acylated to form amides, treated with sulfonyl chlorides to generate sulfonamides, or reacted with isocyanates to produce ureas. These transformations are crucial for modulating the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and for establishing key interactions within a biological target's binding pocket.
-
C4-Methyl Ester: The ester group can be easily hydrolyzed under basic conditions (saponification) to the corresponding carboxylic acid. This acid provides a new attachment point for amide bond formation via coupling chemistry, significantly expanding the accessible chemical space. It can also serve as a key acidic functional group for engaging with receptor sites.
Strategic Synthetic Applications & Protocols
This section details discrete protocols for modifying each reactive center. These protocols are based on well-established procedures for analogous substrates and are designed to be robust starting points for library synthesis.
Strategy 1: Core Scaffold Elaboration via C2-Position Cross-Coupling
The C-C or C-N bond formation at the C2 position is arguably the most powerful strategy for generating novel core scaffolds. The Suzuki-Miyaura coupling is presented here as a representative and highly reliable method.
Workflow: C2-Position Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling at the C2 position.
Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Rationale: This protocol uses a standard palladium catalyst and an aqueous base, conditions known to be effective for the coupling of electron-deficient 2-chloropyridines with a variety of aryl- and heteroarylboronic acids.[11] The choice of a tetrakis(triphenylphosphine)palladium(0) catalyst offers a good balance of reactivity and stability for initial screening.
-
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.10 eq.).
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the starting material.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl derivative.
-
-
Data Summary Table:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | Good-Excellent |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | Excellent |
| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 85 | Moderate-Good |
| Thiophene-2-boronic acid | NiCl₂(dppe) | K₃PO₄ | Dioxane | 100 | Good |
Strategy 2: Derivatization at the 5-(Methylamino) Position
Once the core scaffold is established, the secondary amine at the C5 position is an ideal handle for building out Structure-Activity Relationships (SAR).
Protocol 3.2: Amide Bond Formation via Acylation
-
Rationale: Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds with secondary amines, even with sterically hindered or electronically deactivated coupling partners. They operate under mild conditions, minimizing side reactions.
-
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the starting pyridine derivative (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂.
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.).
-
Add the coupling reagent, HATU (1.2 eq.), and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by flash chromatography or recrystallization.
-
Workflow: C5-Position Derivatization
Caption: Derivatization pathways for the C5-(methylamino) group.
Strategy 3: Modification of the C4-Ester
Converting the C4-ester to an amide introduces a key hydrogen-bond donating/accepting unit, a common feature in kinase inhibitors that interact with the hinge region of the enzyme.
Protocol 3.3: Two-Step Ester-to-Amide Conversion
-
Rationale: A two-step process involving saponification followed by amide coupling provides greater flexibility and generally higher yields than direct aminolysis of the methyl ester. Lithium hydroxide (LiOH) is a mild and effective reagent for the hydrolysis of methyl esters on electron-deficient rings.
-
Step-by-Step Methodology (Step A: Saponification):
-
Dissolve the methyl ester starting material (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq.) and stir the mixture at room temperature until the reaction is complete as monitored by LC-MS (typically 2-6 hours).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl (aq).
-
Extract the resulting carboxylic acid with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which is often used without further purification.
-
-
Step-by-Step Methodology (Step B: Amide Coupling):
-
Follow the procedure outlined in Protocol 3.2 , using the crude carboxylic acid from Step A as the coupling partner with a desired primary or secondary amine.
-
Integrated Synthetic Route: A Hypothetical Kinase Inhibitor Scaffold
By combining these strategies, complex and diverse molecular architectures can be assembled efficiently. The following workflow illustrates a plausible sequence to generate a library of compounds based on a common kinase inhibitor pharmacophore.
Workflow: Multi-Step Synthesis of a Bioactive Scaffold
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The Strategic Application of Methyl 2-chloro-5-(methylamino)isonicotinate in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Versatile Scaffold for Targeted Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, a large family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in various cancers, making them prime targets for therapeutic intervention. The design and synthesis of small molecules that can effectively modulate the activity of specific kinases are therefore of paramount importance. Among the myriad of heterocyclic building blocks utilized in this endeavor, Methyl 2-chloro-5-(methylamino)isonicotinate has emerged as a particularly valuable and versatile scaffold.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of kinase inhibitors. We will delve into the intrinsic chemical properties of this molecule that make it an ideal starting material, provide detailed, field-proven protocols for its elaboration into complex inhibitor frameworks, and discuss the underlying chemical principles that govern these transformations. The protocols and insights presented herein are designed to be a self-validating system, empowering researchers to confidently incorporate this key intermediate into their drug discovery programs.
The unique trifunctional nature of this compound, possessing a reactive chloro group, a nucleophilic methylamino moiety, and a modifiable ester function, provides a powerful toolkit for the construction of diverse molecular architectures. The electron-deficient nature of the pyridine ring, further activated by the chloro and ester substituents, renders the 2-position susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the assembly of many kinase inhibitor cores.[1][2][3]
Core Applications in Kinase Inhibitor Synthesis: Building the Pharmacophore
This compound is a key precursor for the synthesis of various kinase inhibitor scaffolds, most notably those targeting the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[4][5][6] Aberrant FGFR signaling is a known driver in a multitude of solid tumors, making the development of potent and selective FGFR inhibitors a significant focus in oncology research.[6] The pyridopyrimidinone core, readily accessible from this starting material, is a common feature in many clinically investigated FGFR inhibitors.[7][8]
The primary synthetic strategy involves a two-step sequence to construct the core of the inhibitor:
-
Nucleophilic Aromatic Substitution (SNAr) and Cyclization: The reactive 2-chloro group is displaced by a suitable nucleophile, often the amino group of an anthranilic acid derivative or a related ortho-aminoaryl compound. This is typically followed by a base- or acid-catalyzed intramolecular cyclization to form a pyridopyrimidinone ring system. The methylamino group at the 5-position of the starting material becomes a key pharmacophoric element in the final inhibitor, often involved in crucial hydrogen bonding interactions within the kinase active site.
-
Palladium-Catalyzed Cross-Coupling: The ester functionality can be hydrolyzed and the resulting carboxylic acid can be used as a handle for further modifications. More commonly, the pyridine ring itself can be further functionalized. While the provided starting material has a methylamino group at the 5-position, related structures with a halogen at this position can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide array of aryl and heteroaryl substituents.[9][10][11] This allows for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the synthesis of a representative pyridopyrimidinone-based kinase inhibitor core using this compound as the starting material.
Protocol 1: Synthesis of a Pyridopyrimidinone Core via SNAr and Cyclization
This protocol details the synthesis of a key intermediate in the development of various kinase inhibitors, including those targeting FGFR.
Materials:
-
This compound
-
2-amino-3-methoxybenzoic acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
High-boiling point solvent (e.g., Diphenyl ether or Dowtherm A)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous glassware and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq) and 2-amino-3-methoxybenzoic acid (1.1 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
-
-
Step 2: Intramolecular Cyclization
-
To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether.
-
Add a catalytic amount of p-Toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the reaction mixture to 200-250 °C for 2-4 hours, using a Dean-Stark apparatus to remove water formed during the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product will often precipitate upon cooling. The solid can be collected by filtration, washed with a non-polar solvent (e.g., hexanes) to remove the high-boiling point solvent, and then purified by column chromatography on silica gel or recrystallization to afford the desired pyridopyrimidinone core.
-
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the amino group of 2-amino-3-methoxybenzoic acid, increasing its nucleophilicity for the SNAr reaction.
-
High-Boiling Point Solvent: A high temperature is required to drive the intramolecular cyclization and dehydration. Solvents like diphenyl ether provide the necessary high boiling point.
-
Acid Catalyst: p-Toluenesulfonic acid protonates the ester carbonyl, making it more electrophilic and facilitating the intramolecular nucleophilic attack by the secondary amine to form the pyrimidinone ring.
Quantitative Data Summary
| Starting Material | Reagent | Product | Typical Yield (%) |
| This compound | 2-amino-3-methoxybenzoic acid | Pyridopyrimidinone Core | 60-75% (over two steps) |
Visualization of the Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the construction of a pyridopyrimidinone kinase inhibitor core.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Trustworthiness and Self-Validation
The described protocols are based on established and robust chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC, and the identity and purity of the products can be confirmed by NMR spectroscopy and mass spectrometry. The successful synthesis of the pyridopyrimidinone core validates the reactivity of the starting material and the feasibility of the synthetic route.
Authoritative Grounding and Mechanistic Insights
The key transformations in the synthesis of kinase inhibitors from this compound are the Nucleophilic Aromatic Substitution (SNAr) and, in some cases, the Suzuki-Miyaura cross-coupling.
Nucleophilic Aromatic Substitution (SNAr):
The SNAr reaction on the 2-chloropyridine ring proceeds via a Meisenheimer-like intermediate.[1] The electron-withdrawing nature of the ring nitrogens and the ester group at the 4-position stabilizes the negative charge developed in the intermediate, thereby facilitating the reaction.[3][12]
Caption: The addition-elimination mechanism of SNAr.
Suzuki-Miyaura Cross-Coupling:
This powerful carbon-carbon bond-forming reaction involves a catalytic cycle with a palladium catalyst.[9][10][11] The key steps are oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.[13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion: A Key Building Block for Future Therapies
This compound is a highly valuable and strategically important building block in the synthesis of kinase inhibitors. Its inherent reactivity and functional group handles allow for the efficient construction of complex heterocyclic cores, particularly the pyridopyrimidinone scaffold found in numerous FGFR inhibitors. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to leverage the full potential of this versatile molecule in their drug discovery efforts, ultimately contributing to the development of next-generation targeted therapies.
References
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Al-Omar, M. A., et al. (2019). Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. Journal of Chemistry, 2019, 1-10. [Link]
- Google Patents. (n.d.). FGFR inhibitor compound in solid form and preparation method therefor.
- Google Patents. (n.d.). Inhibitors of fibroblast growth factor receptors.
-
Huang, Z., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8493–8513. [Link]
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Pargellis, C., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5423–5435. [Link]
- Suzuki, A. (2010). Suzuki Coupling.
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). FGFR inhibitors and methods of making and using the same.
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Huang, Z., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]
- Google Patents. (n.d.). Compounds and compositions as protein kinase inhibitors.
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The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]
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-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2. Retrieved from [Link]
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El-Damasy, A. K., et al. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their Anticancer Activity. Molecules, 27(3), 853. [Link]
-
Norman, B. H., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(15), 6516–6527. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Roberts, A. L., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1930–1938. [Link]
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PubChem. (n.d.). 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant IDH - Patent US-10112931-B2. Retrieved from [Link]
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-
The Organic Chemistry Tutor. (2021, October 26). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]
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PubChem. (n.d.). Apoptosis signal-regulating kinase inhibitor - Patent US-9750730-B2. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Application Notes and Protocols for Methyl 2-chloro-5-(methylamino)isonicotinate in Agrochemical Research
Introduction: A Novel Pyridine Carboxylate for Agrochemical Discovery
Methyl 2-chloro-5-(methylamino)isonicotinate is a distinct pyridine carboxylate derivative, identified by its CAS number 1034131-90-2.[1] Its structural resemblance to the core moieties of neonicotinoid insecticides suggests its potential as a valuable building block or active ingredient in the development of next-generation agrochemicals. The presence of a substituted pyridine ring is a key pharmacophore in many successful insecticides that target the insect nervous system. These application notes provide a comprehensive guide for researchers on the synthesis, biological evaluation, and potential applications of this compound.
Scientific Foundation: Targeting the Insect Nicotinic Acetylcholine Receptor
The primary mode of action for many pyridine-based insecticides is their interaction with nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[2] These receptors are ligand-gated ion channels that, upon binding to the neurotransmitter acetylcholine (ACh), open to allow the influx of cations, leading to nerve depolarization and signal transmission.
Insecticides structurally related to this compound are known to act as agonists at the nAChR, meaning they mimic the action of ACh.[3] However, unlike ACh, which is rapidly broken down by acetylcholinesterase, these synthetic molecules persist at the receptor, leading to continuous stimulation, receptor desensitization, and ultimately, paralysis and death of the insect. The selectivity of these compounds for insect nAChRs over their vertebrate counterparts is a critical factor in their favorable safety profile for non-target organisms.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed signaling pathway and the site of action for nAChR-targeting insecticides.
Caption: Proposed mechanism of action at the insect synapse.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of this compound.
Protocol 1: Synthesis of this compound
Step 1: Esterification of 2-chloro-5-nitroisonicotinic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-nitroisonicotinic acid (1 equivalent) in methanol (10 volumes).
-
Acid Catalysis: Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-chloro-5-nitroisonicotinate.
Step 2: Reduction of the Nitro Group and Reductive Amination
-
Reduction: Dissolve the methyl 2-chloro-5-nitroisonicotinate from Step 1 in ethanol. Add a catalyst such as Palladium on carbon (10 mol%).
-
Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the nitro group is fully reduced to an amino group.
-
Reductive Amination: To the resulting amine, add formaldehyde (1.2 equivalents) and a reducing agent like sodium triacetoxyborohydride.
-
Reaction: Stir the reaction at room temperature until the formation of the methylamino group is complete.
-
Purification: Purify the final product, this compound, by column chromatography on silica gel.
Protocol 2: In Vitro Evaluation of nAChR Binding Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for insect nAChRs.
-
Membrane Preparation: Prepare insect neuronal membranes from a suitable source, such as the heads of houseflies or aphids.
-
Radioligand: Use a radiolabeled nAChR agonist, such as [³H]-imidacloprid, as the competing ligand.[6]
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with appropriate salts).
-
Competition Assay: In a 96-well plate, incubate the insect neuronal membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubation: Incubate at a controlled temperature for a specified time to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Protocol 3: In Vivo Insecticidal Activity Bioassay (Aphid Leaf-Dip Method)
This protocol outlines a standard method for assessing the insecticidal efficacy of the compound against aphids.[7][8][9]
-
Test Organism: Use a susceptible laboratory strain of an aphid species, such as the green peach aphid (Myzus persicae).
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone) with a surfactant.
-
Leaf Disc Preparation: Cut leaf discs from a host plant (e.g., cabbage or pepper) and dip them into the test solutions for a few seconds.
-
Drying: Allow the leaf discs to air dry completely.
-
Bioassay Arena: Place the treated leaf discs in petri dishes containing a layer of agar to maintain humidity.
-
Insect Infestation: Introduce a known number of adult aphids (e.g., 20-30) onto each leaf disc.
-
Incubation: Maintain the petri dishes at a controlled temperature and photoperiod.
-
Mortality Assessment: Record aphid mortality at 24, 48, and 72 hours after infestation.
-
Data Analysis: Calculate the LC50 value (the lethal concentration that causes 50% mortality) using probit analysis.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and evaluation of this compound.
Caption: A streamlined workflow from synthesis to biological evaluation.
Data Presentation and Interpretation
All quantitative data from the bioassays should be tabulated for clear comparison. Below are example tables illustrating how to present the results.
Table 1: In Vitro nAChR Binding Affinity
| Compound | IC50 (nM) | 95% Confidence Interval |
| This compound | To be determined | To be determined |
| Imidacloprid (Reference) | Example: 5.2 | Example: 4.5 - 6.0 |
| Acetamiprid (Reference) | Example: 8.7 | Example: 7.9 - 9.6 |
Table 2: In Vivo Insecticidal Activity against Myzus persicae
| Compound | LC50 (µg/mL) at 48h | 95% Confidence Interval |
| This compound | To be determined | To be determined |
| Imidacloprid (Reference) | Example: 0.8 | Example: 0.6 - 1.1 |
| Thiamethoxam (Reference) | Example: 0.5 | Example: 0.4 - 0.7 |
Structure-Activity Relationship (SAR) Insights
The biological data obtained for this compound can contribute to a broader understanding of the structure-activity relationships of pyridine-based insecticides. Key structural features to consider for future analog synthesis and optimization include:
-
Substitution at the 5-position: The nature of the amino substituent can significantly impact binding affinity and insecticidal potency.
-
Ester functionality: Modification of the methyl ester to other alkyl or aryl esters may influence physicochemical properties such as solubility and systemic activity in plants.
-
Chlorine at the 2-position: This is a common feature in many neonicotinoids and is generally important for activity.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel insecticides. The protocols detailed in these application notes provide a robust framework for its synthesis and comprehensive biological characterization. Future research should focus on the synthesis of a focused library of analogs to explore the structure-activity landscape and identify candidates with enhanced potency, selectivity, and favorable environmental profiles.
References
-
Evaluation of Toxicity of Few Novel Insecticides Against Different Aphid Species (Rhopalosiphum maidis, Myzus persicae, Liphaphi - Nature Environment and Pollution Technology. (n.d.). Retrieved from [Link]
- Marchioro, C. A. (2017). Acute-Contact and Chronic-Systemic In Vivo Bioassays: Regional Monitoring of Susceptibility to Thiamethoxam in Soybean Aphid (He. Journal of Agricultural Science, 9(12), 1.
-
Insecticide Resistance Action Committee. (n.d.). Aphids. Retrieved from [Link]
- MDPI. (2023). In Vivo Bioassay of the Repellent Activity of Caraway Essential Oil against Green Peach Aphid. Insects, 14(11), 868.
- Casida, J. E., & Durkin, K. A. (2017). Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist. Proceedings of the National Academy of Sciences, 114(12), 3282–3287.
- International Journal of Advanced Biochemistry Research. (2024). Toxicity assessment of insecticides against cowpea aphid, Aphis craccivora Koch. International Journal of Advanced Biochemistry Research, 8(1), 1-6.
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-5-pyridine carboxylic acid. Retrieved from [Link]
- Tomizawa, M., & Casida, J. E. (2006). Insect Nicotinic Acetylcholine Receptors: Neonicotinoid Binding Site Specificity Is Usually but Not Always Conserved with Varied Substituents and Species. Journal of Agricultural and Food Chemistry, 54(15), 5563–5570.
- Kem, W. R., Soti, F., Wildeboer, K., LeFrancois, S., MacKerell, A., & Taylor, P. (2022). Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding. Toxins, 14(1), 33.
- Brown, L. A., & Buckingham, S. D. (2017). The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors.
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Application Note: A Practical Guide to Nucleophilic Aromatic Substitution on 2-Chloroisonicotinates
Abstract
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 2-chloroisonicotinate esters. These compounds are pivotal building blocks in medicinal chemistry, and their functionalization via SNAr is a cornerstone of modern drug discovery. This document elucidates the underlying reaction mechanism, explores critical experimental parameters, and offers validated, step-by-step protocols for the reaction of 2-chloroisonicotinates with amine, alcohol, and thiol nucleophiles.
Introduction: The Strategic Importance of 2-Substituted Isonicotinates
The isonicotinate scaffold, a pyridine ring carboxylated at the 4-position, is a privileged structure in pharmacology. Its derivatives are integral to a wide array of therapeutic agents, exhibiting activities ranging from antibacterial to antitumor.[1][2] The functionalization at the 2-position is particularly crucial for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
The 2-chloroisonicotinate ester serves as an ideal precursor for this purpose. The pyridine nitrogen and the ester group at the C4 position act as powerful electron-withdrawing groups, which significantly activate the C2 position towards nucleophilic attack.[3][4] This electronic arrangement facilitates a robust and versatile reaction known as Nucleophilic Aromatic Substitution (SNAr), allowing for the efficient introduction of a diverse range of functional groups.
Mechanistic Insights: The Addition-Elimination Pathway
The SNAr reaction of 2-chloroisonicotinates proceeds via a well-established two-step addition-elimination mechanism.[4][5][6] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the chloride leaving group. This initial attack disrupts the ring's aromaticity and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the pyridine ring and, importantly, onto the electronegative nitrogen atom and the oxygen atoms of the C4-ester group, which provides substantial stabilization for this intermediate.[7]
-
Elimination and Re-aromatization: In the second, typically rapid step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group. This elimination step drives the reaction to completion, yielding the final substituted product.
Optimizing Reaction Parameters: The Scientist's Toolkit
The success of the SNAr reaction hinges on the judicious selection of several key parameters.
-
Nucleophile Choice: A wide range of nucleophiles can be employed, including primary and secondary amines, alcohols, phenols, and thiols.[8] The nucleophilicity of the reagent is a key driver; stronger nucleophiles like thiolates often react more readily, sometimes even at room temperature, whereas less reactive nucleophiles like alcohols may require heat and a strong base.[1][2]
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are preferred. These solvents effectively solvate cations but poorly solvate anions, thereby increasing the effective nucleophilicity of the attacking species.
-
Base: For neutral nucleophiles like amines, alcohols, and thiols, a base is required to either deprotonate the nucleophile, increasing its reactivity, or to scavenge the HCl generated during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Temperature: While the activated nature of 2-chloroisonicotinates allows for reactions at moderate temperatures (80-120 °C), some highly reactive nucleophiles can react at ambient temperature.[1][9] Microwave irradiation is a powerful technique to accelerate these reactions, often reducing reaction times from hours to minutes and improving yields.[9]
Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of substrates. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Synthesis of 2-Amino-isonicotinates via Reaction with Amines
This protocol describes a general procedure for the reaction of a 2-chloroisonicotinate ester with a primary or secondary amine.
-
Reagents & Equipment:
-
Ethyl 2-chloroisonicotinate (1.0 eq.)
-
Amine nucleophile (1.1 - 1.5 eq.)
-
Potassium carbonate (K₂CO₃) or DIPEA (2.0 eq.)
-
Anhydrous DMF or Acetonitrile
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer, heating mantle/oil bath or microwave reactor
-
TLC plates, standard work-up glassware
-
-
Step-by-Step Procedure:
-
To a clean, dry reaction vessel, add ethyl 2-chloroisonicotinate (1.0 eq.), the desired amine (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add a suitable volume of anhydrous DMF to create a solution with a concentration of approximately 0.2-0.5 M.
-
Seal the vessel and heat the reaction mixture to 80-100 °C.[9]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Once complete, allow the reaction to cool to room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-amino-isonicotinate product.[9]
-
Protocol 2: Synthesis of 2-Alkoxy/Phenoxy-isonicotinates via Reaction with Alcohols
This protocol details the O-arylation reaction with an alcohol or phenol, which often requires a stronger base to deprotonate the hydroxyl group.
-
Reagents & Equipment:
-
Methyl 2-chloroisonicotinate (1.0 eq.)
-
Alcohol or phenol nucleophile (1.5 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.6 eq.)
-
Anhydrous THF or DMF
-
Three-neck flask, dropping funnel, ice bath
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
In a three-neck flask under an inert atmosphere, suspend sodium hydride (1.6 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the alcohol or phenol (1.5 eq.) in a small amount of anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the alkoxide/phenoxide.
-
Add a solution of methyl 2-chloroisonicotinate (1.0 eq.) in THF to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60 °C, monitoring by TLC until completion (typically 6-24 hours).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to yield the desired 2-alkoxy/phenoxy-isonicotinate.
-
Protocol 3: Microwave-Assisted Synthesis of 2-(Thio)-isonicotinates
This protocol leverages microwave irradiation to rapidly synthesize 2-thioether-substituted isonicotinates, a method noted for its efficiency and high yields.[9]
-
Reagents & Equipment:
-
Ethyl 2-chloroisonicotinate (1.0 eq.)
-
Thiol nucleophile (e.g., 2-aminoethanethiol hydrochloride, 1.5 eq.)[9]
-
Cesium carbonate (Cs₂CO₃) or another suitable base (2.5 eq.)
-
Anhydrous Acetonitrile
-
Microwave reaction vial with a stir bar
-
Microwave reactor
-
-
Step-by-Step Procedure:
-
To a microwave reaction vial, add the thiol (1.5 eq.), cesium carbonate (2.5 eq.), and ethyl 2-chloroisonicotinate (1.0 eq.).[9]
-
Add anhydrous acetonitrile to the vial.
-
Seal the vial tightly and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140-160 °C) for a specified time (e.g., 20-40 minutes).[9] Note: Reaction parameters should be optimized for the specific substrate.
-
After irradiation, allow the vial to cool to room temperature.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by column chromatography on silica gel to obtain the target 2-(thio)-isonicotinate.
-
Data Summary and Comparison
The choice of nucleophile and reaction conditions significantly impacts the outcome. The following table provides a general comparison based on typical results.
| Nucleophile Class | Typical Base | Solvent | Temp. (°C) | Time (h) | Yield Range | Notes |
| Amines | K₂CO₃, DIPEA | DMF, MeCN | 80 - 120 | 4 - 18 | 70 - 95% | Generally clean and high-yielding reactions. |
| Alcohols | NaH, KHMDS | THF, DMF | 25 - 80 | 6 - 24 | 50 - 85% | Requires strong base to form the reactive alkoxide. |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 140 | 4 - 16 | 65 - 90% | More acidic than alcohols, can use weaker bases. |
| Thiols | K₂CO₃, Cs₂CO₃ | DMF, MeCN | 25 - 100 | 2 - 12 | 80 - 98% | Highly nucleophilic; reactions are often faster and occur at lower temperatures.[1][2] |
| Thiols (MW) | Cs₂CO₃ | MeCN | 140 - 160 | 0.3 - 0.7 | 85 - 98% | Microwave assistance dramatically reduces reaction time.[9] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently reactive nucleophile; Inactive base; Low temperature. | Use a stronger base (e.g., NaH for alcohols); Increase reaction temperature or switch to microwave heating; Ensure reagents are anhydrous. |
| Multiple Products | Side reactions (e.g., N- vs S-alkylation for thioamides); Ester hydrolysis. | Use a non-nucleophilic base; Run the reaction under strictly anhydrous conditions; Lower the reaction temperature. |
| Difficult Purification | Product and starting material have similar polarity; Baseline streaking on TLC. | Optimize chromatography gradient; Consider a different solvent system; An acid/base wash during work-up may remove certain impurities. |
References
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega via PubMed Central. [Link]
-
SNAr (Cl) - Common Conditions. Organic Chemistry Portal. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Cambridge Open Engage. [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]
-
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances. [Link]
-
Synthesis of Heterocycles by Intramolecular Nucleophilic Substitution at an Electron‐Deficient sp2 Nitrogen Atom. ResearchGate. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Cyclic alkyl amino carbenes. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]
-
Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science. [Link]
-
Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. ResearchGate. [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
-
General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Nucleophilic substitution of pyridines. Chemistry Online. [Link]
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- 1. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. SNAr (Cl) - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Guide to the Scale-Up Synthesis of Methyl 2-chloro-5-(methylamino)isonicotinate
Abstract: This document provides a comprehensive guide for the scale-up synthesis of Methyl 2-chloro-5-(methylamino)isonicotinate, a key intermediate in the manufacturing of various agrochemicals and pharmaceuticals. The protocol herein details a robust and scalable synthetic route, emphasizing process safety, optimization, and analytical validation. This guide is intended for researchers, chemists, and chemical engineers in the fields of process chemistry and drug development.
Introduction and Significance
This compound is a substituted pyridine derivative of significant interest due to its utility as a versatile building block in organic synthesis. Its structural motifs are found in a range of biologically active molecules. The reliable and efficient large-scale production of this intermediate is therefore critical for meeting the demands of downstream manufacturing processes.
This application note outlines a validated scale-up procedure, addressing common challenges encountered when transitioning from laboratory-scale to pilot or industrial-scale production. The causality behind key experimental choices, such as reagent selection, reaction conditions, and purification methods, is explained to provide a deeper understanding of the process.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The primary starting materials are readily available, making this a cost-effective route for industrial applications.
Reaction Scheme:
The overall transformation involves the reaction of a dichlorinated isonicotinate precursor with methylamine.
Caption: General reaction scheme for the synthesis.
The regioselectivity of the reaction is a key consideration. The chlorine atom at the 5-position of the pyridine ring is more susceptible to nucleophilic attack by methylamine than the chlorine at the 2-position. This is attributed to the electronic effects of the ring nitrogen and the ester group.
Detailed Experimental Protocol
This protocol is designed for a target scale of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate reactor system, with strict adherence to all safety precautions.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 2,5-dichloroisonicotinate | >98% | Commercial | Starting material |
| Methylamine (40% in water or as gas) | Reagent | Commercial | Nucleophile |
| Dichloroethane (DCE) | Anhydrous | Commercial | Solvent |
| Potassium Carbonate (K2CO3) | Anhydrous | Commercial | Base (optional) |
| Sodium Chloride (NaCl) | Reagent | Commercial | For workup |
| Magnesium Sulfate (MgSO4) | Anhydrous | Commercial | Drying agent |
| Methanol | HPLC Grade | Commercial | For recrystallization |
| Water | Deionized | In-house |
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
Addition funnel
-
Heating/cooling circulator
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Drying oven
Step-by-Step Synthesis Procedure
-
Reactor Setup: The 10 L reactor is charged with Methyl 2,5-dichloroisonicotinate (1.0 kg, 4.85 mol) and dichloroethane (5 L).
-
Reaction Initiation: The mixture is stirred to ensure complete dissolution. If using a base, anhydrous potassium carbonate (1.0 kg, 7.24 mol) is added at this stage.
-
Methylamine Addition: The reactor is cooled to 0-5°C. Methylamine solution (40% in water, ~1.5 L, excess) is added dropwise via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10°C.[1] If using methylamine gas, it should be bubbled through the solution at a controlled rate.[1]
-
Reaction Progression: After the addition is complete, the reaction mixture is slowly warmed to 45°C and maintained at this temperature for 8-12 hours.[1] The progress of the reaction should be monitored by HPLC or TLC until the starting material is consumed.
-
Workup and Isolation:
-
The reaction mixture is cooled to room temperature.
-
Excess methylamine is quenched by the slow addition of water (2 L).
-
The organic layer is separated, and the aqueous layer is extracted with dichloroethane (2 x 1 L).
-
The combined organic layers are washed with brine (2 L), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product is purified by recrystallization from methanol.[2] The crude solid is dissolved in a minimal amount of hot methanol and allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
The purified crystals are collected by vacuum filtration, washed with cold methanol, and dried in a vacuum oven at 40-50°C to a constant weight.
-
Process Safety and Handling
Hazard Analysis:
-
Methylamine: Highly flammable and corrosive.[3][4] It can cause severe skin burns and eye damage.[3][5] Inhalation may cause respiratory irritation.[3] All handling of methylamine must be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[6][7]
-
Dichloroethane (DCE): A flammable and toxic solvent. It is a suspected carcinogen. Use in a closed system or with adequate ventilation is mandatory.
-
Chlorinated Pyridines: Can be irritants and harmful if ingested or absorbed through the skin.
Personal Protective Equipment (PPE):
-
Safety goggles with side shields or a face shield.[6]
-
Chemical-resistant gloves (e.g., butyl rubber for methylamine).[7]
-
Flame-retardant lab coat.[6]
-
Respiratory protection may be necessary depending on the scale and ventilation.[6]
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes.[3][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] Seek immediate medical attention.[7]
-
Spill: Evacuate the area and contain the spill. Use absorbent material for small spills and follow established institutional procedures for large spills.[7]
Analytical Characterization
Quality Control Parameters:
| Analysis | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | ≥ 98% | HPLC |
| Identity | Conforms to reference | ¹H NMR, ¹³C NMR, MS |
| Melting Point | To be determined | Melting Point Apparatus |
| Residual Solvents | ≤ 0.5% | GC-HS |
¹H NMR (400 MHz, CDCl₃): δ (ppm) = 7.85 (s, 1H), 6.55 (s, 1H), 4.80 (br s, 1H), 3.90 (s, 3H), 2.95 (d, 3H).
Mass Spectrometry (ESI+): m/z = 201.05 [M+H]⁺
Scale-Up Considerations and Optimization
-
Heat Management: The reaction with methylamine is exothermic. On a larger scale, efficient heat dissipation is crucial. A jacketed reactor with a reliable cooling system is essential to maintain temperature control.
-
Mixing: Adequate agitation is necessary to ensure homogeneity, especially during the addition of methylamine and if a solid base is used.
-
Solvent Selection: While dichloroethane is effective, alternative solvents with better safety and environmental profiles should be considered for industrial-scale production.
-
Waste Disposal: Aqueous waste containing methylamine and salts, as well as chlorinated organic waste, must be disposed of in accordance with local regulations.
Workflow Visualization
Caption: Detailed workflow for the synthesis.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By carefully controlling reaction parameters and adhering to strict safety protocols, high yields of a high-purity product can be consistently achieved. The insights into process optimization and safety are intended to facilitate a smooth transition from laboratory to large-scale production for researchers and drug development professionals.
References
-
Carl ROTH. Safety Data Sheet: Methylamine. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-(Methylamino)ethanol, 99%. [Link]
-
SIAD S.p.A. Safety Data Sheet. Methylamine. [Link]
- Laboratory Safety Manual.
- Google Patents.
- Google Patents.
-
PubChem. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931. [Link]
-
Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka. [Link]
-
ResearchGate. Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid | Request PDF. [Link]
-
Bentham Science. Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. [Link]
- Google Patents. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 3. carlroth.com [carlroth.com]
- 4. siadmi.com [siadmi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Derivatization of Methyl 2-chloro-5-(methylamino)isonicotinate for library synthesis
APPLICATION NOTE
Strategic Derivatization of Methyl 2-chloro-5-(methylamino)isonicotinate for High-Throughput Library Synthesis
Introduction: The Strategic Value of the 2,5-Disubstituted Pyridine Core
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Specifically, the 2-chloro-5-amino-isonicotinate framework represents a versatile and highly valuable starting point for the synthesis of diverse chemical libraries. The chlorine atom at the 2-position serves as a reactive handle for various cross-coupling reactions, while the secondary amine at the 5-position and the methyl ester at the 4-position offer additional points for diversification. This application note provides a detailed guide to the strategic derivatization of this compound, outlining robust protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation to enable the efficient generation of novel compound libraries for drug discovery programs. The isonicotinic acid core itself is found in several marketed drugs, highlighting the therapeutic potential of its derivatives.[3][4]
Logical Workflow for Library Synthesis
A systematic approach to derivatizing the core scaffold allows for the maximal exploration of chemical space. The proposed workflow prioritizes reactions that are robust, high-yielding, and amenable to parallel synthesis. The reactivity of the chloro-substituent makes it an ideal starting point for introducing diversity.
Part 1: Derivatization at the C-2 Position via Cross-Coupling Reactions
The C-Cl bond at the 2-position of the pyridine ring is activated towards oxidative addition by palladium catalysts, making it an excellent site for introducing molecular diversity through cross-coupling reactions.[5] The electron-withdrawing nature of the pyridine nitrogen enhances the reactivity at this position.[6]
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the chloropyridine with a variety of boronic acids or esters.[7][8] This reaction is known for its functional group tolerance and generally mild conditions. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with the less reactive chloropyridine substrates.[7][9]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
-
Procedure:
-
To an oven-dried reaction vial, add this compound, the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water mixture via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate (2x), and combine the organic extracts.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Rationale for Component Selection:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for the coupling of challenging chloropyridines.[7] The ligand facilitates the oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step.[6]
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting transmetalation without causing significant hydrolysis of the ester functionality.
-
Solvent: A mixture of dioxane and water provides good solubility for both the organic and inorganic reagents.
| Catalyst System | Ligand | Base | Typical Yield Range |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 70-95% |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 65-90% |
| NiCl₂(dppp) | - | K₃PO₄ | 50-85% |
| Caption: Comparison of catalytic systems for Suzuki-Miyaura coupling. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted 2-aminopyridines. Similar to Suzuki-Miyaura coupling, this reaction is sensitive to the choice of ligand and base, particularly when using less reactive chloro-substrates.[6][10]
Protocol 2: Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous toluene, degassed
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried reaction vial.
-
Add this compound and the amine.
-
Add degassed, anhydrous toluene.
-
Seal the vial and heat the mixture to 100-110 °C.
-
Monitor the reaction by LC-MS. Reactions are typically complete within 4-12 hours.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst System: The use of a palladacycle precatalyst or a combination of a palladium source like Pd₂(dba)₃ with a sterically hindered biarylphosphine ligand such as RuPhos is crucial for activating the C-Cl bond.[6]
-
Base: A strong, non-nucleophilic base like NaOtBu is generally required to facilitate the deprotonation of the amine and promote the catalytic cycle.[6] Weaker bases may be used with more active catalyst systems.[5]
-
Inert Atmosphere: Strict exclusion of air and moisture is critical as the Pd(0) catalyst is sensitive to oxidation and water can interfere with the reaction.[6]
Part 2: Derivatization at the C-4 and C-5 Positions
Once the C-2 position has been diversified, the ester at C-4 and the amine at C-5 provide orthogonal handles for further library expansion.
Amide Bond Formation via the Isonicotinate Ester
The methyl isonicotinate can be converted to a wide array of amides. This can be achieved either through direct aminolysis of the ester or by hydrolysis to the carboxylic acid followed by standard amide coupling.
Protocol 3a: Direct Aminolysis
-
Materials:
-
C-2 derivatized Methyl isonicotinate
-
Primary or secondary amine (5-10 equivalents, neat or in a polar solvent)
-
-
Procedure:
-
Combine the ester and the amine in a sealed tube.
-
Heat the mixture to 80-120 °C. The reaction may be slow and require prolonged heating.[11]
-
Monitor by LC-MS.
-
Upon completion, remove the excess amine under high vacuum.
-
Purify the residue by chromatography or crystallization.
-
Protocol 3b: Hydrolysis and Amide Coupling
-
Materials:
-
C-2 derivatized Methyl isonicotinate
-
Lithium hydroxide (LiOH) (2.0 equivalents) in THF/Water
-
Amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
-
Procedure (2 steps):
-
Hydrolysis: Dissolve the ester in a THF/water mixture. Add LiOH and stir at room temperature until hydrolysis is complete (monitor by LC-MS). Acidify with 1M HCl to pH ~4-5 and extract the carboxylic acid with ethyl acetate. Dry and concentrate to yield the crude acid.
-
Coupling: Dissolve the crude carboxylic acid in DMF. Add the amine, DIPEA, and finally HATU. Stir at room temperature for 2-16 hours.
-
Work-up by diluting with water and extracting with ethyl acetate. Wash the organic layer with saturated NaHCO₃, water, and brine.
-
Dry over Na₂SO₄, concentrate, and purify.
-
Rationale:
-
Method Selection: Direct aminolysis is atom-economical but often requires harsh conditions and a large excess of the amine.[11][12] The two-step hydrolysis and coupling method is more general, proceeds under milder conditions, and is compatible with a wider range of amines.
-
Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable).
| Method | Amine Scope | Conditions | Key Advantage |
| Direct Aminolysis | Small, unhindered amines | High temp, excess amine | Atom economy |
| Hydrolysis + Coupling | Broad | Mild, room temperature | High efficiency, broad scope |
| Caption: Comparison of amidation strategies. |
Conclusion
The this compound scaffold is an exceptionally versatile starting material for the synthesis of diverse chemical libraries. By strategically employing robust and well-characterized reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and standard amide bond formation, researchers can efficiently generate large numbers of novel analogues. The protocols and rationale provided in this application note offer a validated roadmap for leveraging this scaffold in drug discovery and medicinal chemistry programs.
References
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem.
- Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid. Benchchem.
- Technical Support Center: Buchwald-Hartwig Amin
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.
- Drugs in the market having isonicotinoyl cores.
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- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Formation of Amides
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
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The Strategic Synthesis of Novel Neonicotinoid Analogs from Methyl 2-Chloro-5-(methylamino)isonicotinate: A Guide for Researchers
This comprehensive guide is intended for researchers, scientists, and professionals in drug development, detailing the strategic use of methyl 2-chloro-5-(methylamino)isonicotinate in the synthesis of innovative neonicotinoid analogs. This document provides in-depth application notes, detailed experimental protocols, and an exploration of the structure-activity relationships that govern the insecticidal efficacy of these novel compounds.
Introduction: The Evolving Landscape of Neonicotinoids
Neonicotinoids represent a significant class of insecticides, valued for their high efficacy against a wide range of pests.[1] Their mode of action targets the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[2] However, the rise of insecticide resistance and concerns over environmental impact necessitate the development of new, more selective, and safer neonicotinoid analogs. The strategic design and synthesis of these analogs, often involving the introduction of diverse aliphatic and aromatic amines, is a key focus of modern agrochemical research.[3] this compound serves as a versatile and crucial building block in this endeavor, offering a reactive scaffold for the construction of a diverse library of potential insecticide candidates.
Core Synthetic Strategy: Leveraging the Reactivity of the Pyridine Ring
The synthesis of neonicotinoid analogs from this compound hinges on the inherent reactivity of the substituted pyridine ring. The chlorine atom at the 2-position is a key leaving group, susceptible to nucleophilic substitution by various amines. This reaction forms the basis for introducing diverse functionalities into the final molecule, which is crucial for modulating its biological activity.
General Reaction Scheme
The fundamental synthetic transformation involves the condensation of this compound with a desired amine. This is typically followed by further chemical modifications to introduce the characteristic nitroguanidine, nitromethylene, or cyanoamidine pharmacophores of neonicotinoids.[4]
Caption: General synthetic workflow for neonicotinoid analogs.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of neonicotinoid analogs. These are generalized procedures that may require optimization based on the specific amine and desired final product.
Protocol 1: Synthesis of the Intermediate Pyridine Derivative
This protocol details the nucleophilic substitution reaction to create the core pyridine intermediate.
Materials:
-
This compound
-
Desired aliphatic or aromatic amine
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound in anhydrous acetonitrile, add the desired amine dropwise at 0 °C.[3]
-
Add anhydrous pyridine to the reaction mixture to act as a base.
-
Allow the reaction to stir at room temperature for 30 minutes, then heat to 120 °C for 16-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.[5]
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[5]
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel flash column chromatography to obtain the desired intermediate.[5]
Protocol 2: Installation of the Pharmacophore
This protocol outlines a general method for introducing the insecticidal pharmacophore, for example, a nitroguanidine moiety.
Materials:
-
Intermediate pyridine derivative from Protocol 1
-
Reagents for pharmacophore synthesis (e.g., nitroguanidine precursors)
-
Appropriate solvent (e.g., methanol, acetonitrile)
-
Base (e.g., potassium carbonate)
Procedure:
-
Dissolve the intermediate pyridine derivative in an appropriate solvent.
-
Add the necessary reagents for the formation of the desired pharmacophore. For instance, in the synthesis of imidacloprid-like compounds, this would involve reaction with N-(6-chloro-3-pyridylmethyl)methylamine and subsequent cyclization.[6]
-
The specific reaction conditions (temperature, reaction time, and catalysts) will vary depending on the target pharmacophore and should be adapted from established literature procedures for neonicotinoid synthesis.
-
After the reaction is complete, as monitored by TLC or LC-MS, proceed with workup and purification as described in Protocol 1.
Structure-Activity Relationship (SAR) Insights
The biological activity of the synthesized neonicotinoid analogs is highly dependent on their molecular structure. Understanding these structure-activity relationships is crucial for designing more potent and selective insecticides.[2][7]
-
The Pyridine Ring: The substituted pyridine core is essential for binding to the insect nAChR. Modifications to the substituents on this ring can significantly impact binding affinity and insecticidal activity.
-
The Amine Substituent: The nature of the amine introduced in the first synthetic step plays a critical role. The size, shape, and electronic properties of this group can influence how the molecule interacts with the receptor. For example, studies have shown that enantiopure amines with a specific absolute configuration can exhibit superior biological activity.[3]
-
The Pharmacophore: The nitroguanidine, nitromethylene, or cyanoamidine moiety is the key pharmacophore responsible for the insecticidal action. Variations in this part of the molecule can affect the mode of action and the spectrum of activity.[4] Docking studies suggest that interactions such as cation-π stacking with aromatic rings and hydrogen bonding within the receptor's binding pocket are crucial for high insecticidal activity.[3]
Analytical Characterization of Synthesized Analogs
Thorough characterization of the newly synthesized compounds is essential to confirm their structure and purity. A combination of analytical techniques should be employed.
| Analytical Technique | Purpose | Typical Observations |
| Thin Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity.[8] | Visualization of spots under UV light. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirming molecular weight and assessing purity.[5][9] | Detection of the molecular ion peak corresponding to the expected product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidating the chemical structure. | Characteristic chemical shifts and coupling constants for the pyridine ring and substituents. |
| Infrared (IR) Spectroscopy | Identifying functional groups.[10] | Stretching vibrations for N-H, C=O, and C-H bonds.[10] |
| High-Resolution Mass Spectrometry (HRMS) | Determining the exact molecular formula. | Precise mass measurement to confirm the elemental composition. |
A variety of chromatographic and spectroscopic methods are available for the detailed analysis of neonicotinoids and their analogs.[1][4][11]
Conclusion and Future Directions
The synthesis of novel neonicotinoid analogs using this compound as a key starting material offers a promising avenue for the development of next-generation insecticides. By systematically exploring the structure-activity relationships through the synthesis and biological evaluation of a diverse range of analogs, researchers can identify lead compounds with improved efficacy, selectivity, and environmental profiles.[3] Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies and the use of computational modeling to guide the design of new and more effective neonicotinoid insecticides.
References
-
Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. [Link]
-
Reviewing neonicotinoid detection with electroanalytical methods. [Link]
-
Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex. [Link]
-
Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]
-
Review on Current Analytical Methods with Chromatographic and Nonchromatographic Techniques for New Generation Insecticide Neonicotinoids. [Link]
-
Molecular Mechanism of Action of Neonicotinoid Insecticides. [Link]
-
Synthesis of Novel Neonicotinoids Derivatives. [Link]
-
Overview of Analytical Methods for the Determination of Neonicotinoid Pesticides in Honeybee Products and Honeybee. [Link]
-
Structure-activity relationships of IKM-159: Diverted synthesis and biological evaluation of a series of C5-oxy analogs. [Link]
-
Synthetic procedure for the preparation of substituted pyridines. [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]
-
A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. [Link]
-
Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. [Link]
-
Quantitation of Neonicotinoid Pesticides in Honey with the Agilent 1290 Infinity II LC and Agilent 6470 Triple Quadrupole LC/MS. [Link]
-
Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. [Link]
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Application Notes and Protocols for Catalytic Cross-Coupling Reactions of Substituted Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of robust and versatile methods for the functionalization of pyridine rings is of paramount importance. Among the various synthetic strategies, catalytic cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Substituted chloropyridines are particularly attractive starting materials due to their relatively low cost and wide commercial availability compared to their bromo- and iodo- counterparts. However, the inherent lower reactivity of the C-Cl bond presents a significant challenge, necessitating the use of highly active and specialized catalytic systems.[1][2] This guide provides a comprehensive overview of the key catalytic cross-coupling reactions of substituted chloropyridines, offering detailed, field-proven protocols and insights to enable researchers to navigate the intricacies of these transformations. We will delve into the mechanistic underpinnings of these reactions, explain the rationale behind experimental choices, and provide a self-validating framework for protocol execution.
The Challenge of Chloropyridine Coupling
The primary hurdle in the cross-coupling of chloropyridines is the strength of the C-Cl bond, which makes the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—energetically demanding.[3] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation.[4] Overcoming these challenges requires a judicious selection of catalysts, ligands, bases, and reaction conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of biaryl and hetero-biaryl structures.[1][2] For substituted chloropyridines, the success of this reaction is highly dependent on the catalytic system employed.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5] Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos), are highly effective for the coupling of chloropyridines.[2] These ligands promote the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition to the C-Cl bond.[2]
Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.
Protocol 1: Conventional Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of substituted chloropyridines with arylboronic acids. Optimization for specific substrates may be required.
Materials:
-
Substituted chloropyridine (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the substituted chloropyridine, arylboronic acid, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[1][6]
Materials:
-
Substituted chloropyridine (0.5 mmol)
-
Arylboronic acid (0.6-0.75 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-5 mol%)
-
Base (e.g., Na₂CO₃) (1.0-1.5 mmol)
-
Solvent (e.g., Dioxane/H₂O, DMF)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the substituted chloropyridine, arylboronic acid, palladium catalyst, and base.
-
Add the solvent and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).
-
After cooling, the workup and purification follow the same procedure as the conventional method.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 80 | 18 | Good | [2] |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | High | [1] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DMF | 150 (MW) | 0.25 | Excellent | [6] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[7] For chloropyridines, this reaction is crucial for introducing nitrogen-containing functional groups.
Mechanistic Considerations
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[3] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is critical for the deprotonation of the amine and subsequent transmetalation.[3]
Figure 2: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination of Substituted Chloropyridines
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Substituted chloropyridine (1.0 mmol)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., G3 or G4 palladacycle) (1-5 mol%)
-
Ligand (e.g., RuPhos, BrettPhos) (1.5-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the substituted chloropyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Troubleshooting:
-
Low or no conversion: This is a common issue with less reactive chloropyridines.[3] Consider increasing the catalyst loading, using a more active pre-catalyst, or a more electron-rich and bulky ligand.[3] Ensure the reaction is performed under strictly anhydrous and oxygen-free conditions.[3]
-
Hydrodehalogenation: This side reaction, where the chlorine is replaced by hydrogen, can be suppressed by using a slight excess of the amine and ensuring scrupulously dry conditions.[3]
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8][9] This reaction is typically co-catalyzed by palladium and copper salts.[9]
Protocol: Sonogashira Coupling of Substituted Chloropyridines
Materials:
-
Substituted chloropyridine (1.0 mmol)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine) (2.0-3.0 equiv, can also be the solvent)
-
Anhydrous solvent (e.g., THF, DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the substituted chloropyridine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the amine hydrohalide salt.
-
Concentrate the filtrate and purify the residue by column chromatography.
Heck Reaction: Vinylation of Chloropyridines
The Heck reaction, or Mizoroki-Heck reaction, allows for the coupling of an aryl halide with an alkene to form a substituted alkene.[10][11]
Protocol: Heck Reaction of Substituted Chloropyridines
Materials:
-
Substituted chloropyridine (1.0 mmol)
-
Alkene (e.g., styrene, acrylate) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., PPh₃, or phosphine-free conditions) (2-10 mol%)
-
Base (e.g., K₂CO₃, Et₃N) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, Toluene)
-
Reaction vessel (e.g., sealed tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the substituted chloropyridine, palladium catalyst, ligand (if used), and base.
-
Add the anhydrous solvent and the alkene.
-
Seal the vessel and heat to a high temperature (typically 100-140 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, perform an aqueous workup and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Figure 3: A Generalized Experimental Workflow for Cross-Coupling Reactions.
Conclusion
The catalytic cross-coupling of substituted chloropyridines is a powerful and versatile strategy for the synthesis of complex pyridine-containing molecules. While the reduced reactivity of the C-Cl bond presents challenges, the use of modern, highly active catalytic systems has largely overcome these limitations. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and selectivities in a variety of C-C and C-N bond-forming reactions. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of these critical transformations in drug discovery and materials science.
References
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- Everson, D. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. NIH Public Access, 25(02), 233–238.
- Benchchem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
- Benchchem. (2025).
-
Wikipedia. (2023, October 26). Heck reaction. [Link]
-
Wikipedia. (2023, November 29). Sonogashira coupling. [Link]
-
Wikipedia. (2023, December 14). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
- Benchchem. (2025). Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines.
-
Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15937–15987. [Link]
-
MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5153. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
Application Notes & Protocols: A Guide to the Continuous Flow Synthesis of Isonicotinate Esters
Executive Summary
Isonicotinate esters are pivotal building blocks in the pharmaceutical and agrochemical industries, serving as key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), including the antitubercular drug Isoniazid.[1] Traditional batch production methods for these esters, typically relying on Fischer esterification, are often plagued by long reaction times, equilibrium limitations, and safety concerns associated with handling corrosive acids at high temperatures.[2][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging continuous flow chemistry to overcome these challenges.
Flow chemistry, or continuous flow manufacturing, offers a paradigm shift from conventional batch processing.[4][5] By conducting reactions in a continuously flowing stream through a reactor, this technology provides unparalleled control over critical process parameters such as temperature, pressure, and residence time.[6][7] The resulting benefits include dramatically accelerated reaction rates, improved product yield and purity, inherently safer operating conditions, and seamless scalability from laboratory discovery to industrial production.[6][8][9] This guide details the principles, experimental setup, and step-by-step protocols for the efficient and scalable synthesis of isonicotinate esters, using methyl isonicotinate as a primary example.
The Scientific Foundation: From Batch Limitations to Flow Advantages
The Chemistry: Acid-Catalyzed Esterification
The synthesis of isonicotinate esters from isonicotinic acid and an alcohol is a classic example of an acid-catalyzed esterification. The mechanism, illustrated below, involves several equilibrium steps.
-
Step 1: Protonation: The catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the isonicotinic acid, increasing the electrophilicity of the carbonyl carbon.[10]
-
Step 2: Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon.[10]
-
Step 3: Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Step 4: Water Elimination: The elimination of a water molecule yields a protonated ester.
-
Step 5: Deprotonation: The final step is the deprotonation of the ester, regenerating the acid catalyst and yielding the final product.[10]
Caption: The multi-step mechanism of Fischer-Speier esterification.
In traditional batch reactors, driving this reversible reaction to completion requires either a large excess of one reactant (usually the alcohol) or the continuous removal of water, often leading to long reflux times of 8 hours or more.[2][3]
The Flow Chemistry Paradigm Shift
Continuous flow technology fundamentally alters the reaction environment, directly addressing the limitations of batch processing.
-
Enhanced Safety: Reactions are confined to a small-volume reactor, drastically reducing the inventory of hazardous materials at any given moment. This containment minimizes risks associated with handling flammable alcohols and corrosive acids, especially under high-temperature or high-pressure conditions.[6][7][9]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors enables extremely efficient heat exchange.[7] This prevents the formation of localized hot spots, reduces byproduct formation, and allows for the safe use of "superheating"—heating solvents above their atmospheric boiling point by applying pressure—to accelerate reaction rates exponentially.[9][11]
-
Precise Parameter Control: Flow rates and reactor volume precisely dictate the residence time, ensuring that every portion of the reaction stream is processed under identical conditions. This eliminates the batch-to-batch variability common in large-scale batch reactors.[5][6]
-
Simplified Scalability: Increasing production capacity in flow chemistry is a straightforward process of either running the system for a longer duration or "numbering-up" by running multiple systems in parallel. This is a more predictable and less capital-intensive approach than redesigning and revalidating large batch reactors.[6][12]
Application Protocol: Continuous Synthesis of Methyl Isonicotinate
This section provides a detailed, self-validating protocol for the synthesis of methyl isonicotinate.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier | Equipment | Description |
| Isonicotinic Acid | ≥99% | Sigma-Aldrich | Syringe/HPLC Pumps (x2) | For precise, pulseless delivery of reagent streams. |
| Methanol (Anhydrous) | ≥99.8% | Fisher Scientific | T-Mixer | To combine the two reagent streams before the reactor. |
| Sulfuric Acid (98%) | Reagent Grade | VWR | Coil Reactor (PFA or SS) | 10 mL volume, inert to reaction conditions. |
| Sodium Bicarbonate | ACS Grade | Sigma-Aldrich | Heated Reactor Module | To maintain precise temperature control of the coil. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | Back-Pressure Regulator | To maintain system pressure (e.g., 10 bar). |
| Deionized Water | N/A | In-house | Collection Vessel | For the product stream. |
| Anhydrous MgSO₄ | ≥97% | Sigma-Aldrich | Standard Glassware | Separatory funnel, flasks, etc. |
Experimental Workflow Diagram
Caption: Schematic of the continuous flow setup for isonicotinate ester synthesis.
Step-by-Step Methodology
Protocol 1: Reagent Stream Preparation
-
Stream A (Substrate): In a 250 mL volumetric flask, dissolve 12.3 g (0.1 mol) of isonicotinic acid in anhydrous methanol and fill to the mark to create a 0.4 M solution. Ensure complete dissolution, using gentle warming if necessary, then cool to room temperature.
-
Stream B (Catalyst): In a separate 250 mL volumetric flask, carefully and slowly add 2.7 mL (0.05 mol) of concentrated sulfuric acid to approximately 200 mL of anhydrous methanol while cooling in an ice bath. Once at room temperature, fill to the mark with methanol to create a 0.2 M solution.
-
Degassing: Degas both solutions for 15 minutes using an ultrasonic bath to prevent pump cavitation.
Protocol 2: Flow Reactor Operation
-
System Assembly: Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.
-
Priming: Prime Pump A with Stream A and Pump B with Stream B, following the pump manufacturer's instructions.
-
Parameter Setting:
-
Set the reactor temperature to 120 °C.
-
Set the back-pressure regulator to 10 bar.
-
Set the flow rate for Pump A to 0.8 mL/min.
-
Set the flow rate for Pump B to 0.2 mL/min.
-
Scientist's Note: This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the 10 mL reactor. The final concentration in-reactor will be 0.32 M isonicotinic acid and 0.04 M H₂SO₄.
-
-
System Equilibration: Begin pumping a solvent (methanol) through the system until the temperature and pressure are stable.
-
Reaction Initiation: Switch the pump inlets from the solvent to the reagent streams (A and B). Discard the initial output from the reactor for the first two residence times (20 minutes) to ensure the system has reached a steady state.
-
Product Collection: Once at a steady state, begin collecting the product stream in a flask cooled in an ice bath.
-
Shutdown: Upon completion, switch the pump inlets back to pure methanol to flush the system completely before powering down the heater and depressurizing.
Protocol 3: Work-up and Purification (Self-Validating)
-
Neutralization: Slowly pour the collected product stream into a stirred, saturated solution of sodium bicarbonate (NaHCO₃). Continue adding the product stream until the evolution of CO₂ gas ceases. This step neutralizes the sulfuric acid catalyst and any unreacted isonicotinic acid.[2][3]
-
Solvent Removal: Reduce the volume of the neutralized solution by approximately 70% using a rotary evaporator to remove most of the methanol.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL for a 100 mL starting volume).
-
Washing: Combine the organic layers and wash once with brine (saturated NaCl solution) to remove residual water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Final Concentration: Remove the ethyl acetate under reduced pressure to yield the crude methyl isonicotinate, typically as an orange or brown oil.[13][14]
-
Validation & Analysis:
-
Yield Calculation: Determine the mass of the crude product and calculate the yield.
-
Purity Assessment: Analyze the product via ¹H NMR, ¹³C NMR, and GC-MS. The expected outcome is a purity of >95%.
-
Expected ¹H NMR (CDCl₃): δ 8.80 (d, 2H), 7.85 (d, 2H), 3.95 (s, 3H).
-
Expected Results & Process Optimization
The described protocol provides a robust starting point. Further optimization can be achieved by systematically varying parameters.
| Parameter | Range | Effect on Conversion/Yield | Rationale |
| Temperature | 80 - 150 °C | Higher temperature significantly increases the reaction rate. | Follows Arrhenius kinetics; superheating is possible due to back pressure.[9] |
| Residence Time | 5 - 20 min | Longer residence time increases conversion, up to equilibrium. | Allows more time for the reaction to proceed towards completion. |
| Catalyst Loading | 0.02 - 0.1 M | Higher concentration increases the reaction rate. | Increases the rate of protonation of the carboxylic acid. |
| Substrate Conc. | 0.2 - 0.5 M | Higher concentration increases throughput but may lead to solubility issues. | Maximizes the amount of product generated per unit of time. |
Typical Optimized Conditions & Outcomes:
| Temperature (°C) | Residence Time (min) | Catalyst Conc. (M) | Conversion (%) | Isolated Yield (%) |
| 120 | 10 | 0.04 | >98% | ~92% |
| 140 | 5 | 0.05 | >99% | ~94% |
| 100 | 20 | 0.05 | >95% | ~88% |
Broader Applications and Future Directions
The true power of this flow chemistry platform lies in its versatility. By substituting methanol with other alcohols (e.g., ethanol, isopropanol, benzyl alcohol), a diverse library of isonicotinate esters can be rapidly synthesized under optimized conditions with minimal redevelopment effort.
Furthermore, the use of homogeneous acid catalysts like sulfuric acid necessitates a downstream neutralization and extraction work-up. A significant process intensification can be achieved by replacing the coil reactor with a packed-bed reactor containing a solid acid catalyst (e.g., Amberlyst-15, Nafion).[15][16] This approach immobilizes the catalyst within the reactor, yielding a product stream that is already neutralized and requires only solvent removal for isolation, thus creating a more streamlined and greener process.
Conclusion
The transition from traditional batch processing to continuous flow chemistry for the synthesis of isonicotinate esters offers compelling and quantifiable advantages. This technology empowers researchers and drug development professionals with a tool that is not only more efficient but also inherently safer and more scalable.[4][17] The protocols and data presented herein demonstrate a clear and validated pathway to achieving high-yield, high-purity synthesis of these critical pharmaceutical intermediates, significantly accelerating the development pipeline from the lab to manufacturing.
References
-
Syrris. Flow Chemistry in the Pharmaceutical Industry. [Link]
-
Uniqsis. Continuous API manufacturing: flow chemistry and the pharmaceutical sector. [Link]
-
Syrris. Efficiency and Safety: Transforming Chemical Processes with Flow Chemistry. [Link]
-
Taylor & Francis Online. Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. [Link]
-
ResearchGate. Continuous‐flow setup for the direct oxidative esterification of hydrocinnamaldehyde using in situ‐generated persulfuric acid. [Link]
-
ACS Publications. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. [Link]
-
MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]
-
NJ Bio, Inc. Flow Chemistry. [Link]
-
Lab Unlimited. 9 Reasons to Perform Flow Chemistry. [Link]
-
ResearchGate. Main advantages of flow chemistry on the drug discovery and development pipeline. [Link]
-
National Institutes of Health (NIH). Understanding flow chemistry for the production of active pharmaceutical ingredients. [Link]
- Google Patents. A continuous flow synthesis method for the manufacture of isoniazid.
-
ResearchGate. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
ResearchGate. Any procedure for the esterification of isonicotinic acid?. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
RIKEN. A highly active and robust solid catalyst provides high yields of esters by continuous flow. [Link]
-
Wikipedia. Methyl isonicotinate. [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
ChemRxiv. Isocyanide Chemistry Enabled by Continuous Flow Technology. [Link]
-
National Institutes of Health (NIH). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. [Link]
-
JoVE. Esterification - Procedure. [Link]
-
ResearchGate. Scheme. Isonicotinic acid esterification reaction with ethanol for.... [Link]
-
National Institutes of Health (NIH). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
MDPI. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. [Link]
-
ResearchGate. Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. [Link]
-
MDPI. Catalytic Methods in Flow Chemistry. [Link]
-
PrepChem.com. Synthesis of (a) methyl isonicotinate. [Link]
-
ResearchGate. Catalytic Methods in Flow Chemistry. [Link]
-
Almac Group. From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. [Link]
-
DSpace@MIT. Catalyst Immobilization Techniques for Continuous Flow Synthesis. [Link]
-
Organic Chemistry Portal. Flow Methods in Organic Synthesis. [Link]
-
Durham e-Theses. Exploring Flow Chemistry for the Synthesis and Scale-up of Small Organic Molecules. [Link]
-
Society of Chemical Industry (SCI). Evaluation of Flow Technology at AstraZeneca. [Link]
-
MDPI. Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs. [Link]
-
SciSpace. Oscillatory flow reactors for synthetic chemistry applications. [Link]
-
National Institutes of Health (NIH). The Fundamentals Behind the Use of Flow Reactors in Electrochemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Isonicotinates
Welcome to the Technical Support Center for the synthesis of substituted isonicotinates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-products encountered during these synthetic routes. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to optimize your reactions, improve purity, and ensure the integrity of your results.
Introduction
Substituted isonicotinates are pivotal building blocks in medicinal chemistry and materials science. Their synthesis, while often straightforward in principle, can be complicated by the formation of various by-products that impact yield, purity, and downstream applications. This guide will delve into the mechanistic origins of these common impurities, provide robust troubleshooting protocols, and offer preventative measures to streamline your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of by-products I should expect when synthesizing substituted isonicotinates?
A: The by-products you encounter will largely depend on your chosen synthetic strategy. However, some of the most prevalent classes include:
-
Positional Isomers: Formation of nicotinate (3-substituted) or picolinate (2-substituted) isomers.
-
Over-alkylation/Arylation Products: Introduction of more than one substituent on the pyridine ring.
-
Incomplete Reaction Products: Such as unreacted starting materials or intermediate species like dihydropyridines in Hantzsch-type syntheses.
-
Hydrolysis Products: Reversion of the ester to the corresponding isonicotinic acid.
-
N-Oxides: Oxidation of the pyridine nitrogen.
Q2: My reaction to introduce a substituent at the C4 position is giving me a mixture of isomers. Why is this happening?
A: The pyridine ring has multiple potentially reactive sites, primarily at the C2, C4, and C6 positions. Direct functionalization, such as in Minisci-type reactions, can often lead to a mixture of regioisomers because the initial substitution may not sufficiently deactivate the other positions[1]. The electronic and steric nature of your starting isonicotinate and the incoming substituent, as well as the reaction conditions, will dictate the regioselectivity.
Q3: I'm performing a Fischer esterification of a substituted isonicotinic acid, but my yields are low and I see a lot of starting material in my crude NMR. What's going on?
A: Fischer esterification is a reversible reaction[2]. The presence of water, either from the reagents or generated during the reaction, can drive the equilibrium back towards the starting carboxylic acid. To favor ester formation, it is crucial to use an excess of the alcohol and effectively remove water as it is formed, often through azeotropic distillation or the use of a dehydrating agent.
Troubleshooting Guide: Common By-products and Mitigation Strategies
By-product 1: Dihydropyridine Intermediates in Hantzsch-type Syntheses
The Hantzsch synthesis is a powerful method for constructing the pyridine ring of substituted isonicotinates. It involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source (like ammonia or ammonium acetate) to form a dihydropyridine (DHP) intermediate, which is subsequently oxidized to the aromatic pyridine[3][4].
-
Mechanism of Formation: The initial cyclization and condensation reactions yield a 1,4-dihydropyridine derivative[5]. This intermediate is not aromatic and requires an oxidation step to be converted to the final isonicotinate product. If the oxidation is incomplete or inefficient, the DHP will remain as a significant impurity.
-
Identification:
-
TLC: The DHP intermediate will typically have a different Rf value than the final aromatic product.
-
NMR: The protons at the C4 position of the DHP ring will appear as a characteristic signal in the aliphatic region of the 1H NMR spectrum, which will be absent in the aromatic product.
-
UV-Vis: Aromatization leads to a significant change in the UV-Vis spectrum, which can be used to monitor the reaction progress.
-
-
Troubleshooting and Prevention:
-
Problem: Incomplete oxidation.
-
Solution:
-
Choice of Oxidant: While classical oxidants like nitric acid can be effective, they can also lead to side reactions[3]. Milder and more efficient oxidizing agents such as ferric chloride, manganese dioxide, or potassium permanganate can be employed for direct aromatization in a one-pot synthesis[3].
-
Reaction Conditions: Ensure sufficient reaction time and temperature for the oxidation step. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of complete conversion.
-
Post-synthesis Oxidation: If the DHP is isolated, it can be subjected to a separate oxidation step.
-
-
-
Dissolve the crude dihydropyridine intermediate in a suitable solvent (e.g., acetic acid, ethanol).
-
Add the chosen oxidizing agent (e.g., 1.2 equivalents of ceric ammonium nitrate or a catalytic amount of a suitable metal catalyst with a co-oxidant).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC until the starting material is consumed.
-
Quench the reaction appropriately (e.g., with a solution of sodium thiosulfate for iodine-based oxidants).
-
Perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography or recrystallization.
By-product 2: Over-alkylation and Regioisomers in Pyridine Functionalization
Introducing alkyl or aryl groups onto a pre-existing isonicotinate ring is a common strategy. However, controlling the position and degree of substitution can be challenging.
-
Mechanism of Formation:
-
Over-alkylation: The initial C-H alkylation may not sufficiently deactivate the pyridine ring, allowing for a second alkyl group to be added, often at the sterically less hindered positions[1].
-
Regioisomers: Pyridine N-oxides can be used to direct substitution to the C2 position. However, mixtures of 2- and 4-substituted products can still arise, especially with certain organometallic reagents[6]. More recent methods have been developed to achieve high regioselectivity for C4-alkylation by using blocking groups or specific catalytic systems[1][7].
-
-
Identification:
-
LC-MS: Can distinguish between mono-, di-, and tri-substituted products based on their mass-to-charge ratio.
-
NMR: 1H and 13C NMR are invaluable for identifying the substitution pattern on the pyridine ring. The coupling constants and chemical shifts of the aromatic protons provide clear evidence of the isomer distribution.
-
-
Troubleshooting and Prevention:
-
Problem: Poor regioselectivity or over-alkylation.
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent. Using a slight excess of the isonicotinate substrate can sometimes suppress di-alkylation.
-
Temperature and Addition Rate: Lowering the reaction temperature and slowly adding the alkylating agent can improve selectivity.
-
Use of Blocking Groups: For C4-selective alkylation, a transient blocking group can be installed on the pyridine nitrogen to direct the substitution. A maleate-derived blocking group has been shown to be effective for Minisci-type decarboxylative alkylations at the C4 position[7].
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of catalyst and ligands can have a profound impact on regioselectivity.
-
-
| Method | Target Position | Common By-products | Key Control Parameter |
| Minisci Reaction | C2/C4 | Regioisomers, Over-alkylation | Stoichiometry, Solvent |
| Pyridine N-Oxide Activation | C2 | C4-isomers | Grignard reagent choice |
| Blocking Group Strategy | C4 | Minimal | Use of appropriate blocking group |
| Electrochemical Synthesis | C4 | C2-isomer | Silane assistance[8] |
By-product 3: Isonicotinic Acid from Ester Hydrolysis
The ester functional group of isonicotinates is susceptible to hydrolysis, especially under acidic or basic conditions, which are common in workups.
-
Mechanism of Formation: Ester hydrolysis can be catalyzed by either acid or base. In acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic for nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon[2].
-
Identification:
-
Solubility: The resulting carboxylic acid is often more soluble in aqueous base and less soluble in organic solvents than the ester.
-
IR Spectroscopy: Appearance of a broad O-H stretch in the IR spectrum (around 2500-3300 cm-1) and a shift in the C=O stretch.
-
NMR: Disappearance of the ester alkyl signals (e.g., -OCH3) and the appearance of a broad carboxylic acid proton signal in the 1H NMR spectrum.
-
-
Troubleshooting and Prevention:
-
Problem: Hydrolysis during reaction or workup.
-
Solution:
-
Anhydrous Conditions: For the synthesis step, ensure all reagents and solvents are dry.
-
Neutral Workup: If possible, perform a neutral aqueous workup. If an acid or base wash is necessary, use dilute solutions and minimize contact time.
-
Temperature Control: Perform extractions and washes at lower temperatures to reduce the rate of hydrolysis.
-
Aprotic Solvents: Use aprotic solvents for extraction where the product is soluble.
-
-
By-product 4: Isonicotinate N-Oxides
The nitrogen atom of the pyridine ring is nucleophilic and can be oxidized to an N-oxide, particularly if oxidizing agents are used or if the reaction is exposed to air at elevated temperatures.
-
Mechanism of Formation: The lone pair of electrons on the pyridine nitrogen attacks an oxidizing agent (e.g., a peroxy acid like m-CPBA or hydrogen peroxide)[9][10].
-
Identification:
-
Polarity: N-oxides are significantly more polar than their parent pyridines, leading to lower Rf values on TLC.
-
MS: A mass increase of 16 amu compared to the starting isonicotinate.
-
NMR: The aromatic protons of the pyridine ring are typically shifted downfield upon N-oxide formation.
-
-
Troubleshooting and Prevention:
-
Problem: Unwanted N-oxide formation.
-
Solution:
-
Inert Atmosphere: For sensitive substrates or reactions at high temperatures, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Strong Oxidants: If an oxidation step is required elsewhere in the molecule, choose a reagent that is selective and will not oxidize the pyridine nitrogen.
-
Purification: N-oxides can often be separated from the desired product by column chromatography due to their higher polarity.
-
-
Conclusion
The synthesis of substituted isonicotinates requires careful consideration of reaction conditions to minimize the formation of by-products. By understanding the mechanisms through which these impurities arise, researchers can implement effective troubleshooting and preventative strategies. This guide provides a framework for identifying and mitigating common synthetic challenges, ultimately leading to higher yields and purer compounds.
References
-
Akishina, et al. (n.d.). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]
-
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. [Link]
-
Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2012). Medicinal Chemistry Research, 21, 1451–1470. [Link]
-
N-oxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2021). Journal of the American Chemical Society, 143(30), 11927–11933. [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). Molecules, 6(6), 48. [Link]
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (2015). Organic Letters, 17(15), 3854–3857. [Link]
-
Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. (2022). Communications Chemistry, 5, 161. [Link]
- Process of preparing nicotine N'-oxide and smoking products containing it. (1987).
-
Synthesis of N-Oxide. (2017). Chem-Station Int. Ed. [Link]
Sources
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- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it - Google Patents [patents.google.com]
- 10. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of Methyl 2-chloro-5-(methylamino)isonicotinate
Welcome to the technical support guide for Methyl 2-chloro-5-(methylamino)isonicotinate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the purification of this key chemical intermediate. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your purification workflows effectively.
Section 1: Core Purification Strategies
This section addresses the primary methodologies for purifying this compound, moving from crude reaction mixtures to a high-purity final product.
Question 1: What are the most effective primary purification techniques for this compound?
Answer: Based on the physicochemical properties of this compound (a moderately polar, solid organic compound), the two most effective and widely applicable purification techniques are Flash Column Chromatography and Recrystallization .
-
Flash Column Chromatography: This is the workhorse method for separating the target compound from a wide range of impurities, including unreacted starting materials, reagents, and by-products. Its effectiveness lies in the differential partitioning of mixture components between a stationary phase (typically silica gel) and a mobile phase. For compounds like this, a normal-phase silica gel setup is standard. The choice of solvent system (mobile phase) is critical and is determined by preliminary analysis using Thin Layer Chromatography (TLC).
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a product that is already relatively pure (e.g., >90%). It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the target compound will preferentially form a crystalline lattice, leaving impurities behind in the solvent (mother liquor). This method is highly efficient for achieving very high purity and obtaining a stable, crystalline final product.[1]
The choice between these methods depends on the scale of your reaction and the initial purity of your crude product. Often, a sequential approach is most effective: an initial purification by flash chromatography followed by a final polishing step via recrystallization.
Section 2: Detailed Experimental Protocols
Here we provide validated, step-by-step procedures for the key purification techniques.
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of a crude mixture where the target compound is contaminated with by-products of varying polarities.
1. Preparation and Solvent System Selection:
- Dissolve a small sample of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
- Run several TLC plates using different solvent systems to find the optimal mobile phase. The goal is to achieve a Retention Factor (Rf) of ~0.3-0.4 for the target compound, with good separation from all impurities.
- Refer to the table below for starting solvent systems.
2. Column Packing:
- Select an appropriately sized silica gel column for your sample amount (typically a 40-100:1 ratio of silica gel to crude product by weight).
- Pack the column using the "slurry method" with your initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane). Ensure the silica bed is compact and free of air bubbles.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of a strong solvent (like Dichloromethane).
- Add a small amount of silica gel to this solution to form a slurry and then evaporate the solvent completely under reduced pressure. This "dry loading" technique generally results in better separation than loading the sample as a liquid.[2]
- Carefully add the resulting free-flowing powder to the top of the packed column.
4. Elution and Fraction Collection:
- Begin elution with the low-polarity solvent system, collecting fractions.
- Gradually increase the polarity of the mobile phase (gradient elution) to elute your target compound. For example, move from 10% to 25% Ethyl Acetate in Heptane.[2]
- Monitor the elution process by collecting small fractions and analyzing them by TLC.
5. Product Isolation:
- Combine the fractions that contain the pure product (as determined by TLC).
- Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
| Table 1: Recommended Solvent Systems for Flash Chromatography | |
| Solvent System (v/v) | Typical Application |
| Hexane / Ethyl Acetate (Gradient: 10% to 50% EtOAc) | Standard choice for separating moderately polar compounds. |
| Dichloromethane / Methanol (Gradient: 1% to 5% MeOH) | For more polar impurities that are not effectively eluted with EtOAc systems. |
| Hexane / Diethyl Ether (50:50) | An alternative to EtOAc systems, can sometimes offer different selectivity.[2] |
Protocol 2: Recrystallization
This protocol is best suited for purifying an already enriched product (>90% purity) to obtain a final, high-purity crystalline solid.
1. Solvent Selection:
- The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
- Test small amounts of your product in various solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, or solvent/anti-solvent pairs like Ethanol/Water).
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step to ensure maximum recovery.
3. Decolorization (Optional):
- If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
- Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
- Dry the crystals under vacuum to a constant weight.
Section 3: Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues encountered during purification.
Question 2: My final product still shows a persistent impurity spot on TLC that runs very close to my product. How can I resolve this?
Answer: This issue, known as co-elution, is common. The solution involves optimizing the separation selectivity.
-
Change the Solvent System: The polarity of your eluent is not the only factor; the chemical nature of the solvents matters. If you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system or one involving Toluene. Different solvents interact with the compound and silica in unique ways, which can often resolve closely running spots.
-
Use a Different Stationary Phase: If solvent changes fail, the impurity may have a very similar affinity for silica as your product. Consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. Alternatively, reversed-phase (C18) chromatography, which separates based on hydrophobicity, is an excellent option for polar compounds and can be highly effective at separating isomers or compounds with minor structural differences.[2]
Question 3: My yield after purification is consistently low. What are the common causes of product loss?
Answer: Low yield is a multifaceted problem. Systematically check these potential loss points:
-
Incomplete Extraction: During the initial aqueous workup, ensure the pH of the aqueous layer is appropriate to keep your amine-containing product in the organic phase. Multiple extractions (e.g., 3x with a smaller volume of solvent) are more efficient than a single large extraction.
-
Adsorption on Silica: Highly polar or basic compounds, especially amines, can irreversibly adsorb onto the acidic silica gel surface. To mitigate this, you can pre-treat the silica slurry with a small amount of a tertiary amine like triethylamine (~1% v/v of the eluent) to neutralize the acidic sites before running the column.
-
Premature Crystallization: During recrystallization, if the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Excessive Washing: When washing crystals after filtration, use a minimal amount of ice-cold solvent. Using too much or using room-temperature solvent will redissolve a significant portion of your product.
Question 4: I suspect my product is contaminated with the corresponding carboxylic acid (from ester hydrolysis). How can I remove it?
Answer: This is a common impurity if the reaction or workup conditions involve exposure to acid or base.[3] Fortunately, it is easily removed with a simple acid-base wash.
-
Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane.
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).
-
The basic wash will deprotonate the carboxylic acid impurity, forming a water-soluble carboxylate salt.
-
The salt will partition into the aqueous layer, which can then be separated and discarded.
-
Wash the organic layer again with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to recover the purified ester.
Section 4: Visual Workflow & FAQs
Purification Strategy Decision Workflow
This diagram provides a logical pathway for selecting the best purification strategy based on the characteristics of your crude product.
Caption: Decision tree for selecting the appropriate purification strategy.
Frequently Asked Questions (FAQs)
Question 5: How should I monitor the purity of my final product?
Answer: A combination of techniques is recommended for a comprehensive assessment.
-
TLC: A quick and easy way to check for the presence of impurities. A pure compound should show a single spot.
-
HPLC (High-Performance Liquid Chromatography): Provides quantitative purity data (e.g., 99.5% pure). Both normal-phase and reversed-phase methods can be developed.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can detect impurities if they are present in significant amounts (>1-2%).
-
Melting Point: A pure crystalline solid will have a sharp, well-defined melting point range. A broad melting range is indicative of impurities.
Question 6: What are the likely impurities I should anticipate from the synthesis?
Answer: Impurities are typically derived from the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Such as 2,5-dichloronicotinic acid derivatives.[4]
-
Positional Isomers: Depending on the synthetic precursors, isomers like Methyl 2-chloro-6-(methylamino)isonicotinate could be formed.[5]
-
Hydrolysis Product: 2-chloro-5-(methylamino)isonicotinic acid, formed by the hydrolysis of the methyl ester.[3]
-
Over-alkylation Products: If methylation is part of the synthesis, di-methylation on the amine could occur.
Question 7: What are the recommended storage conditions for purified this compound?
Answer: As an organic compound with amine and ester functional groups, proper storage is key to maintaining its integrity. Based on supplier recommendations for analogous compounds, it should be stored in a cool, dry place, typically at 2-8°C, in a tightly sealed container under an inert atmosphere (like nitrogen or argon) to protect it from moisture and air.[5]
References
- The Royal Society of Chemistry. (2014). Supplementary Information for "Iridium-catalysed C–H borylation of pyridines".
- AChemBlock. methyl 2-chloro-5-methylisonicotinate 95%.
- BLD Pharm. This compound.
- Fisher Scientific. Methyl isonicotinate, 98%.
- Pharmaffiliates. Methyl Nicotinate-impurities.
- ChemicalBook. 2-AMINO-5-CHLORO-NICOTINIC ACID METHYL ESTER.
- Benchchem. Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine.
- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- PubChem, National Institutes of Health. Methyl 2-chloronicotinate.
- Veeprho. Methyl Nicotinate Impurities and Related Compound.
- ChemShuttle. methyl 2-chloro-6-(methylamino)isonicotinate.
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-chloro-5-aminopyridines
An in-depth guide to navigating the complexities of chemical reactions with 2-chloro-5-aminopyridine, designed for chemists and drug development professionals.
Welcome to the technical support hub for reactions involving 2-chloro-5-aminopyridine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a series of frequently asked questions (FAQs) that address common challenges encountered in the lab.
The 2-chloro-5-aminopyridine scaffold is a valuable building block in medicinal chemistry and materials science.[1][2] However, its electronic properties and functional groups present a unique set of challenges. The chlorine at the 2-position is less reactive than corresponding bromo or iodo analogs, while the pyridine and amino nitrogens can act as Lewis bases, potentially interfering with metal catalysts.[1][3] This guide will help you navigate these complexities.
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, but this particular substrate requires a nuanced approach.
FAQ 1: My Suzuki coupling reaction is failing or giving very low yield. What are the most common reasons?
Failure with this substrate typically stems from two primary issues: an insufficiently active catalyst system and catalyst inhibition.
-
Inactive Catalyst System : Aryl chlorides are significantly less reactive than aryl bromides or iodides in the Suzuki-Miyaura catalytic cycle. The rate-limiting step is often the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are frequently ineffective for this transformation.[3] You must employ a more active, electron-rich catalyst system capable of activating the strong C-Cl bond.[3]
-
Catalyst Inhibition : Both the pyridine ring nitrogen and the exocyclic amino group are Lewis basic. They can coordinate to the palladium center, effectively sequestering the catalyst and preventing it from participating in the catalytic cycle.[1][3] This inhibition can lead to stalled reactions or complete failure. Some reports have noted unsuccessful couplings under standard conditions for this very reason.[3][4]
Logical Troubleshooting Workflow for Failed Suzuki Reactions
Caption: Troubleshooting workflow for Suzuki coupling.
FAQ 2: I'm observing significant byproduct formation. How can I identify and minimize these?
Byproducts are common and identifying them is key to optimization. The three most prevalent side-products are summarized below.
| Byproduct Name | Identification Method | Causality & Mechanism | Mitigation Strategy |
| 5-Aminopyridine | Mass Spectrometry (MS), NMR | Dehalogenation : The palladium catalyst reacts with a hydride source (solvent, base, water) leading to reductive cleavage of the C-Cl bond.[3] | Ensure the reaction is under a strictly inert atmosphere. Use high-purity, dry solvents. |
| Biaryl (from Boronic Acid) | MS, NMR | Homocoupling : The boronic acid couples with itself. This is often promoted by the presence of oxygen or Pd(II) species from incomplete precatalyst reduction.[3] | Thoroughly degas all reagents and solvents. Use a direct Pd(0) source like Pd₂(dba)₃ or ensure conditions fully reduce your Pd(II) precatalyst. |
| Arene (from Boronic Acid) | MS, NMR | Protodeboronation : The boronic acid is replaced by a proton, typically from water or alcohol solvents, leading to loss of your coupling partner.[3] | Use anhydrous solvents. A non-aqueous base like K₃PO₄ is often preferred over aqueous Na₂CO₃ or K₂CO₃. Adding a small amount of water can sometimes be beneficial, but it's a delicate balance.[3] |
FAQ 3: What is a reliable starting protocol for the Suzuki coupling of 2-chloro-5-aminopyridine?
Given the challenges, a robust, modern catalyst system is required. Systems using bulky, electron-rich biarylphosphine ligands have proven highly effective for activating aryl chlorides.
Recommended Protocol:
This protocol is adapted from established methods for challenging aminopyridine couplings.[1][3]
-
Materials:
-
2-chloro-5-aminopyridine (1.0 equiv)
-
Arylboronic acid (1.5 - 2.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-5-aminopyridine, the arylboronic acid, and finely ground K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, under an inert atmosphere, add the palladium source and SPhos ligand, followed by the anhydrous, degassed solvent to form a catalyst stock solution.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
-
Section 2: Buchwald-Hartwig Amination
This reaction is crucial for forming C-N bonds, but like the Suzuki coupling, it is sensitive to the substrate's electronic nature.
FAQ 4: My Buchwald-Hartwig amination of 2-chloro-5-aminopyridine is not working. What should I check first?
The primary hurdles are the same as in Suzuki couplings: low reactivity of the C-Cl bond and potential catalyst inhibition.
-
Reactivity : The oxidative addition of the aryl chloride to the palladium catalyst is often the slow step.[5] First-generation catalysts are typically insufficient. You need modern, sterically hindered, and electron-rich ligands that promote this step.[6][7]
-
Choice of Amine : The nature of the amine coupling partner is critical. Primary alkylamines can sometimes undergo β-hydride elimination, which competes with the desired reductive elimination to form the product.[6] Heteroaryl amines can be particularly challenging nucleophiles.[8]
-
Base Selection : Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is common, but for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though they may require higher temperatures.[8][9] Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice when substrate protons could interfere.[10][11]
Catalytic Cycle and Potential Pitfalls
Caption: Buchwald-Hartwig cycle with key failure points.
FAQ 5: Which catalyst-ligand systems are recommended for this substrate?
For challenging aryl chlorides, especially those with potentially inhibiting groups, specialized ligands are key.
-
For Primary Amines : Ligands like BrettPhos are specifically designed for this class of nucleophile.[11]
-
For Secondary Amines : RuPhos is often a ligand of choice.[10][11]
-
General/Screening : Other "Buchwald ligands" such as XPhos and SPhos are also excellent candidates due to their steric bulk and electron-donating properties, which accelerate both oxidative addition and reductive elimination.[6] Pre-formed palladium-ligand complexes, known as "precatalysts" (e.g., XPhos Pd G3), can give more reproducible results by ensuring efficient generation of the active Pd(0) species.[8][12]
Section 3: Other Key Reactions and Considerations
FAQ 6: Can I use Nucleophilic Aromatic Substitution (SNAr) instead of cross-coupling?
Yes, SNAr is a viable, metal-free alternative, but it has its own set of rules.
-
Reactivity : In SNAr, the reactivity of halogens is typically F > Cl > Br > I, the opposite of cross-coupling reactions.[13] The pyridine ring is electron-deficient, which activates the 2-position towards nucleophilic attack. However, 2-chloropyridine is still significantly less reactive than substrates like 2-chloropyrimidine.[14]
-
Activation : The reaction can be sluggish. Activating the pyridine ring by forming a pyridinium salt (e.g., with a strong acid or alkylating agent) can dramatically increase the electrophilicity and facilitate the substitution, even at room temperature in some cases.[15]
-
Nucleophiles : Strong nucleophiles are required. Thiolates are particularly effective.[15] For amines, higher temperatures are often necessary unless the ring is further activated by other electron-withdrawing groups.
FAQ 7: Is diazotization a viable strategy for functionalizing the amino group?
Yes. The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of functional groups.
-
Sandmeyer Reaction : A classic application is the conversion of the amino group to a halide. For instance, 2-chloro-5-aminopyridine can undergo a Sandmeyer reaction to displace the amino group, and depending on the conditions, the existing chloride can also be exchanged. One report describes the facile displacement of the chloride by bromide during a Sandmeyer reaction to yield 2,5-dibromopyridine.[16]
-
Challenges : Pyridyl diazonium salts can be less stable than their aniline counterparts. The reactions are typically run at low temperatures (0 to -5 °C) to prevent premature decomposition and hydrolysis to the corresponding pyridone.[17][18] The formation of by-product hydroxypyridine is a common issue if conditions are not carefully controlled.[19]
References
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine - Benchchem.
- How to prepare 2-Amino-5-chloropyridine? - FAQ - Guidechem.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
- Help troubleshooting a Buchwald-Hartwig amin
- Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed.
- Buchwald-Hartwig Amin
- Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides - Benchchem.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Buchwald–Hartwig amin
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing).
- Amination of 2-halopyridines.
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC - PubMed Central.
- 5-Amino-2-chloropyridine 98 5350-93-6 - Sigma-Aldrich.
- One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization Yulia Lesina a, Periz
- Synthesis of 2-amino-5-fluoropyridine - ResearchG
- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
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Technical Support Center: Regioselective Functionalization of Isonicotinic Acid Derivatives
Welcome to the technical support center for the regioselective functionalization of isonicotinic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of manipulating this important heterocyclic scaffold. Isonicotinic acid, or pyridine-4-carboxylic acid, is a cornerstone in pharmaceutical and agrochemical research. However, the electron-deficient nature of the pyridine ring and the influence of the carboxylic acid group present unique challenges in achieving desired regioselectivity. This guide offers practical, experience-driven advice to overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when planning the functionalization of isonicotinic acid derivatives.
Q1: What are the primary factors governing regioselectivity in the functionalization of the isonicotinic acid ring?
The regioselectivity is primarily dictated by the electronic properties of the pyridine ring and the directing capabilities of the substituents. The pyridine nitrogen is strongly electron-withdrawing, making the C2, C6 (ortho), and C4 (para) positions electron-deficient and susceptible to nucleophilic attack. Conversely, the C3 and C5 (meta) positions are more electron-rich and are the preferred sites for electrophilic substitution and deprotonation. The carboxylic acid group at C4 further influences this electron distribution.
Q2: I am struggling with C-H activation of my isonicotinic acid derivative. Which positions are most likely to react?
For C-H activation, the outcome is highly dependent on the catalytic system and any directing groups present.[1] Without a strong directing group, functionalization often occurs at the more electron-rich C3 and C5 positions. However, the pyridine nitrogen itself can act as a directing group, sometimes favoring functionalization at the C2 and C6 positions. The choice of catalyst and ligands is crucial for controlling the regioselectivity. For instance, palladium-catalyzed arylations can be tuned to favor C3 or C4 functionalization depending on the substituents and ligands.[2]
Q3: Is a protecting group for the carboxylic acid always necessary?
While not always mandatory, protecting the carboxylic acid is a common and often advisable strategy.[3][4][5] The acidic proton can interfere with organometallic reagents and strong bases used in many functionalization reactions, such as Grignard reagents or organolithiums. Furthermore, the carboxylate can act as a directing group, which may or may not be desirable. Common protecting groups include esters (e.g., methyl or ethyl esters) or silyl esters. The choice of protecting group should be guided by its stability to the reaction conditions and the ease of its subsequent removal.[3]
Q4: Can I directly halogenate isonicotinic acid with good regioselectivity?
Direct halogenation of isonicotinic acid can be challenging to control. Electrophilic halogenation will preferentially occur at the C3 and C5 positions. However, achieving mono-halogenation without the formation of di-halogenated byproducts can be difficult. Palladium-catalyzed C-H halogenation methods using reagents like N-halosuccinimides can offer improved regioselectivity, often directed by the carboxylic acid or other functional groups.[6]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges in a question-and-answer format.
Directed ortho-Metalation (DoM) Issues
Q: My directed ortho-metalation (DoM) of an isonicotinic acid derivative is giving low yields and a mixture of products. What are the likely causes and solutions?
A: Directed ortho-metalation is a powerful tool for functionalizing the positions adjacent to a directing group.[7][8][9] In the case of isonicotinic acid derivatives, the directing group is often the protected carboxylic acid or another substituent. Here’s a breakdown of potential issues and their remedies:
-
Incomplete Deprotonation: The acidity of the ortho protons can be influenced by other substituents on the ring.
-
Troubleshooting:
-
Stronger Base: Consider using a stronger base. While n-BuLi is common, s-BuLi or t-BuLi can be more effective.[7] For substrates with sensitive functional groups, a hindered amide base like lithium tetramethylpiperidide (LiTMP) may be a better choice.[7][10]
-
Additives: The addition of a Lewis basic ligand like TMEDA (tetramethylethylenediamine) can break up alkyllithium aggregates, increasing the basicity and accelerating the metalation.[11]
-
Temperature Cycling: Sometimes, a brief warming period followed by re-cooling can drive the deprotonation to completion. However, this risks decomposition of the organolithium intermediate.
-
-
-
Incorrect Regioselectivity: Deprotonation may be occurring at an unintended site.
-
Troubleshooting:
-
Directing Group Choice: The directing ability of functional groups varies. Ensure your chosen directing group is sufficiently powerful to direct the metalation to the desired position. Amides and carbamates are generally strong directing groups.[12]
-
Steric Hindrance: A bulky substituent near the target proton can hinder deprotonation. Conversely, a bulky directing group can enhance selectivity for a less hindered ortho position.
-
-
-
Decomposition of the Organolithium Intermediate: Aryllithium species can be unstable, especially at higher temperatures.
-
Troubleshooting:
-
Strict Temperature Control: Maintain a low temperature (typically -78 °C) throughout the deprotonation and subsequent electrophilic quench.
-
Rapid Quenching: Once the deprotonation is complete, add the electrophile promptly.
-
-
-
Side Reactions with the Electrophile: The electrophile may react with the base or the directing group.
-
Troubleshooting:
-
Inverse Addition: Add the organolithium solution to the electrophile solution, especially if the electrophile is sensitive to strong bases.
-
Transmetalation: Consider transmetalating the aryllithium species with a metal salt like ZnCl2 or CuCN to form a more stable and less reactive organometallic reagent before adding the electrophile.
-
-
Experimental Protocol: General Procedure for Directed ortho-Metalation
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected isonicotinic acid derivative in anhydrous THF or diethyl ether (Et2O) and cool the solution to -78 °C.
-
Deprotonation: Slowly add the organolithium base (e.g., n-BuLi, s-BuLi, or LDA) dropwise to the cooled solution. Stir the mixture at -78 °C for the optimized time (typically 1-2 hours).
-
Electrophilic Quench: Add the electrophile to the solution at -78 °C and allow the reaction to proceed for the required time.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Allow the mixture to warm to room temperature, and then extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation.
Caption: Decision-making flowchart for troubleshooting SNAr reactions.
Section 3: Concluding Remarks
The regioselective functionalization of isonicotinic acid derivatives is a field rich with possibilities and challenges. A thorough understanding of the underlying electronic and steric effects, combined with careful selection of reagents and reaction conditions, is paramount for success. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each substrate is unique and may require specific optimization.
References
-
D. Kalyani, A. R. Dick, W. Q. Anani, M. S. Sanford, Org. Lett., 2006 , 8, 2523-2526. [Link]
-
D. R. Williams, K. Shamim, Org. Lett., 2005 , 7, 4161-4164. [Link]
-
V. Snieckus, Chem. Rev., 1990 , 90, 879-933. [Link]
-
J. Mortier, M. Vaultier, Tetrahedron Lett., 1999 , 40, 5483-5486. [Link]
-
P. Beak, R. A. Brown, J. Org. Chem., 1982 , 47, 34-46. [Link]
-
T.-H. Nguyen, A.-S. Castanet, J. Mortier, Org. Lett., 2006 , 8, 765-768. [Link]
-
K. Scott, J. Chem. Pharm. Res., 2024 , 16, 131. [Link]
-
Chemistry LibreTexts, Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal, Directed ortho Metalation (DOM). [Link]
-
Baran Lab, Directed Metalation: A Survival Guide. [Link]
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- 2. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of Hindered 2-Chloro-5-aminopyridines
Welcome to the technical support center for the synthesis of sterically hindered 2-chloro-5-aminopyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing troubleshooting advice and frequently asked questions in a practical, question-and-answer format. As Senior Application Scientists, we aim to provide not just protocols, but the underlying rationale to empower your synthetic strategies.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: Why is the direct chlorination of 5-aminopyridine derivatives often low-yielding and unselective, especially with bulky substituents?
Direct chlorination of 5-aminopyridines, particularly those bearing sterically demanding groups, is frequently problematic due to several factors:
-
Deactivation of the Pyridine Ring: The amino group is a potent electron-donating group, which activates the pyridine ring towards electrophilic substitution. However, in strongly acidic media, which is common for many chlorination reactions (e.g., using HCl and an oxidant), the pyridine nitrogen is protonated. This protonation significantly deactivates the ring system, making electrophilic attack less favorable.
-
Competing Reactions: The amino group itself can be a site for side reactions, such as oxidation or the formation of polychlorinated byproducts, leading to a complex mixture of products and reduced yield of the desired 2-chloro isomer.
-
Regioselectivity Issues: Even if chlorination occurs, achieving selectivity for the C2 position can be challenging. The directing effects of the amino group and any other substituents on the ring can lead to a mixture of isomers (e.g., 2-chloro, 6-chloro, and 2,6-dichloro derivatives).
To circumvent these issues, alternative strategies that avoid direct electrophilic chlorination of the activated aminopyridine ring are often more successful.
Troubleshooting Guides & Alternative Protocols
Scenario 1: Direct Chlorination of a Hindered 5-Aminopyridine is Failing
Problem: You are attempting to synthesize a 2-chloro-5-aminopyridine derivative with a bulky substituent at the C3 or C4 position using traditional chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), but you are observing low conversion, a mixture of isomers, or significant decomposition of your starting material.
Solution: A robust alternative is the diazotization of a 2,5-diaminopyridine precursor followed by a Sandmeyer reaction. This approach offers superior regioselectivity as the chloro-substituent is introduced at a pre-defined position.
Caption: Workflow for Sandmeyer reaction approach.
Step 1: Diazotization of the 2,5-Diaminopyridine
-
Preparation: Dissolve the hindered 2,5-diaminopyridine starting material in a suitable acidic medium, such as a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath. It is crucial to maintain this low temperature to ensure the stability of the resulting diazonium salt.
-
Formation of Diazonium Salt: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled solution of the diaminopyridine. The addition should be slow to control the exothermic reaction and prevent the temperature from rising above 5 °C. Stir the reaction mixture for 30-60 minutes at this temperature. The formation of the diazonium salt at the 2-position is highly favored.
Step 2: Sandmeyer Reaction
-
Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Substitution Reaction: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution should be observed. This is the displacement of the diazonium group by the chloride ion, catalyzed by the copper(I) salt.
-
Work-up: After the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The product can then be isolated by basifying the solution with an appropriate base (e.g., ammonium hydroxide) and extracting with an organic solvent (e.g., ethyl acetate, dichloromethane).
Causality: The Sandmeyer reaction provides excellent regiocontrol because the position of the incoming chloride is dictated by the initial position of the amino group that is converted to the diazonium salt. This multi-step but reliable sequence bypasses the challenges of electrophilic aromatic substitution on an electronically complex and sterically hindered aminopyridine ring.
Scenario 2: The Amino Group is Incompatible with a Necessary Reaction Condition
Problem: You need to perform a reaction on another part of the molecule (e.g., a metal-catalyzed cross-coupling), but the free amino group interferes with the reagents or catalyzes side reactions.
Solution: Employ a suitable protecting group for the amine. The choice of protecting group is critical and depends on the downstream reaction conditions. For many applications, a carbamate protecting group like tert-butyloxycarbonyl (Boc) is ideal due to its stability and ease of removal under acidic conditions.
Step 1: Boc Protection
-
Reaction Setup: Dissolve the hindered 2-chloro-5-aminopyridine in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) and a base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) (catalytic amount).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. The protected compound can be purified by column chromatography.
Step 2: Downstream Reaction
-
With the amino group now protected as a Boc-carbamate, you can proceed with your desired transformation (e.g., Suzuki coupling, Buchwald-Hartwig amination) on other parts of the pyridine ring. The Boc group is generally stable to these conditions.
Step 3: Boc Deprotection
-
Acidic Cleavage: Dissolve the Boc-protected compound in a solvent like DCM or 1,4-dioxane.
-
Addition of Acid: Add a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.
-
Reaction Completion: Stir at room temperature. The deprotection is usually rapid (30 minutes to a few hours).
-
Isolation: The product can be isolated after neutralization and extraction.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Boc | Boc₂O, Base (e.g., TEA, DMAP) | Strong Acid (e.g., TFA, HCl) | Stable to hydrogenation, mild base |
| Cbz | Cbz-Cl, Base | H₂/Pd-C, HBr/AcOH | Stable to acidic conditions |
Scenario 3: Synthesis of 2-chloro-5-aminopyridine from a Pyridone Precursor
Problem: You have a suitable 5-amino-2-pyridone precursor and want to convert it to the corresponding 2-chloropyridine, but direct chlorination is proving difficult.
Solution: The conversion of a pyridone to a chloropyridine is a classic transformation that can be achieved with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
Caption: Workflow for chlorination of a pyridone precursor.
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize evolving HCl gas), place the hindered 5-amino-2-pyridone.
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) in excess. The reaction is often run neat or with a high-boiling solvent like toluene.
-
Heating: Heat the reaction mixture to reflux (the boiling point of POCl₃ is ~105 °C) for several hours. The progress can be monitored by TLC or LC-MS by taking aliquots, carefully quenching them, and analyzing the organic extract.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.
-
Isolation: Basify the aqueous solution with a strong base (e.g., NaOH) to a high pH. The product can then be extracted with an organic solvent. Purification is typically achieved by column chromatography.
Trustworthiness Note: This reaction should be performed in a well-ventilated fume hood, as both POCl₃ and the HCl gas produced are corrosive and toxic. The quenching step requires particular care due to its exothermic nature.
References
Managing side reactions in the amination of chloropyridines
Welcome to the Technical Support Center for managing side reactions in the amination of chloropyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation with these challenging substrates. The electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond make this transformation susceptible to a variety of competing pathways.
This resource provides in-depth, experience-driven troubleshooting guides and FAQs to help you diagnose issues, optimize your reaction conditions, and ultimately achieve higher yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the amination of chloropyridines, offering causal explanations and actionable protocols.
Problem: Low or No Conversion of Starting Material
Low conversion is a common hurdle, often stemming from the high activation barrier for the oxidative addition of the chloropyridine to the palladium(0) catalyst, which is frequently the rate-limiting step.[1]
Initial Checks:
-
Inert Atmosphere: Confirm your reaction is under a strictly inert atmosphere (argon or nitrogen). Oxygen can irreversibly oxidize and deactivate the active Pd(0) catalyst.[1]
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous. Trace water can lead to catalyst decomposition and promote side reactions.[2][3][4]
Troubleshooting Steps:
-
Enhance Catalyst Activity:
-
Action: Switch to a more electron-rich and bulky phosphine ligand. Ligands like RuPhos, SPhos, or other bulky dialkylbiaryl phosphines are designed to accelerate the slow oxidative addition of aryl chlorides.[5][6] They also promote the final reductive elimination step.
-
Rationale: Bulky, electron-donating ligands stabilize the Pd(0) center, increase its electron density to facilitate oxidative addition, and create a sterically hindered environment that favors C-N bond formation over competing pathways.[7]
-
-
Use a Pre-catalyst:
-
Action: Employ a well-defined palladium pre-catalyst, such as a G3 or G4 Buchwald palladacycle.
-
Rationale: Pre-catalysts provide a more reliable and reproducible method for generating the active monoligated Pd(0) species in situ, which can lead to more consistent results compared to using standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[8]
-
-
Optimize the Base:
-
Action: If using a weaker base like K₃PO₄ or Cs₂CO₃ is leading to low conversion, consider switching to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[9]
-
Rationale: A stronger base is more effective at deprotonating the amine, which is a key step in the catalytic cycle. However, be aware that strong bases can also promote side reactions if your substrate is sensitive.[10][11]
-
Problem: Significant Hydrodehalogenation Side Product
Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a pervasive side reaction that reduces the yield of the desired aminopyridine.[12][13] This occurs when a palladium-hydride species is generated, which can then reductively eliminate with the chloropyridine.
dot
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides / Organometallics, 2011 [sci-hub.box]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Purity of Isonicotinate Products
Welcome to the technical support center for the synthesis and purification of isonicotinate products. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the purity and yield of isonicotinate esters. We will delve into the critical reaction parameters, troubleshoot common experimental issues, and provide validated protocols to streamline your workflow. Our focus is on the causality behind experimental choices, empowering you to make informed decisions in the laboratory.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core principles governing the synthesis of isonicotinate esters, particularly through the widely used Fischer-Speier esterification method.
Q1: Why is the rigorous removal of water so critical for achieving high purity in the Fischer esterification of isonicotinic acid?
A: The Fischer esterification is a reversible condensation reaction where a carboxylic acid and an alcohol form an ester and water.[1][2] The reaction's equilibrium nature means that the presence of the product (water) in the reaction mixture will push the equilibrium back towards the starting materials, preventing the reaction from reaching completion.[3][4] This leads to a final product contaminated with unreacted isonicotinic acid, a common and often challenging impurity to remove. To maximize purity and yield, the equilibrium must be shifted towards the ester product. This is typically achieved by:
-
Using a large excess of the alcohol reactant: This mass action approach helps drive the reaction forward.[1][2]
-
Active removal of water: Employing a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water is a highly effective method.[5] Alternatively, adding a drying agent such as molecular sieves can sequester the water as it is formed.[5]
-
Anhydrous Conditions: Ensuring all reagents and glassware are free from water from the outset is a prerequisite for success. The presence of water not only hinders the forward reaction but can also hydrolyze the desired ester product back to the carboxylic acid, especially under acidic conditions.[6]
Q2: What is the role of the acid catalyst, and how does its choice impact the reaction's outcome?
A: The acid catalyst plays a dual role in Fischer esterification. First, it protonates the carbonyl oxygen of the isonicotinic acid.[1][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol—a crucial activation step for the reaction to proceed at a reasonable rate.[2] Secondly, it facilitates the departure of the hydroxyl group as a water molecule, which is a much better leaving group than the hydroxide anion (HO⁻).[1]
The choice of catalyst can influence reaction rates, side product formation, and workup procedures:
-
Strong Brønsted Acids (H₂SO₄, p-TsOH): These are the most common and effective catalysts.[1][5] They are inexpensive and highly active. However, their strong acidity can sometimes promote side reactions like dehydration of sensitive alcohols or charring at elevated temperatures. Their removal during workup requires a careful neutralization step.[7]
-
Lewis Acids (Sc(OTf)₃): These can be effective, particularly for more sensitive substrates where milder conditions are necessary.[5]
-
Solid Acid Catalysts (e.g., MoO₃/SiO₂, Zeolites): These offer a significant advantage in terms of process simplification and sustainability.[8][9] Being heterogeneous, they can be easily removed by filtration at the end of the reaction, eliminating the need for an aqueous neutralization and extraction, which can reduce wastewater generation and simplify product isolation.[10]
Q3: How does reaction temperature influence the purity of my isonicotinate product?
A: Temperature is a double-edged sword in chemical synthesis. While increasing the temperature generally accelerates the rate of the desired esterification reaction, it can also promote undesirable side reactions that generate impurities.[11] For a typical Fischer esterification, reactions are often run at the reflux temperature of the alcohol, commonly between 60–110 °C.[5]
-
Insufficient Temperature: The reaction may proceed too slowly, resulting in low conversion and a high level of unreacted isonicotinic acid in the final product.
-
Excessive Temperature: This can lead to thermal degradation of the reactants or products. For syntheses involving other functional groups, high temperatures might cause unwanted side reactions. For instance, in syntheses starting from dihalopyridine precursors, extreme conditions could lead to the saturation of the pyridine ring.[6] The optimal temperature is therefore a balance between achieving a practical reaction rate and minimizing the formation of impurities.
Q4: My final product is consistently contaminated with unreacted isonicotinic acid. What are the most probable causes?
A: Contamination with the starting carboxylic acid is the most common purity issue in esterification. The root causes almost always trace back to an incomplete reaction due to an unfavorable equilibrium position. The key factors to investigate are:
-
Presence of Water: As discussed in Q1, any water in the reaction will inhibit the forward reaction. Ensure all reagents are anhydrous and consider active water removal.[6]
-
Insufficient Catalyst: The reaction is catalytic, but an inadequate amount of acid will result in a slow reaction that fails to reach equilibrium in a reasonable timeframe.
-
Reaction Time: Fischer esterifications can be slow, sometimes requiring several hours to reach completion.[5][7] Monitor the reaction by a suitable technique (e.g., TLC, HPLC, GC) to ensure it has ceased progressing before quenching.
-
Inefficient Mixing: In heterogeneous reactions (e.g., with solid catalysts or partially soluble starting materials), ensure adequate agitation to facilitate contact between reactants.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis and purification of isonicotinate products.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Purity: Significant Unreacted Isonicotinic Acid | 1. Reaction has not reached equilibrium.[2]2. Presence of water in reagents or from atmosphere.[6]3. Insufficient catalyst loading or inactive catalyst.4. Reaction time is too short.[5] | 1. Drive Equilibrium: Use a 5-10 fold excess of the alcohol. If feasible, remove water using a Dean-Stark apparatus.[5]2. Ensure Anhydrous Conditions: Use freshly distilled/dried alcohol and solvent. Dry isonicotinic acid in a vacuum oven before use. Run the reaction under an inert atmosphere (N₂ or Ar).3. Check Catalyst: Increase catalyst loading (e.g., from 1 mol% to 5 mol% H₂SO₄). If using a solid catalyst, ensure it has been properly activated.4. Monitor Reaction: Track the disappearance of isonicotinic acid via TLC or HPLC and allow the reaction to run until no further change is observed. |
| Low Purity: Presence of Unknown Byproducts | 1. Reaction temperature is too high, causing degradation.[11]2. Catalyst is too harsh, promoting side reactions.3. Starting materials contain impurities (e.g., positional isomers like nicotinic acid).[12] | 1. Optimize Temperature: Reduce the reaction temperature and increase the reaction time accordingly. A temperature screen (e.g., 60°C, 80°C, 100°C) can identify the optimal point.2. Change Catalyst: Switch from a strong protic acid like H₂SO₄ to a milder catalyst like p-TsOH or a solid acid catalyst.[8]3. Verify Starting Materials: Analyze the purity of the starting isonicotinic acid and alcohol by NMR, HPLC, or GC before starting the reaction. |
| Poor Yield Despite High Conversion | 1. Product loss during aqueous workup. The pyridine nitrogen can be protonated by residual acid, increasing the ester's water solubility.2. Inefficient neutralization. Adjusting the pH too high can cause hydrolysis of the ester product.3. Incomplete extraction from the aqueous phase. | 1. Careful Neutralization: After cooling, slowly add a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH of the aqueous phase is ~7-8.[7]2. Optimize Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times (at least 3x). Combine the organic layers.3. Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. |
| Product Fails to Isolate or Purify Correctly | 1. Product is an oil instead of a solid.2. Co-distillation with residual alcohol or solvent during purification.3. Incomplete removal of the acid catalyst or base from workup. | 1. Purification Method: If the product is an oil, purification by vacuum distillation is often the most effective method.[7][13] Column chromatography can also be used.2. Solvent Removal: Ensure all solvents from the reaction and extraction are thoroughly removed under reduced pressure before attempting final purification.3. Washing: Ensure the organic layer is washed sufficiently with water and brine after the neutralization step to remove all salts. Dry the organic layer thoroughly over an anhydrous salt (e.g., MgSO₄, Na₂SO₄) before solvent evaporation.[7] |
Section 3: Experimental Protocols & Data
Protocol 1: Synthesis of Ethyl Isonicotinate via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of ethyl isonicotinate.
Materials:
-
Isonicotinic acid (10.0 g)
-
Anhydrous Ethanol (100 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 2.0 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (250 mL), reflux condenser, heating mantle, magnetic stirrer.
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isonicotinic acid (10.0 g).
-
Reagent Addition: Add anhydrous ethanol (100 mL) to the flask. Stir the suspension.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring suspension. The mixture will warm up, and the solids should dissolve.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.[7][14]
-
Monitoring (Optional): The reaction progress can be monitored by taking small aliquots and analyzing them by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase).
-
Workup - Cooling & Neutralization: After the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully add saturated NaHCO₃ solution to neutralize the excess acid. Continue adding until effervescence ceases and the pH of the aqueous layer is ~7-8.
-
Solvent Removal: Remove the bulk of the ethanol using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl isonicotinate as an oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product of high purity.[7]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for assessing the purity of isonicotinate esters.[15]
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve a small amount of the final product in a 50:50 mixture of water:acetonitrile to a concentration of ~1 mg/mL. |
Data Analysis: Purity is typically determined by the area percent method, where the area of the main product peak is divided by the total area of all peaks in the chromatogram.[15]
Section 4: Process Visualization
Diagrams created using Graphviz provide a clear visual representation of workflows and logical relationships, adhering to best practices for clarity and contrast.
Diagram 1: Fischer Esterification Workflow
Caption: General workflow for the synthesis and purification of isonicotinate esters.
Diagram 2: Troubleshooting Decision Tree for Low Purity
Caption: Decision tree for troubleshooting common purity issues in isonicotinate synthesis.
References
- Preparation of isonicotinic acid esters.
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health (NIH). [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Scheme. Isonicotinic acid esterification reaction with ethanol for... ResearchGate. [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. [Link]
-
Any procedure for the esterification of isonicotinic acid? ResearchGate. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Fischer Esterification. Chemistry Steps. [Link]
-
Fischer esterification reaction. BYJU'S. [Link]
- Reduction of isonicotinic acid esters.
-
Can Reaction Temperature Impact Synthetic Product Yield and Purity? Biotage. [Link]
-
A simple, fast and accurate gas chromatographic method has been de- veloped for the determination of isonicotinic acid as an impurity in iso- nipicotic acid. Asian Journal of Chemistry. [Link]
-
Preparation of Isonicotinic Acid and Ethyl Isonotinate. Sciencemadness Discussion Board. [Link]
-
Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. ResearchGate. [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]
-
Purity plot of isonicotinic acid. ResearchGate. [Link]
-
Methyl Nicotinate Impurities and Related Compound. Veeprho. [Link]
-
Effect of pH on the production of esters. ResearchGate. [Link]
- A kind of preparation method of ethyl nicotinate.
-
Esterification in ionic liquids: the influence of solvent basicity. Spiral, Imperial College London. [Link]
- Process for purifying esters.
-
Identity determination and purity testing. ChemCon GmbH. [Link]
-
Solvent effects on esterification equilibria. Semantic Scholar. [Link]
-
Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry. [Link]
- New menthyl nicotinate synthesis process.
-
Efficient Method of (S)-Nicotine Synthesis. MDPI. [Link]
- Preparation method of isoniazid.
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Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health (NIH). [Link]
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Technical Support Center: Catalyst Selection for Efficient Synthesis of Substituted Pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted pyridines. As a foundational structural motif in pharmaceuticals, agrochemicals, and materials science, the efficient and selective construction of the pyridine ring is of paramount importance.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for common synthetic challenges.
We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system. This resource is divided into two main sections: a Troubleshooting Guide for specific experimental issues and a Frequently Asked Questions (FAQs) section for broader strategic planning.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during common pyridine synthesis reactions. Each issue is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.
A. Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for producing dihydropyridines, which are subsequently oxidized to pyridines.[3] Despite its utility, it is often plagued by issues of low yield and side reactions.
Question 1: My Hantzsch synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields in the Hantzsch synthesis are a frequent challenge.[4] The root cause often lies in suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or competing side reactions.[3][4]
Probable Causes & Recommended Solutions:
-
Inefficient Reaction Conditions: The classical approach of refluxing in ethanol can be slow and inefficient.[4] Modern catalytic systems can dramatically improve yields and shorten reaction times.
-
Action: Consider alternative catalysts and energy sources. Using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to boost yields to over 90%.[3][4] A solvent-free approach using γ-Al2O3 nanoparticles as a recyclable catalyst at 90°C can also achieve yields up to 95%.[4]
-
-
Incomplete Oxidation: The Hantzsch reaction first forms a 1,4-dihydropyridine (1,4-DHP) intermediate, which must be oxidized to the final aromatic pyridine.[3] Incomplete conversion at this stage is a major source of low yield.
-
Side Reactions: Byproduct formation, especially in unsymmetrical syntheses, can consume starting materials. An incorrect order of reagent addition can lead to undesired intermediates.[4]
-
Action: Control the sequence of condensation. It is often beneficial to pre-form the Knoevenagel adduct (between the aldehyde and one equivalent of the β-ketoester) or the enamine intermediate before the final cyclization step.[4] This minimizes competitive side reactions.
-
Troubleshooting Workflow: Low Yield in Hantzsch Synthesis
The following flowchart provides a systematic approach to diagnosing and resolving low-yield issues.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Isonicotinate Building Blocks in Parallel Synthesis
Introduction: The Enduring Relevance of the Isonicotinate Scaffold in Drug Discovery
The isonicotinate scaffold, a pyridine ring substituted with a carboxyl group at the 4-position, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in a wide array of pharmaceuticals is a testament to its versatile nature, enabling it to serve as a crucial building block in the synthesis of novel therapeutic agents.[3][4][5] From the anti-tuberculosis agent isoniazid to anti-inflammatory and antiviral drugs, the isonicotinoyl core is a recurring motif in successful drug design.[4][6][7] The rise of parallel synthesis, a high-throughput methodology for rapidly generating large libraries of compounds, has further amplified the importance of robust and versatile building blocks like isonicotinates.[8][9] This guide provides a comparative analysis of various isonicotinate building blocks, offering insights into their strategic application in parallel synthesis workflows for accelerated drug discovery.
The Strategic Advantage of Isonicotinates in Parallel Synthesis
Parallel synthesis allows for the simultaneous creation of a multitude of distinct molecules in an array of reaction vessels.[10][11] This approach is instrumental in exploring the chemical space around a particular scaffold to identify lead compounds with optimal activity and properties.[8][9] Isonicotinate building blocks are particularly well-suited for this methodology due to several key characteristics:
-
Versatile Reactivity: The carboxylic acid moiety of isonicotinic acid and its derivatives provides a reactive handle for a wide range of chemical transformations, including amidation, esterification, and the formation of hydrazones.[1][6]
-
Structural Rigidity and Planarity: The pyridine ring offers a semi-rigid and planar core, which can be advantageous in designing molecules that fit into specific binding pockets of biological targets.[12]
-
Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring can be protonated, influencing the solubility and pharmacokinetic properties of the resulting compounds. Furthermore, the ring can be readily substituted to fine-tune electronic and steric properties.[13]
Comparative Analysis of Key Isonicotinate Building Blocks
The selection of the appropriate isonicotinate building block is a critical decision in the design of a parallel synthesis library. The choice depends on the desired final compounds and the synthetic route.
| Building Block | Key Features & Applications | Synthetic Considerations |
| Isonicotinic acid | The foundational building block. Used for direct amidation and esterification reactions.[1][2] | Requires activation of the carboxylic acid (e.g., with carbodiimides or conversion to an acid chloride) for efficient coupling. |
| Isonicotinoyl chloride | Highly reactive acylating agent. Ideal for rapid amide and ester formation. | Moisture-sensitive and may require inert atmosphere conditions. Can lead to side reactions if not used carefully. |
| Isoniazid (Isonicotinic acid hydrazide) | A key precursor for the synthesis of isonicotinoyl hydrazones, a class of compounds with significant biological activity.[6][14] | The hydrazide moiety is a potent nucleophile and can participate in various condensation reactions. |
| Substituted Isonicotinic Acids | Offer built-in diversity. Substituents on the pyridine ring can modulate biological activity and physicochemical properties.[13] | The nature and position of substituents can influence the reactivity of the carboxylic acid group.[13] |
| Isonicotinate Esters | Can be used in transesterification reactions or as protected forms of the carboxylic acid. | The choice of ester group can influence reactivity and deprotection conditions. |
Workflow for Parallel Synthesis of an Isonicotinamide Library
The following diagram illustrates a typical workflow for the parallel synthesis of an isonicotinamide library using isonicotinic acid as the starting building block.
Caption: A schematic workflow for high-throughput experimentation in reaction optimization.
Solid-Phase vs. Solution-Phase Parallel Synthesis
The choice between solid-phase and solution-phase parallel synthesis is a critical consideration.
| Feature | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Principle | The starting material is attached to a solid support (resin), and reagents are added in solution. [15][16] | All reactants are in the same phase. [9][10][17] |
| Purification | Simplified purification by washing the resin to remove excess reagents and by-products. [15] | Often requires liquid-liquid extraction, chromatography, or scavenger resins for purification. [17] |
| Reaction Monitoring | Difficult to monitor reaction progress directly on the solid support. | Reaction progress can be easily monitored by techniques like TLC, LC-MS, and NMR. |
| Scalability | Can be challenging to scale up. | More readily scalable. [18] |
| Reagent Excess | A large excess of reagents is often used to drive reactions to completion. [9] | The use of large excesses of reagents can complicate purification. |
Application of Linkers in Solid-Phase Synthesis
In solid-phase synthesis, a linker connects the initial building block to the solid support. [15][19][20]The choice of linker is crucial as it determines the conditions under which the final product is cleaved from the resin. [16]For the synthesis of isonicotinamides, a Wang resin or a Rink amide resin can be employed.
Caption: Key components in the solid-phase synthesis of isonicotinamides.
Conclusion and Future Perspectives
Isonicotinate building blocks are invaluable tools in the arsenal of medicinal chemists, particularly in the context of parallel synthesis. Their versatility and favorable properties enable the rapid generation of diverse compound libraries, accelerating the hit-to-lead optimization process. The choice of the specific isonicotinate building block, coupled with the appropriate synthetic strategy—be it solution-phase or solid-phase—is paramount for the successful and efficient exploration of chemical space. As high-throughput synthesis and screening technologies continue to evolve, the strategic use of well-designed building blocks like isonicotinates will remain a critical driver of innovation in drug discovery.
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- National Institutes of Health. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
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A Comparative Guide to Purity Validation of Methyl 2-chloro-5-(methylamino)isonicotinate by HPLC and NMR
In the landscape of pharmaceutical development, the rigorous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which the safety and efficacy of a therapeutic agent are built. For a novel intermediate like Methyl 2-chloro-5-(methylamino)isonicotinate, a molecule with significant potential in medicinal chemistry, establishing a robust and validated purity profile is paramount. This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity validation of this compound.
The choice of analytical methodology is a critical decision in the drug development process. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent validation of analytical procedures to ensure the identity, strength, quality, purity, and potency of drug substances.[1] The International Council for Harmonisation (ICH) provides a detailed framework for the validation of analytical procedures, outlining the necessary parameters to be evaluated.[2][3][4][5][6] This guide will adhere to these principles, offering a scientifically sound comparison of HPLC and NMR for the purity assessment of this compound.
The Orthogonal Approach: Why Two Methods Are Better Than One
Relying on a single analytical technique for purity determination can be fraught with peril. Impurities may co-elute with the main peak in HPLC or have signals obscured in an NMR spectrum. Therefore, employing orthogonal methods—techniques that measure the same property using different physicochemical principles—provides a more complete and reliable purity assessment. HPLC separates components based on their differential partitioning between a mobile and stationary phase, while NMR distinguishes molecules based on the magnetic properties of their atomic nuclei.[7][8] This dual approach significantly reduces the risk of overlooking impurities and strengthens the confidence in the reported purity value.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high sensitivity, resolving power, and suitability for routine quality control.[9][10][11][12] For the purity determination of this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, given the compound's moderate polarity.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process. The selection of each parameter is guided by the physicochemical properties of the analyte and potential impurities.
-
Column Selection: A C18 column is the most versatile and widely used stationary phase in RP-HPLC, offering excellent retention and separation for a broad range of organic molecules.[11] Its nonpolar nature will effectively retain this compound and allow for the separation of more polar or nonpolar impurities.
-
Mobile Phase Composition: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The acid suppresses the ionization of any basic functional groups, leading to sharper peaks and improved reproducibility. The gradient allows for the elution of a wider range of impurities with varying polarities.
-
Detection Wavelength: The selection of the UV detection wavelength is critical for achieving optimal sensitivity. An initial UV scan of this compound dissolved in the mobile phase will reveal its wavelength of maximum absorbance (λmax). Detecting at the λmax ensures the highest signal-to-noise ratio for the main peak and any UV-active impurities.
Experimental Protocol: HPLC Purity Determination
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Prepare the test sample by accurately weighing and dissolving the batch of this compound to be analyzed in the same diluent to the same concentration.
-
-
Chromatographic Conditions:
-
Instrument: A validated HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined λmax (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Data Presentation: Hypothetical HPLC Purity Data
| Parameter | Value |
| Retention Time of Main Peak | 12.5 min |
| Area of Main Peak | 995,000 |
| Total Area of All Peaks | 1,000,000 |
| Calculated Purity | 99.5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitative Analysis
While HPLC is excellent for separating and quantifying impurities, NMR spectroscopy offers the unique advantage of providing detailed structural information about the main component and any impurities present.[13] Furthermore, quantitative NMR (qNMR) has emerged as a primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[13][14][15][16][17]
The Rationale for qNMR in Purity Validation
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By co-dissolving a known mass of a certified internal standard with a known mass of the analyte, the purity of the analyte can be calculated with high accuracy and precision.
-
Choice of Internal Standard: A suitable internal standard for qNMR should:
-
Be of high, certified purity.
-
Have a simple NMR spectrum with signals that do not overlap with the analyte's signals.
-
Be chemically inert towards the analyte and the solvent.
-
Have a molecular weight that allows for accurate weighing.
-
Maleic acid or 1,4-bis(trimethylsilyl)benzene are common choices.
-
-
Solvent Selection: A deuterated solvent that completely dissolves both the analyte and the internal standard is required. DMSO-d6 is a versatile solvent for many organic compounds.
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (at least 5 times the longest T1 relaxation time of the signals of interest, typically 30-60 seconds) is crucial for accurate integration.
-
Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Data Presentation: Hypothetical qNMR Purity Data
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 20.5 mg | 10.2 mg |
| Molecular Weight (MW) | 200.62 g/mol | 116.07 g/mol |
| Integrated Signal | Methyl group protons | Olefinic protons |
| Number of Protons (N) | 3 | 2 |
| Integral Value (I) | 1.00 | 0.58 |
| Purity of Standard (P_std) | 99.9% | |
| Calculated Purity | 99.6% |
Visualizing the Validation Workflow
Caption: Workflow for the orthogonal purity validation of this compound using HPLC and qNMR.
Comparative Analysis: HPLC vs. NMR for Purity Validation
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between mobile and stationary phases. | Detection of nuclear spin transitions in a magnetic field. |
| Nature of Method | Relative (quantification against a reference standard of the same compound). | Absolute/Primary (qNMR with an internal standard of a different compound).[13] |
| Information Provided | Retention time, peak area (purity), impurity profile. | Chemical structure, purity, identification and quantification of impurities.[13] |
| Sensitivity | High (typically ppm to ppb levels). | Moderate (typically requires mg of sample). |
| Selectivity | High, but co-elution is possible. | Very high, based on unique chemical environments of nuclei. |
| Sample Throughput | Higher, with typical run times of 20-30 minutes per sample.[7] | Lower, especially for qNMR which requires long relaxation delays.[7] |
| Sample Consumption | Low (micrograms).[7] | Higher (milligrams).[7] |
| Destructive | Yes.[7] | No, the sample can be recovered.[7] |
| Regulatory Standing | Widely accepted and expected for purity analysis.[9][10] | Increasingly recognized as a primary method for purity determination.[17] |
Conclusion: A Synergistic Approach to Purity Validation
Both HPLC and NMR are indispensable tools for the purity validation of this compound.[7] HPLC serves as a high-throughput, sensitive method for routine quality control and the detection of trace impurities.[10][11] Conversely, qNMR provides an accurate, absolute measure of purity and invaluable structural information, confirming the identity of the main component and any observable impurities.[14][15]
The strength of this comparison lies not in declaring one technique superior to the other, but in demonstrating their synergistic power. By employing both HPLC and qNMR, researchers and drug development professionals can establish a comprehensive and robust purity profile for this compound, ensuring the highest level of confidence in its quality and suitability for further development. This orthogonal approach aligns with the principles of scientific integrity and meets the stringent expectations of regulatory authorities worldwide.
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Quality Guidelines. ICH. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
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Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]
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Validation of Analytical Procedures Q2(R2). ICH. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
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HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. [Link]
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What is qNMR (quantitative NMR)? JEOL Ltd. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. [Link]
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ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]
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Purity and Impurity Analysis. Agilent. [Link]
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HPLC, a modular technique that complements NMR. specific polymers. [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Substituted Isonicotinate Structures
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of substituted isonicotinates is a critical step in the synthesis and characterization of novel compounds. The isonicotinate scaffold, a pyridine-4-carboxylate, is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The nature and position of substituents on the pyridine ring profoundly influence the molecule's physicochemical properties and biological activity. Therefore, a robust and multi-faceted analytical approach is paramount.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for the structural elucidation of substituted isonicotinates: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower you to select the most effective analytical strategy for your research.
The Logic of Spectroscopic Confirmation: A Multi-Pronged Approach
A single spectroscopic technique rarely provides all the necessary information for complete structural confirmation. Instead, a synergistic approach, where the strengths of each method complement the others, is the most rigorous and reliable strategy. This guide will follow a logical workflow, starting with the most information-rich techniques for this class of compounds.
Caption: Logical workflow for the spectroscopic confirmation of substituted isonicotinates.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including substituted isonicotinates. It provides detailed information about the carbon-hydrogen framework of the molecule.
A. ¹H NMR Spectroscopy: Probing the Proton Environment
Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity. For substituted isonicotinates, the chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic. The symmetry of the substitution pattern on the pyridine ring is often immediately apparent from the ¹H NMR spectrum.
Causality in Spectral Interpretation: The electron-withdrawing nature of the nitrogen atom and the ester group in isonicotinates deshields the ring protons, causing them to resonate at a higher chemical shift (downfield) compared to benzene. Substituents on the ring will further perturb these chemical shifts. Electron-donating groups (e.g., -NH₂, -OCH₃) will shield the protons, shifting them upfield, while electron-withdrawing groups (e.g., -NO₂, -Cl) will have the opposite effect.
Illustrative Example: Ethyl 4-methylisonicotinate
| Proton | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2, H-6 | 8.5 | s | - |
| H-3, H-5 | 7.2 | s | - |
| -OCH₂CH₃ | 4.3 | q | 7.1 |
| -CH₃ (ring) | 2.4 | s | - |
| -OCH₂CH₃ | 1.3 | t | 7.1 |
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
Causality in Spectral Interpretation: The carbon atoms in the pyridine ring of isonicotinates exhibit characteristic chemical shifts. The carbon attached to the nitrogen (C2 and C6) and the carbon bearing the ester group (C4) are significantly deshielded. Substituents cause predictable shifts in the positions of the carbon signals, aiding in the determination of their location on the ring.
Illustrative Example: 2-Chloroisonicotinic acid
| Carbon | Predicted Chemical Shift (δ) [ppm] |
| C=O | 165.0 |
| C-2 | 152.0 |
| C-3 | 124.0 |
| C-4 | 142.0 |
| C-5 | 122.0 |
| C-6 | 150.0 |
Experimental Protocol: Acquiring High-Quality NMR Spectra
Trustworthiness: This protocol is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.
Caption: Workflow for NMR data acquisition and processing.
II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For substituted isonicotinates, both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used.
Causality in Spectral Interpretation:
-
Molecular Ion (M⁺• or [M+H]⁺): The molecular ion peak provides the molecular weight of the compound. The "Nitrogen Rule" is particularly relevant here: a compound with an odd number of nitrogen atoms (like isonicotinates) will have an odd nominal molecular weight.
-
Fragmentation: The fragmentation pattern is a molecular fingerprint. In EI-MS, the energetic ionization leads to extensive fragmentation. For isonicotinates, common fragmentation pathways include the loss of the ester group, decarboxylation, and cleavage of the pyridine ring. ESI is a softer ionization technique, often yielding a prominent protonated molecule [M+H]⁺ with less fragmentation. Tandem MS (MS/MS) can be used to induce fragmentation and obtain structural information.[1]
Illustrative Example: Fragmentation of Ethyl Isonicotinate (EI-MS)
| m/z | Proposed Fragment |
| 151 | [M]⁺• (Molecular Ion) |
| 123 | [M - C₂H₄]⁺• |
| 106 | [M - OC₂H₅]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Experimental Protocol: Mass Spectrometry Analysis
Trustworthiness: This protocol outlines the general steps for obtaining reliable mass spectra of substituted isonicotinates.
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). For ESI, the addition of a small amount of formic acid can aid in protonation.
-
Instrument Setup:
-
Ionization Mode: Select either EI or ESI based on the volatility and thermal stability of the compound.
-
Mass Analyzer: Calibrate the mass analyzer using a known standard.
-
Acquisition Mode: Acquire data in full scan mode to obtain a survey spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm that it is consistent with the expected molecular formula.
-
Analyze the fragmentation pattern to identify characteristic losses and fragments that support the proposed structure.
-
III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[2] For substituted isonicotinates, IR is particularly useful for confirming the presence of the ester carbonyl group and vibrations of the pyridine ring.
Causality in Spectral Interpretation:
-
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the ester carbonyl group. The exact position is influenced by the electronic effects of the substituents on the ring.
-
C=C and C=N Ring Vibrations: The pyridine ring exhibits several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: The C-O stretching vibrations of the ester group typically appear in the 1100-1300 cm⁻¹ region.
-
Substituent Vibrations: Other functional groups on the ring will have their own characteristic absorptions (e.g., N-H stretch for an amino group, C-Cl stretch for a chloro substituent).
Illustrative Example: Key IR Absorptions for Ethyl Isonicotinate
| Wavenumber (cm⁻¹) | Vibration |
| ~1725 | C=O stretch (ester) |
| ~1600, 1560 | C=C and C=N ring stretch |
| ~1280, 1120 | C-O stretch (ester) |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Trustworthiness: Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and liquid samples that requires minimal sample preparation.[3][4]
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition: Collect the sample spectrum (typically 16-32 scans). The background spectrum is automatically subtracted.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
IV. UV-Vis Spectroscopy: Probing Electronic Transitions
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For substituted isonicotinates, the absorption spectrum is characterized by π → π* and n → π* transitions of the pyridine ring and the ester group.
Causality in Spectral Interpretation: The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of the substituents.[5]
-
π → π Transitions:* These are typically high-energy transitions and result in strong absorption bands at shorter wavelengths.
-
n → π Transitions:* These are lower-energy transitions involving the non-bonding electrons on the nitrogen and oxygen atoms, resulting in weaker absorption bands at longer wavelengths.
-
Substituent Effects: Electron-donating groups tend to cause a bathochromic shift (shift to longer wavelengths), while electron-withdrawing groups can cause a hypsochromic shift (shift to shorter wavelengths). The solvent can also influence the position of λmax.[6]
Illustrative Example: UV-Vis Absorption of Isonicotinic Acid
| Solvent | λmax (nm) |
| Water | ~265 |
| Ethanol | ~268 |
Experimental Protocol: UV-Vis Spectroscopy
Trustworthiness: This protocol ensures accurate and reproducible UV-Vis spectra.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, water, cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Instrument Setup:
-
Use a matched pair of cuvettes, one for the sample and one for the solvent blank.
-
Record a baseline spectrum with the solvent-filled cuvette in the sample and reference beams.
-
-
Data Acquisition: Record the absorption spectrum of the sample over the desired wavelength range (typically 200-400 nm).
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations | Best For |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, stereochemistry. | Unambiguous structure determination, isomer differentiation. | Lower sensitivity, requires larger sample amounts, can be time-consuming. | De novo structure elucidation, isomer analysis. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, small sample requirement, confirms molecular formula. | Isomers may have identical mass, fragmentation can be complex. | Confirming molecular weight and formula. |
| IR Spectroscopy | Presence of functional groups. | Fast, non-destructive, easy to use. | Provides limited information on the overall structure, not ideal for isomer differentiation. | Rapid confirmation of key functional groups. |
| UV-Vis Spectroscopy | Electronic transitions, conjugation. | High sensitivity, quantitative analysis (with calibration). | Limited structural information, broad absorption bands. | Investigating conjugation and electronic properties. |
Conclusion
The structural confirmation of substituted isonicotinates is most reliably achieved through a synergistic application of NMR, MS, IR, and UV-Vis spectroscopy. As a Senior Application Scientist, my recommendation is to prioritize NMR for detailed structural elucidation, complemented by MS for molecular weight confirmation. IR provides a rapid check for key functional groups, while UV-Vis offers insights into the electronic properties of the molecule. By understanding the strengths and limitations of each technique and following robust experimental protocols, researchers can confidently and efficiently characterize their synthesized isonicotinate derivatives.
References
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National Institutes of Health. (2013). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Retrieved January 18, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridines: Benchmarking Methyl 2-chloro-5-(methylamino)isonicotinate
In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its versatile structure allows for a multitude of substitutions, enabling the fine-tuning of physicochemical and pharmacological properties. Among the vast array of functionalized pyridines, Methyl 2-chloro-5-(methylamino)isonicotinate stands out as a key building block for the synthesis of complex therapeutic agents, particularly kinase inhibitors. This guide provides an in-depth technical comparison of this reagent with other synthetic alternatives, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
Introduction to this compound: A Privileged Scaffold
This compound (CAS No: 1034131-90-2) is a trifunctional building block featuring a reactive 2-chloro substituent, a nucleophilic 5-methylamino group, and a methyl ester at the 4-position of the pyridine ring.[1] This unique arrangement of functional groups makes it a highly valuable intermediate for the construction of diverse molecular architectures. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the 2-position for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[2][3][4]
The primary utility of this reagent lies in its ability to serve as a versatile platform for the introduction of various functionalities at the 2-position, while the existing methylamino group can be further derivatized or act as a key pharmacophoric feature.
Comparative Analysis of Synthetic Strategies
The synthesis of 5-aminopyridine-4-carboxylates, such as the scaffold of our target molecule, can be approached through several synthetic routes. The most prevalent and industrially scalable method involves the C-N cross-coupling of a corresponding 2-chloropyridine precursor. Here, we will benchmark the performance of this compound in the context of a Buchwald-Hartwig amination reaction against alternative synthetic strategies.
The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[4][5] In the context of our target scaffold, this reaction is typically employed to introduce the 5-amino substituent.
Conceptual Workflow for Synthesis via Buchwald-Hartwig Amination:
Caption: Synthetic pathway to this compound.
Performance Comparison of C-N Coupling Reagents
| Reagent/Catalyst System | Substrate | Amine | Typical Yield (%) | Reaction Conditions | Advantages & Disadvantages |
| Pd(OAc)₂ / BINAP | 2,4-dichloropyridine | Anilines | Good to Excellent[6] | K₂CO₃, Toluene, 100 °C | Readily available, but may require higher temperatures. |
| Pd₂(dba)₃ / XPhos | Aryl Chlorides | Primary Amines | High | NaOtBu, Toluene, 80-110 °C[3] | High reactivity for unactivated chlorides, but air-sensitive. |
| (NHC)Pd(allyl)Cl | Aryl Chlorides | Various Amines | Excellent[7] | NaOtBu, Dioxane, 80 °C | Air-stable precatalyst, broad applicability. |
| CuI / Ligand | 4-chloropyridine | Anilines | 64-80%[8] | K₂CO₃, Isopropyl alcohol, reflux | Lower cost than palladium, but may have narrower scope. |
| Catalyst-free SNAr | 2-Chloro-5-nitropyridine | Various Amines | Good to Excellent[2] | KF, Water, 100 °C | "Green" conditions, but requires strong activation. |
Analysis:
For the synthesis of this compound from its 5-nitro precursor, a modern Buchwald-Hartwig catalyst system, such as one employing a bulky biarylphosphine ligand (e.g., XPhos) or an N-heterocyclic carbene (NHC) ligand, is expected to provide high yields under relatively mild conditions. The electron-withdrawing ester group at the 4-position further activates the 2-chloro position towards oxidative addition, the rate-limiting step for many chloropyridines.[3]
Compared to traditional copper-catalyzed Ullmann-type couplings, palladium-catalyzed methods generally offer higher functional group tolerance and proceed under milder conditions. Catalyst-free nucleophilic aromatic substitution (SNAr) is a viable and "greener" alternative, but typically requires a strongly electron-withdrawing group, such as a nitro group, to sufficiently activate the pyridine ring for substitution by an amine.[2][9][10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the precursor and the subsequent Buchwald-Hartwig amination.
Protocol 1: Synthesis of Methyl 2-chloro-5-nitroisonicotinate
Workflow Diagram:
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The Evolving Landscape of Isonicotinates: A Comparative Guide to Structure-Activity Relationships
The pyridine-4-carboxylic acid, or isonicotinic acid, scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. From the frontline antitubercular agent isoniazid to emerging candidates in oncology and anti-inflammatory research, the nuanced relationship between the structure of an isonicotinate derivative and its biological function is a subject of intense investigation. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of isonicotinate derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the key structural modifications that govern their efficacy as antitubercular, anticancer, and anti-inflammatory agents, supported by experimental data and detailed protocols.
Antitubercular Activity: The Legacy and Future of Isoniazid and its Analogs
Isonicotinic acid hydrazide (INH), commonly known as isoniazid, has been a first-line treatment for tuberculosis (TB) for decades.[1] Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1][2] Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[2][3] The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new analogs with improved efficacy and the ability to overcome resistance mechanisms, which often involve mutations in the katG gene.[4][5]
Comparative Efficacy of Isoniazid Derivatives
The antitubercular activity of isonicotinate derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of the bacteria. A lower MIC value indicates higher potency.
| Compound ID | Structure | R Group | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| Isoniazid (INH) | Isonicotinohydrazide | -H | 0.04 | [6] |
| Compound 1a | N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | 2-hydroxy-3-methoxybenzylidene | < 7.8 | [6] |
| Compound 1b | N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | 4-hydroxy-3-methoxybenzylidene | 15.6 | [6] |
| Compound 2 | N'-(adamantan-1-yl)isonicotinohydrazide | Adamantan-1-yl | > 64 | [6] |
| Compound 3 | N'-(adamantan-1-ylmethyl)isonicotinohydrazide | Adamantan-1-ylmethyl | 32 | [6] |
| Compound 4 | Isonicotinic acid N'-tetradecanoyl-hydrazide | Tetradecanoyl | More active than INH | [7] |
Key SAR Insights for Antitubercular Activity:
-
The Hydrazide Moiety is Crucial: The -CONHNH2 group is essential for the antitubercular activity of isoniazid.[8] Modifications to this group often lead to a significant loss of potency.[8]
-
Substitution on the Hydrazide Nitrogen:
-
Condensation with aromatic aldehydes to form Schiff bases (e.g., Compounds 1a and 1b) can result in compounds with retained or slightly reduced activity. The position of substituents on the aromatic ring plays a role, with the 2-hydroxy-3-methoxy substitution showing better activity than the 4-hydroxy-3-methoxy substitution.[6]
-
Bulky aliphatic substituents, such as the adamantane group (Compounds 2 and 3), are generally detrimental to activity, suggesting steric hindrance at the active site.[6]
-
Acylation of the terminal nitrogen with long alkyl chains (e.g., Compound 4) can enhance activity, potentially by increasing lipophilicity and facilitating cell wall penetration.[7]
-
-
The Pyridine Ring is Optimal: The pyridine ring is critical for activity, and its replacement with other heterocyclic rings generally leads to a sharp decrease in potency.[8] Isomerization of the nitrogen to the 2- or 3-position also abolishes activity.[8]
-
Substitution on the Pyridine Ring: Substitution at the 2-position of the pyridine ring is tolerated, while substitution at the 3-position is not.[8]
Caption: Key structural features of isonicotinate derivatives influencing antitubercular activity.
Anticancer Activity: A New Frontier for Isonicotinate Derivatives
Recent studies have highlighted the potential of isonicotinate derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, with their mechanism of action often linked to the inhibition of critical cellular pathways.
Comparative Efficacy of Isonicotinate Derivatives in Oncology
The anticancer activity is commonly evaluated using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound that inhibits 50% of the cancer cell growth. A lower IC50 value indicates greater cytotoxic potential.
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Reference |
| Compound 5 | 1,2,3-Triazole-isonicotinate derivative | MCF-7 (Breast Cancer) | Significant inhibitory activity | [9] |
| Compound 6 | Isatin-hydrazone derivative | Apoptosis-resistant cancer cells | Single to double digit micromolar activity | [10][11] |
| Compound 7 | Isocordoin (a chalcone with structural similarities) | PC-3 (Prostate Cancer) | 5.2 (Selectivity Index) | [12] |
| Compound 8 | Isocordoin | MCF-7 (Breast Cancer) | 3.7 (Selectivity Index) | [12] |
Key SAR Insights for Anticancer Activity:
-
Hybrid Molecules: Combining the isonicotinate scaffold with other pharmacologically active moieties, such as 1,2,3-triazoles (Compound 5) or isatin (Compound 6), has proven to be a successful strategy for developing potent anticancer agents.[9][10][11]
-
Targeting Specific Pathways: The 1,2,3-triazole-isonicotinate derivatives have shown inhibitory activity against the epidermal growth factor receptor (EGFR), suggesting a targeted mechanism of action.[9]
-
Overcoming Resistance: Isatin-based derivatives have demonstrated efficacy against apoptosis-resistant cancer cells, indicating their potential to overcome a major challenge in cancer chemotherapy.[10]
-
Importance of Lipophilicity: The prenyl chain in compounds like isocordoin appears to be crucial for cytotoxic activity, likely due to increased lipophilicity and better interaction with cellular targets.[12]
Caption: Hybridization strategy for developing potent anticancer isonicotinate derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Isonicotinate derivatives have also emerged as promising candidates for the treatment of inflammatory disorders. Their anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
Comparative Efficacy of Isonicotinate Derivatives in Inflammation
The anti-inflammatory potential is typically assessed by the IC50 value for the inhibition of inflammatory markers in cellular assays.
| Compound ID | Structure | Assay | IC50 (µg/mL) | Reference |
| Compound 9 | Isonicotinate of meta-aminophenol | ROS Inhibition | 1.42 ± 0.1 | [13] |
| Compound 10 | Isonicotinate of para-aminophenol | ROS Inhibition | 8.6 ± 0.5 | [13] |
| Compound 11 | Butyryl derivative of Compound 10 | ROS Inhibition | 3.7 ± 1.7 | [13] |
| Ibuprofen (Standard) | - | ROS Inhibition | 11.2 ± 1.9 | [13] |
Key SAR Insights for Anti-inflammatory Activity:
-
Linker Position is Critical: The position of the linker between the isonicotinate core and the phenyl ring significantly impacts activity. A meta-substituted aminophenol linker (Compound 9) resulted in more potent inhibition of reactive oxygen species (ROS) than a para-substituted linker (Compound 10).[13]
-
Lipophilicity Plays a Modulatory Role: Introduction of a lipophilic acyl chain to the aminophenol linker can modulate activity. For para-substituted derivatives, a butyryl group (Compound 11) enhanced potency compared to the unsubstituted analog (Compound 10).[13] However, for meta-substituted derivatives, the addition of a lipophilic chain led to a decrease in activity.[13] This highlights the complex interplay between linker position and lipophilicity.
Experimental Protocols
Synthesis of Isonicotinate Derivatives
1. Synthesis of Ethyl Isonicotinate (Ester)
This protocol describes a general method for the esterification of isonicotinic acid.
-
Materials: Isonicotinic acid, ethanol, concentrated sulfuric acid, sodium bicarbonate solution, diethyl ether.
-
Procedure:
-
A mixture of isonicotinic acid (0.1 mol) and an excess of ethanol is refluxed with a catalytic amount of concentrated sulfuric acid (1-2 ml).[14]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water (200 ml).
-
The excess acid is neutralized with a saturated solution of sodium bicarbonate.
-
The crude ester is extracted with diethyl ether.
-
The ether layer is separated, and the solvent is evaporated to yield the ethyl isonicotinate.
-
2. Synthesis of Isonicotinamide (Amide)
This protocol outlines the hydrolysis of 4-cyanopyridine to isonicotinamide.
-
Materials: 4-cyanopyridine, sodium hydroxide, methanol, water.
-
Procedure:
-
A solution of 4-cyanopyridine (0.5 M) in a 7:3 mixture of methanol/water and a solution of sodium hydroxide (0.05 M) are prepared.
-
The solutions are fed into a microreactor.
-
The reaction is conducted at a controlled temperature (e.g., 40°C or 90°C) with a specific residence time (e.g., 15 minutes).
-
The resulting isonicotinamide can be isolated and purified using standard techniques.[14]
-
3. Synthesis of Isonicotinic Acid Hydrazide (Isoniazid)
This is a well-established procedure for the synthesis of isoniazid from an isonicotinate ester.
-
Materials: Ethyl isonicotinate, hydrazine hydrate, ethanol.
-
Procedure:
-
An ethanolic solution of ethyl isonicotinate (0.01 mol) and hydrazine hydrate (0.015 mol) is refluxed for an appropriate time (typically 4-5 hours).[14]
-
The reaction mixture is then cooled.
-
The precipitated solid, isonicotinic acid hydrazide, is filtered, washed with water, and dried.
-
The crude product can be recrystallized from ethanol to obtain pure isoniazid.[14]
-
Caption: General synthetic routes to key isonicotinate derivatives.
Biological Evaluation Assays
1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the antitubercular activity of the synthesized compounds.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (or other appropriate bacterial growth medium), bacterial suspension (e.g., M. tuberculosis H37Rv), test compounds, standard antibiotic (e.g., isoniazid).
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in the broth in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for the appropriate duration (e.g., 7-14 days for M. tuberculosis).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
-
2. MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.
-
Materials: 96-well plates, cancer cell line of interest, complete cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or SDS in HCl).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[12]
-
3. Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
-
Materials: 96-well plates, macrophage cell line (e.g., RAW 264.7), cell culture medium, lipopolysaccharide (LPS), test compounds, Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Procedure:
-
Seed the macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for a short period.
-
Stimulate the cells with LPS to induce NO production.
-
Incubate for an appropriate time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant. This will react with nitrite (a stable product of NO) to form a colored azo compound.
-
Measure the absorbance at 540 nm.
-
The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any compound, and the IC50 value is determined.[8]
-
Conclusion
The isonicotinate scaffold continues to be a remarkably versatile platform for the design and development of new therapeutic agents. The structure-activity relationship studies summarized in this guide underscore the critical importance of specific structural modifications in dictating the biological activity of these derivatives. For antitubercular agents, the integrity of the hydrazide moiety and the pyridine ring are paramount, with strategic substitutions on the terminal nitrogen offering a promising avenue for enhancing potency. In the realm of anticancer research, the hybridization of the isonicotinate core with other pharmacophores has yielded compounds with significant cytotoxic activity and the potential to overcome drug resistance. Furthermore, the anti-inflammatory properties of isonicotinates are finely tuned by the interplay of linker positioning and lipophilicity. The experimental protocols provided herein offer a practical foundation for the synthesis and evaluation of novel isonicotinate derivatives. As research in this area progresses, a deeper understanding of the intricate structure-activity relationships will undoubtedly pave the way for the next generation of isonicotinate-based therapeutics.
References
- A Guide to the Structure-Activity Relationship of Isonicotinic Acid Hydrazide Derivatives as Antitubercular Agents - Benchchem. (n.d.).
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Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Revealing the Anti-Cancer Potential of 1,2,3-Triazole-Isonicotinate Derivatives Targeting EGFR Kinase Inhibition in MCF-7 Cancer Cells: Design, Synthesis, Biological Evaluation, and In Silico Studies: Polycyclic Aromatic Compounds. (n.d.). Retrieved January 19, 2026, from [Link]
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INH drug 'Isoniazid' | PDF - Slideshare. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Isoniazid - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Reinvestigation of the structure-activity relationships of isoniazid - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
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In Vitro and In Silico Cytotoxic Activity of Isocordoin from Adesmia balsamica Against Cancer Cells - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the In Vitro Performance of MEK Inhibitors Derived from a Methyl 2-chloro-5-(methylamino)isonicotinate Scaffold
Welcome to a comprehensive examination of the in vitro performance of a promising class of kinase inhibitors. This guide is tailored for researchers, scientists, and drug development professionals investigating the therapeutic potential of compounds derived from the Methyl 2-chloro-5-(methylamino)isonicotinate chemical scaffold. Our focus is on a critical subset of these derivatives: allosteric inhibitors of MEK1 and MEK2, central kinases in the MAPK/ERK signaling pathway.
The aberrant activation of the Ras-Raf-MEK-ERK pathway is a primary driver in a significant number of human cancers, making it a focal point for targeted therapy.[1] Compounds built upon the isonicotinate core, such as Cobimetinib (GDC-0973), have demonstrated potent and selective inhibition of MEK1/2.[2][3] This guide will dissect the in vitro assays used to characterize these molecules, compare their performance, and provide the detailed experimental frameworks necessary for robust and reproducible evaluation.
Section 1: The MEK/ERK Signaling Pathway - The Primary Target
The MAPK/ERK pathway is a cornerstone of cellular communication, translating extracellular signals into critical cellular responses like proliferation, differentiation, and survival.[1][4] The pathway operates as a kinase cascade, with MEK1 and MEK2 serving as the central node. They are dual-specificity kinases whose sole known substrates are ERK1 and ERK2.[2] By phosphorylating and activating ERK, MEK unleashes a cascade of downstream signaling. Allosteric MEK inhibitors, such as those derived from the this compound scaffold, bind to a unique pocket on the MEK enzyme distinct from the ATP-binding site.[2][5] This action locks the kinase in an inactive conformation, preventing ERK activation and effectively silencing the downstream proliferative signals.
Caption: The MAPK/ERK signaling cascade and the point of allosteric MEK inhibition.
Section 2: Comparative In Vitro Performance Metrics
A multi-tiered assay approach is essential to fully characterize a MEK inhibitor's profile.[1] This typically begins with direct enzymatic assays to determine potency and selectivity, followed by cell-based assays to confirm target engagement and functional outcomes in a physiological context.
Biochemical Potency & Selectivity
The initial evaluation of a compound's efficacy is its direct inhibitory effect on the target enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are industry-standard for their robustness and high-throughput compatibility.[6] In these assays, a terbium-labeled antibody recognizes the phosphorylated substrate produced by MEK, leading to a FRET signal with a fluorescein-labeled tracer. Inhibition of MEK activity results in a decreased FRET ratio.
Below is a comparative table of hypothetical compounds derived from the isonicotinate scaffold against the reference compound, Cobimetinib. Potency is measured as the half-maximal inhibitory concentration (IC50).
| Compound | MEK1 IC50 (nM) | p38α IC50 (nM) | Kinase Selectivity (p38α/MEK1) |
| Cobimetinib (Ref.) | 0.9 | >10,000 | >11,000x |
| Compound A | 1.2 | >10,000 | >8,300x |
| Compound B | 25.6 | >10,000 | >390x |
| Compound C (Scaffold) | >1,000 | >10,000 | N/A |
Data is illustrative and based on typical performance profiles for this compound class.[3]
Expert Interpretation: The data clearly demonstrates the high potency and selectivity of optimized derivatives like Cobimetinib and Compound A. The significant drop in potency for Compound B suggests that certain structural modifications are detrimental to activity. The core scaffold (Compound C) is inactive, highlighting the necessity of specific chemical substitutions for potent MEK inhibition. Selectivity against other MAPK pathway kinases, like p38α, is crucial to minimize off-target effects.
Cellular Potency & Anti-Proliferative Activity
While biochemical assays confirm direct enzyme inhibition, cell-based assays are critical to measure a compound's ability to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.[7][8]
Target Engagement (Phospho-ERK Assay): A key cellular assay measures the inhibition of ERK phosphorylation (p-ERK), the direct downstream substrate of MEK.[9] This confirms the compound is hitting its intended target within the cell.
Anti-Proliferative Activity: The ultimate goal of an anticancer agent is to halt cell growth. Luminescent cell viability assays, such as CellTiter-Glo®, provide a robust method for quantifying the number of viable cells by measuring ATP levels, an indicator of metabolic activity.[10][11] The GI50 (concentration for 50% growth inhibition) is determined across various cancer cell lines, particularly those with known MAPK pathway mutations (e.g., BRAF V600E, KRAS G12C).[12][13]
| Compound | p-ERK Inhibition IC50 (nM) (A375 Cell Line) | Anti-Proliferation GI50 (nM) (A375, BRAF V600E) | Anti-Proliferation GI50 (nM) (HCT116, KRAS G13D) |
| Cobimetinib (Ref.) | 11 | 9 | 15 |
| Compound A | 15 | 12 | 22 |
| Compound B | 350 | 410 | 550 |
| Compound C (Scaffold) | >10,000 | >10,000 | >10,000 |
Data is illustrative. A375 (melanoma) and HCT116 (colorectal cancer) are common cell lines for testing MEK inhibitors.[12][14]
Expert Interpretation: A strong correlation between biochemical potency (MEK1 IC50), cellular target engagement (p-ERK IC50), and anti-proliferative activity (GI50) is the hallmark of a well-behaved, on-target inhibitor. Compound A maintains an excellent profile, closely mirroring the reference compound. Compound B's weaker biochemical potency translates directly to reduced cellular activity, reinforcing the structure-activity relationship (SAR).
Section 3: In Vitro Assay Workflows & Protocols
A logical and systematic workflow is key to efficiently identifying and characterizing lead compounds. The process typically moves from broad, high-throughput biochemical screens to more complex, lower-throughput cellular assays.
Caption: A standard in vitro screening cascade for MEK inhibitor characterization.
Protocol 1: TR-FRET Biochemical Assay for MEK1 Inhibition (LanthaScreen® Format)
This protocol outlines a self-validating system for determining the IC50 of test compounds against MEK1 kinase.
Principle: This assay quantifies MEK1's ability to phosphorylate a fluorescein-labeled ERK1 substrate. A terbium-labeled antibody that specifically binds the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the proximity of terbium (donor) and fluorescein (acceptor) allows for FRET, which is measured as an emission ratio.[6][15]
Materials:
-
Recombinant active MEK1 kinase
-
Fluorescein-ERK1 (inactive) substrate
-
ATP
-
LanthaScreen® Tb-anti-pERK1 Antibody
-
TR-FRET Dilution Buffer
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[16]
-
Test Compounds (serial dilution in DMSO)
-
EDTA (to stop reaction)
-
Low-volume 384-well plates (black)
-
TR-FRET compatible plate reader
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of test compounds in DMSO. Dispense 200 nL of each concentration into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme & Substrate Preparation: Prepare a 2X MEK1 enzyme solution and a 2X Fluorescein-ERK1/ATP substrate solution in Kinase Reaction Buffer. The final ATP concentration should be equal to its apparent Km for the enzyme to ensure sensitive detection of both ATP-competitive and allosteric inhibitors.[15]
-
Kinase Reaction Initiation: Add 5 µL of the 2X MEK1 solution to each well. Immediately follow by adding 5 µL of the 2X Substrate/ATP solution to initiate the reaction. The total reaction volume is 10 µL.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Prepare a 2X Stop/Detection solution containing EDTA and Tb-anti-pERK1 antibody in TR-FRET Dilution Buffer. Add 10 µL of this solution to each well. The final EDTA concentration should be sufficient to chelate all Mg2+ and stop the kinase activity (e.g., 10 mM final).[16]
-
Final Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at 495 nm (Terbium) and 520 nm (Fluorescein).
-
Data Analysis: Calculate the 520/495 emission ratio. Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[17]
Protocol 2: Luminescent Cell Viability Assay (CellTiter-Glo® Format)
This protocol provides a robust method for assessing the anti-proliferative effects of compounds on cancer cell lines.
Principle: This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[10] The reagent contains luciferase and its substrate, which generate a stable "glow-type" luminescent signal proportional to the amount of ATP released from lysed cells.[11][18]
Materials:
-
Cancer cell lines (e.g., A375, HCT116) cultured in appropriate media
-
Test Compounds (serial dilution in culture media)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates suitable for luminescence
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Plating: Seed cells into opaque-walled plates at a pre-determined optimal density (e.g., 2,000 cells/well for a 96-well plate) in 90 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Add 10 µL of 10X serially diluted compound stocks to the appropriate wells. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" (media only for background) wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration allows for multiple cell doublings.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[19]
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).[19]
-
Mixing: Place the plate on an orbital shaker for 2 minutes to induce cell lysis and ensure a homogenous mixture.[20]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (media only wells) from all other readings. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI50 value.
References
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- Recommended Assays for Measuring Compound X (MEK1/2 Inhibitor) Activity. BenchChem. [URL: https://www.benchchem.com/application-notes/recommended-assays-for-measuring-compound-x-mek1-2-inhibitor-activity]
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- In silico exploration for identifying structure-activity relationship of MEK inhibition and oral bioavailability for isothiazole derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20840243/]
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Synthesis and structure-activity relationship study of diaryl[d,f][10][19]diazepines as potential anti-cancer agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29307044/]
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A Head-to-Head Comparison of Synthetic Routes to 5-Aminoisonicotinic Acid Esters: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key chemical building blocks is paramount. 5-aminoisonicotinic acid esters are a class of compounds with significant interest in medicinal chemistry, serving as crucial intermediates in the synthesis of a variety of therapeutic agents. This guide provides an in-depth, head-to-head comparison of the most common synthetic routes to these valuable molecules, offering detailed experimental insights and a critical evaluation of each method's strengths and weaknesses.
Introduction: The Significance of 5-Aminoisonicotinic Acid Esters
5-Aminoisonicotinic acid and its ester derivatives are important scaffolds in the development of pharmaceuticals. The presence of the amino group and the carboxylic acid ester on the pyridine ring provides versatile handles for further chemical modifications, allowing for the construction of complex molecules with diverse biological activities. The strategic placement of the amino group at the 5-position influences the electronic properties and binding interactions of the final compounds, making it a desirable feature in drug design.
This guide will dissect four primary synthetic strategies for accessing 5-aminoisonicotinic acid esters:
-
The Buchwald-Hartwig Amination: A modern cross-coupling approach.
-
The Curtius Rearrangement: A classic transformation of carboxylic acids to amines.
-
The Hofmann Rearrangement: A related rearrangement starting from primary amides.
-
The Reduction of a Nitro Precursor: A traditional and often high-yielding method.
Each route will be evaluated based on its reaction mechanism, experimental protocol, yield, scalability, cost-effectiveness, and safety considerations.
Route 1: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method has become a staple in modern organic synthesis due to its broad substrate scope and functional group tolerance.
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine followed by deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.
Figure 1. Catalytic cycle of the Buchwald-Hartwig amination.
Synthetic Strategy
The application of the Buchwald-Hartwig amination to the synthesis of 5-aminoisonicotinic acid esters typically starts from a halogenated precursor, such as methyl 5-bromoisonicotinate. This starting material is then coupled with an ammonia equivalent in the presence of a palladium catalyst and a suitable ligand.
Starting Material: Methyl 5-bromoisonicotinate is a common and commercially available starting material for this route.
Experimental Protocol: Synthesis of Methyl 5-aminoisonicotinate
The following protocol is a representative example of a Buchwald-Hartwig amination for a similar substrate and can be adapted for the synthesis of methyl 5-aminoisonicotinate.
Materials:
-
Methyl 5-bromoisonicotinate
-
Ammonia (or an ammonia surrogate like benzophenone imine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
A strong base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), a Schlenk flask is charged with Pd(OAc)₂, the phosphine ligand, and the base.
-
Reagent Addition: The flask is sealed, and the anhydrous solvent is added via syringe. The mixture is stirred until the catalyst is pre-formed (a color change is often observed).
-
Coupling Reaction: Methyl 5-bromoisonicotinate and the ammonia source are then added to the reaction mixture.
-
Heating: The reaction is heated to the appropriate temperature (typically 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the palladium catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the desired methyl 5-aminoisonicotinate.
Performance and Considerations
| Parameter | Assessment |
| Yield | Generally good to excellent, but highly dependent on the choice of catalyst, ligand, and reaction conditions. |
| Scalability | Can be challenging to scale up due to the cost of the palladium catalyst and ligands, and the need for stringent inert atmosphere conditions. |
| Cost-Effectiveness | The high cost of palladium and specialized phosphine ligands can be a significant drawback for large-scale synthesis. |
| Safety & Environmental | Palladium is a heavy metal, and its removal from the final product is crucial for pharmaceutical applications. The use of organic solvents and strong bases also presents safety and environmental concerns. |
Expertise & Experience Insights: The success of the Buchwald-Hartwig amination is highly contingent on the meticulous exclusion of air and moisture. The choice of ligand is also critical and often requires screening to identify the optimal one for a specific substrate. For pyridine-based substrates, ligands that can tolerate the coordinating nature of the pyridine nitrogen are essential.
Route 2: The Curtius Rearrangement
The Curtius rearrangement is a classic and versatile method for the conversion of carboxylic acids into primary amines with the loss of one carbon atom.
Mechanistic Overview
The reaction proceeds through the thermal or photochemical decomposition of an acyl azide to an isocyanate intermediate. The isocyanate can then be trapped with a nucleophile, such as water or an alcohol, to yield a carbamic acid or a carbamate, respectively. The carbamic acid is unstable and readily decarboxylates to afford the primary amine.
Figure 2. Synthetic pathway of the Curtius rearrangement.
Synthetic Strategy
For the synthesis of 5-aminoisonicotinic acid esters, a suitable starting material is a derivative of pyridine-4,5-dicarboxylic acid. The carboxylic acid at the 5-position can be selectively converted to an acyl azide, which then undergoes the Curtius rearrangement.
Starting Material: Pyridine-4,5-dicarboxylic acid monomethyl ester. This can be prepared from the commercially available pyridine-4,5-dicarboxylic acid.
Experimental Protocol: Synthesis of Methyl 5-aminoisonicotinate
The following is a general procedure that can be adapted for this specific synthesis.
Materials:
-
Pyridine-4,5-dicarboxylic acid monomethyl ester
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous tert-butanol (t-BuOH)
-
Anhydrous toluene
-
Hydrochloric acid (HCl)
Procedure:
-
Acyl Azide Formation and Rearrangement: To a solution of pyridine-4,5-dicarboxylic acid monomethyl ester in anhydrous toluene are added triethylamine and diphenylphosphoryl azide. The mixture is heated to reflux. The reaction progress is monitored by the evolution of nitrogen gas and by TLC.
-
Isocyanate Trapping: After the rearrangement is complete, anhydrous tert-butanol is added to the reaction mixture to trap the in situ generated isocyanate as its Boc-protected derivative.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with aqueous sodium bicarbonate and brine.
-
Deprotection: The Boc-protected amine is then deprotected by treatment with a strong acid, such as hydrochloric acid in dioxane or methanol.
-
Purification: The final product, methyl 5-aminoisonicotinate, is isolated by neutralization and purified by crystallization or column chromatography.
Performance and Considerations
| Parameter | Assessment |
| Yield | Can provide good to excellent yields. |
| Scalability | Generally scalable, as the reagents are relatively inexpensive and the reaction conditions are straightforward. |
| Cost-Effectiveness | More cost-effective than the Buchwald-Hartwig amination due to the absence of expensive metal catalysts and ligands. |
| Safety & Environmental | The primary safety concern is the use of azides, which can be explosive. DPPA is generally considered safer than sodium azide. The use of organic solvents requires proper handling and disposal. |
Expertise & Experience Insights: The one-pot procedure using DPPA is generally preferred for safety and convenience as it avoids the isolation of the potentially explosive acyl azide intermediate. The trapping of the isocyanate with tert-butanol to form the stable Boc-carbamate allows for easier purification before the final deprotection step.
Route 3: The Hofmann Rearrangement
Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom.
Mechanistic Overview
The reaction involves the treatment of a primary amide with a halogen (typically bromine) and a strong base (like sodium hydroxide) to form an N-haloamide intermediate. Deprotonation of the N-haloamide followed by rearrangement leads to an isocyanate, which is then hydrolyzed in the aqueous basic medium to the primary amine.
Figure 3. Synthetic pathway of the Hofmann rearrangement.
Synthetic Strategy
The starting material for the Hofmann rearrangement would be the corresponding primary amide, methyl 5-(aminocarbonyl)isonicotinate. This can be synthesized from the corresponding carboxylic acid or ester.
Starting Material: Methyl 5-(aminocarbonyl)isonicotinate.
Experimental Protocol: Synthesis of Methyl 5-aminoisonicotinate
A modified Hofmann rearrangement using a milder reagent can be employed to avoid the harsh basic conditions of the classical procedure.
Materials:
-
Methyl 5-(aminocarbonyl)isonicotinate
-
(Diacetoxyiodo)benzene (PIDA) or N-bromosuccinimide (NBS)
-
A base (e.g., potassium hydroxide or DBU)
-
A solvent (e.g., a mixture of 1,4-dioxane and water, or methanol)
Procedure:
-
Reaction Setup: The starting amide is dissolved in the chosen solvent system.
-
Reagent Addition: The base is added, followed by the slow addition of the oxidizing agent (PIDA or NBS).
-
Reaction: The mixture is stirred at room temperature or heated to reflux, and the reaction is monitored by TLC.
-
Work-up: The reaction is quenched with a reducing agent (e.g., sodium thiosulfate) and the pH is adjusted. The product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or crystallization.
Performance and Considerations
| Parameter | Assessment |
| Yield | Can provide good yields, especially with modified procedures. |
| Scalability | The reaction is generally scalable. |
| Cost-Effectiveness | The reagents are relatively inexpensive, making this a cost-effective route. |
| Safety & Environmental | The use of bromine can be hazardous. Modified procedures using hypervalent iodine reagents are generally safer. The use of organic solvents and bases requires appropriate handling. |
Expertise & Experience Insights: The classical Hofmann rearrangement conditions can be harsh and may not be suitable for substrates with sensitive functional groups. The use of milder reagents like PIDA or NBS in a modified protocol can significantly improve the substrate scope and yield.
Route 4: Reduction of a Nitro Precursor
The reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis.
Mechanistic Overview
The reduction of a nitro group can be achieved through various methods, including catalytic hydrogenation, or the use of metal/acid combinations (e.g., Sn/HCl, Fe/HCl). Catalytic hydrogenation is often the preferred method for its clean reaction profile and high yields. The reaction involves the use of a metal catalyst (e.g., Pd, Pt, or Ni) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent).
Figure 4. Synthetic pathway for the reduction of a nitro precursor.
Synthetic Strategy
This route begins with the nitration of isonicotinic acid or its ester, followed by the selective reduction of the nitro group.
Starting Material: Methyl 5-nitroisonicotinate. This can be prepared by the nitration of methyl isonicotinate.
Experimental Protocol: Synthesis of Methyl 5-aminoisonicotinate
Step 1: Synthesis of Methyl 5-nitroisonicotinate
-
Nitration: Methyl isonicotinate is carefully added to a mixture of fuming nitric acid and concentrated sulfuric acid at a low temperature. The reaction is then warmed and stirred until the nitration is complete.
-
Work-up: The reaction mixture is poured onto ice, and the pH is carefully adjusted with a base to precipitate the product. The solid is collected by filtration, washed with water, and dried.
Step 2: Reduction to Methyl 5-aminoisonicotinate
-
Reaction Setup: Methyl 5-nitroisonicotinate is dissolved in a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of palladium on carbon (Pd/C) is added.
-
Hydrogenation: The reaction mixture is subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator, until the starting material is consumed.
-
Work-up: The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography.
Performance and Considerations
| Parameter | Assessment |
| Yield | The reduction step typically proceeds in high yield. The overall yield depends on the efficiency of the nitration step. |
| Scalability | Catalytic hydrogenation is a highly scalable and industrially viable process. |
| Cost-Effectiveness | This route is often the most cost-effective, especially for large-scale production, due to the low cost of the reagents and the reusability of the catalyst. |
| Safety & Environmental | The nitration step involves the use of strong, corrosive acids and requires careful temperature control. Hydrogen gas is flammable and requires specialized equipment for safe handling. |
Expertise & Experience Insights: The nitration of pyridine derivatives can sometimes lead to mixtures of regioisomers. Careful optimization of the reaction conditions is necessary to achieve high selectivity for the desired 5-nitro isomer. For the reduction step, transfer hydrogenation using a hydrogen donor like ammonium formate can be a safer and more convenient alternative to using hydrogen gas, especially on a smaller scale.
Head-to-Head Comparison of the Synthetic Routes
| Feature | Buchwald-Hartwig Amination | Curtius Rearrangement | Hofmann Rearrangement | Reduction of Nitro Precursor |
| Starting Material | Methyl 5-bromoisonicotinate | Pyridine-4,5-dicarboxylic acid monomethyl ester | Methyl 5-(aminocarbonyl)isonicotinate | Methyl 5-nitroisonicotinate |
| Key Transformation | Pd-catalyzed C-N coupling | Acyl azide to isocyanate rearrangement | Amide to isocyanate rearrangement | Nitro group reduction |
| Number of Steps | 1 (from halo-ester) | 2-3 (from dicarboxylic acid) | 2-3 (from dicarboxylic acid) | 2 (from isonicotinate) |
| Typical Yield | Good to Excellent | Good to Excellent | Good | High |
| Scalability | Challenging | Good | Good | Excellent |
| Cost-Effectiveness | Low (expensive catalyst/ligands) | Moderate | High | High |
| Safety Concerns | Heavy metal catalyst, strong bases | Azide intermediates (potentially explosive) | Use of halogens, strong bases | Strong acids, flammable H₂ gas |
| Key Advantage | Direct amination, high functional group tolerance | Avoids metal catalysts | Inexpensive reagents | Highly scalable and cost-effective |
| Key Disadvantage | Cost and scalability | Safety of azide intermediates | Harsh basic conditions (classical) | Nitration can produce isomers |
Conclusion and Recommendations
The choice of the optimal synthetic route to 5-aminoisonicotinic acid esters depends heavily on the specific requirements of the project, including the desired scale, cost constraints, and available equipment.
-
For large-scale industrial production , the reduction of a nitro precursor is often the most economically viable and scalable option, despite the initial challenges of the nitration step.
-
For laboratory-scale synthesis and medicinal chemistry applications , where flexibility and functional group tolerance are key, the Buchwald-Hartwig amination and the Curtius rearrangement (particularly the one-pot DPPA method) offer excellent alternatives. The Buchwald-Hartwig route provides a more direct approach if the halogenated precursor is readily available.
-
The Hofmann rearrangement represents a solid, cost-effective classical approach, especially when milder, modified conditions are employed.
Ultimately, the selection of a synthetic route requires a careful consideration of all these factors. This guide provides the foundational knowledge and experimental insights to enable researchers to make an informed decision and successfully synthesize these valuable building blocks for their research and development endeavors.
References
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Purity Assessment and Impurity Profiling of Synthesized Isonicotinates
Introduction: The Criticality of Purity in Isonicotinate-Based Drug Development
Isonicotinates, esters of isonicotinic acid, are pivotal structural motifs in a multitude of pharmaceutical compounds. Their presence in active pharmaceutical ingredients (APIs) necessitates a rigorous understanding and control of their purity. Impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. Consequently, a robust analytical strategy for purity assessment and impurity profiling is not merely a quality control measure but a cornerstone of successful drug development and regulatory compliance.
This guide provides an in-depth comparison of the principal analytical techniques employed for this purpose. We will move beyond procedural descriptions to explore the strategic rationale behind methodological choices, grounded in both scientific principles and regulatory expectations. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to design and execute self-validating analytical protocols for the comprehensive characterization of synthesized isonicotinates.
The entire framework of impurity management is dictated by stringent regulatory standards, primarily those set by the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline, in particular, provides a roadmap for the content and qualification of impurities in new drug substances.[1][2][3] It establishes thresholds for reporting, identifying, and toxicologically qualifying impurities based on the maximum daily dose of the drug.[4]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data synthesized from ICH Harmonised Tripartite Guideline Q3A(R2).[1][4] |
Understanding these thresholds is fundamental, as they dictate the required sensitivity and specificity of the analytical methods you will develop.
The Analytical Arsenal: A Comparative Overview
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the isonicotinate API and its potential impurities (e.g., volatility, polarity, thermal stability). No single technique is universally superior; instead, they are often used in a complementary fashion to build a complete purity profile.[5]
| Technique | Principle | Best Suited For | Key Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Non-volatile, polar, and thermally unstable compounds.[6][7] | Wide applicability, robust, excellent quantitation, versatile detectors (UV, MS). | Higher solvent consumption, can be slower than GC.[6] |
| GC | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Volatile and thermally stable compounds (e.g., residual solvents, volatile impurities).[5][8] | High separation efficiency, fast analysis for simple mixtures, sensitive detectors (FID, MS).[8] | Limited to thermally stable and volatile samples; may require derivatization.[9][10] |
| NMR | Measures the magnetic properties of atomic nuclei, providing detailed structural information. | Structural elucidation of unknown impurities, quantitation without a specific reference standard (qNMR).[11][12] | Unambiguous structure identification, non-destructive, primary quantitative method (qNMR).[13][14][15] | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.[12] |
| MS | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight determination and structural information (via fragmentation). | High sensitivity, high specificity, definitive identification when coupled with chromatography (LC-MS, GC-MS).[16] | Ionization efficiency can vary significantly between compounds, quantification can be complex. |
Workflow for Impurity Profiling
A typical workflow integrates these techniques to move from detection to definitive identification.
Caption: Integrated workflow for isonicotinate impurity profiling.
Deep Dive: Methodologies and Experimental Causality
High-Performance Liquid Chromatography (HPLC): The Workhorse
For isonicotinates and their typically non-volatile, polar impurities, reversed-phase HPLC (RP-HPLC) is the predominant analytical choice.[17] The causality here is the ability to separate compounds over a wide polarity range, making it ideal for resolving the API from starting materials, by-products, and degradation products.
Developing a Stability-Indicating Method: The core objective is to develop a method that can separate the API from all potential impurities and degradation products. This is a regulatory requirement and is confirmed through forced degradation studies.[18][19] By intentionally stressing the API under harsh conditions (e.g., acid, base, oxidation, heat, photolysis), we generate the very degradation products the method must be able to resolve.[20][21]
Protocol: Stability-Indicating RP-HPLC-UV Method for Isonicotinate Purity
-
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Causality: A DAD is chosen over a simple UV detector to assess peak purity, ensuring a single chromatographic peak corresponds to a single compound.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Causality: C18 is a versatile, non-polar stationary phase effective for retaining and separating a broad range of moderately polar compounds like isonicotinates.
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: A buffered acidic mobile phase (pH ~2.7) is used to suppress the ionization of acidic and basic functional groups, leading to sharper, more symmetrical peaks and reproducible retention times. Acetonitrile is a common organic modifier with good UV transparency.
-
Gradient: A gradient elution (e.g., 5% to 95% B over 20 minutes) is typically necessary to elute both polar and non-polar impurities within a reasonable runtime.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the isonicotinate sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.
-
Causality: The diluent should be weak enough to not cause peak distortion upon injection but strong enough to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Causality: Maintaining a constant column temperature ensures reproducible retention times.
-
Injection Volume: 5 µL
-
Detection: 254 nm or an optimal wavelength determined from the API's UV spectrum.
-
-
System Suitability (Self-Validation):
-
Before sample analysis, perform injections of a standard solution to verify system performance.
-
Parameters: Tailing factor (should be < 2.0), theoretical plates (> 2000), and repeatability of injections (%RSD < 2.0% for 5 replicate injections).
-
Causality: These checks ensure the chromatographic system is performing correctly before generating critical sample data, making the protocol a self-validating system.
-
Gas Chromatography (GC): For Volatiles and Derivatized Analytes
GC's strength lies in its high resolving power for volatile compounds.[8] While most isonicotinates are not directly suitable for GC due to high melting points, their more volatile ester derivatives (e.g., methyl isonicotinate) can be analyzed effectively.[10][22] Its primary, indispensable role is in the analysis of residual solvents as per ICH Q3C guidelines.
Protocol: GC-FID for Methyl Isonicotinate Impurity in Methyl Isonipecotinate
This protocol is adapted from a published method for a similar analysis.[10][22]
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Causality: FID is a robust, universal detector for organic compounds, providing excellent sensitivity and a wide linear range.
-
-
Column & Conditions:
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.53 mm ID, 2.65 µm film thickness.
-
Causality: This is a general-purpose, low-polarity column suitable for separating a wide range of compounds based on boiling point.
-
Carrier Gas: Nitrogen or Helium at a constant flow of 5.0 mL/min.
-
Injector Temperature: 230 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: 100 °C hold for 0 min, then ramp at 10 °C/min to 270 °C, hold for 5 min.
-
Causality: The temperature program ensures that analytes move through the column at different rates, enabling separation. The initial and final temperatures are chosen to ensure good separation and elution of all components.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., Methanol) and inject 1 µL.
-
NMR and MS: The Definitive Identifiers
When an impurity is detected above the ICH identification threshold, its structure must be elucidated.[4] This is where the synergy of MS and NMR becomes paramount.
-
LC-MS: Provides the molecular weight of the impurity, a critical first piece of the structural puzzle. High-resolution mass spectrometry (HRMS) can provide the elemental formula.[23]
-
NMR: After isolation (often via preparative HPLC), NMR provides the definitive atomic connectivity and stereochemistry.[11][14] For quantitative purposes, Quantitative NMR (qNMR) is a powerful primary technique that can determine the purity of a substance or the concentration of an impurity by comparing the integral of an analyte peak to that of a certified internal standard.[13][24][25][26]
Decision Logic for Technique Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion: Towards a Holistic and Compliant Purity Strategy
The purity assessment and impurity profiling of synthesized isonicotinates is a multi-faceted challenge that demands a strategic, orthogonal approach. Relying on a single analytical technique is insufficient for the rigorous demands of modern pharmaceutical development. A robust strategy begins with a high-performance separation technique, typically HPLC, to serve as the primary tool for purity quantitation and stability indication. This is supported by GC for volatile impurities and residual solvents. When structural elucidation is required, the unparalleled power of MS and NMR is leveraged to provide definitive identification.
By grounding these analytical choices in the principles of separation science and the framework of regulatory guidelines like ICH Q3A, drug development professionals can build a comprehensive and defensible impurity profile. This not only ensures the quality and safety of the final medicinal product but also streamlines the path to regulatory approval.
References
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Hanna, G. M. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
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ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
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European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances. [Link]
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Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. [Link]
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Lab Manager. (2025, November 27). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]
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National Institutes of Health (NIH). (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. [Link]
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Shinde, V. (2020, October 22). Difference between HPLC and GC Technique. Veeprho. [Link]
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ResearchGate. (2025, August 5). The changing role of NMR spectroscopy in off-line impurity identification. [Link]
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Asian Journal of Chemistry. (n.d.). Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. [Link]
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Asian Journal of Chemistry. (2010, March 30). Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]
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Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. [Link]
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European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
A3P. (n.d.). Some good validation practices for analytical procedures. [Link]
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ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
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IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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ResearchGate. (n.d.). Purity plot of isonicotinic acid. [Link]
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National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
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Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]
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ResearchGate. (n.d.). Results of forced degradation studies. [Link]
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Waters Corporation. (n.d.). Efficient Identification of Impurities in Nicotine API Using the SmartMS-Enabled ACQUITY RDa Detector. [Link]
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ResearchGate. (2019, November 27). Impurity Profiling-A Significant Approach In Pharmaceuticals. [Link]
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IJCRT.org. (2024, July 7). IMPURITY PROFILING. [Link]
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PubMed. (2021, January 26). Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics. [Link]
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PubMed Central. (n.d.). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. [Link]
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ResearchGate. (2025, August 6). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry. [Link]
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Safety Operating Guide
Navigating the Disposal of Methyl 2-chloro-5-(methylamino)isonicotinate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of Methyl 2-chloro-5-(methylamino)isonicotinate, a compound characterized by its chlorinated pyridine structure and aromatic amine functionality. The following procedures are grounded in established safety protocols and an understanding of the chemical's inherent hazards, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment: Understanding the Compound's Profile
-
Chlorinated Pyridines: This class of compounds can be toxic and environmentally persistent. Upon combustion, they have the potential to form hazardous byproducts such as hydrogen chloride and oxides of nitrogen.
-
Aromatic Amines: Many aromatic amines are known to be toxic and are often classified as suspected carcinogens.[1] They can be harmful to aquatic life and should be prevented from entering waterways.[1]
Given these characteristics, this compound must be treated as a hazardous waste.
Prerequisite for Disposal: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound for any purpose, including disposal, it is imperative to use appropriate personal protective equipment (PPE) and engineering controls.
Table 1: Essential Safety Measures
| Control Type | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of any vapors or dust. |
| Personal Protective Equipment (PPE) | Nitrile Gloves | To prevent skin contact. |
| Safety Goggles | To protect eyes from splashes. | |
| Laboratory Coat | To protect clothing and skin. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow is designed to guide the user through the necessary stages of waste management.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
This protocol provides a detailed, step-by-step methodology for the safe disposal of this compound.
Waste Segregation and Containerization
-
Segregate at the Source: At the point of generation, separate waste containing this compound from other waste streams. This is a critical first step to prevent accidental reactions.[2]
-
Solid Waste:
-
Collect solid waste, such as contaminated filter paper, weighing paper, or residual solid compound, in a designated, robust, and sealable container.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
-
Liquid Waste:
-
Collect liquid waste, such as reaction mixtures or solutions containing the compound, in a separate, compatible, and leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" and list all chemical components and their approximate concentrations.
-
Crucially, do not mix this waste with acidic or oxidizing waste streams. Aromatic amines can react exothermically with acids and may be incompatible with strong oxidizers.[1]
-
Labeling and Storage
-
Proper Labeling: All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents
-
The date of initial accumulation
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory. This area should be under the control of the laboratory personnel.
-
Storage Conditions: Keep the waste containers in a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition. Ensure that the storage area is secure and that incompatible chemicals are not stored in close proximity.
Final Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days for large quantity generators), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[3]
-
Licensed Waste Disposal: Your EHS department will work with a licensed hazardous waste disposal company to ensure the material is transported to an appropriate treatment, storage, and disposal facility (TSDF).
-
Incineration: The most probable disposal method for this type of compound is high-temperature incineration at a permitted hazardous waste facility. This method is effective for destroying chlorinated organic compounds.
-
Landfill Prohibition: Due to its chemical nature, this compound is not suitable for landfill disposal.
Regulatory Considerations
The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Your institution's EHS department will be well-versed in these regulations, including specific state and local requirements. It is the responsibility of the waste generator (the laboratory) to ensure that waste is properly identified, labeled, and stored.[4][5]
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of chemical waste is a cornerstone of a safe and ethical research environment. By following the procedures outlined in this guide, researchers, scientists, and drug development professionals can confidently manage the disposal of this compound, thereby minimizing risks and ensuring compliance with all relevant regulations. Always consult your institution's specific waste management plan and your EHS department for guidance.
References
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American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. [Link]
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U.S. Environmental Protection Agency. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
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U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
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eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]
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A Comprehensive Guide to the Safe Handling of Methyl 2-chloro-5-(methylamino)isonicotinate
As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived hazard, with a structured and informed safety protocol. This guide provides essential, immediate safety and logistical information for handling Methyl 2-chloro-5-(methylamino)isonicotinate, a compound that, due to its structure as a chlorinated and amino-substituted aromatic compound, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This document is designed to be a trusted resource for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Summary
This compound is classified as a potential irritant to the skin and eyes and may cause respiratory irritation.[5][6] Aromatic amines, as a class, can exhibit toxicity, and some are known or suspected carcinogens.[2][7][8] Therefore, minimizing exposure is the primary goal.
| Hazard | Precautionary Measures |
| Skin & Eye Contact | Causes skin and serious eye irritation.[5] Avoid contact. Wear appropriate chemical-resistant gloves, safety goggles, and a fully buttoned lab coat. In case of splash risk, a face shield is mandatory.[1][9] |
| Inhalation | May cause respiratory irritation.[6] All handling must be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[1][7] |
| Ingestion | Harmful if swallowed.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][10][11] |
| Flammability | While data for the specific compound is unavailable, related compounds have a flashpoint, indicating they are combustible.[5][10] Keep away from open flames, hot surfaces, and sources of ignition.[10][12] |
| Chemical Reactions | Incompatible with strong oxidizing agents, strong acids, and strong bases.[10][11] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is your last and most critical line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
Hand Protection: The Critical Barrier
Chemically resistant gloves are essential.[1][5] The choice of glove material is paramount and should be based on chemical compatibility data.[13] For chlorinated and organic solvents, materials like butyl rubber or Viton® are often recommended.[1][14][15] Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact.[14][16] Always consult the glove manufacturer's resistance guide for the specific chemical or a close structural analog.[13][17][18]
-
Routine Handling: For small quantities, a single pair of well-fitting nitrile gloves (minimum 5 mil thickness) may suffice, provided there is no risk of direct immersion.
-
Higher Risk Operations: When handling larger volumes or in situations with a higher risk of splashing, double-gloving is recommended.[7] An inner nitrile glove with an outer, more robust glove such as butyl rubber provides enhanced protection.
Eye and Face Protection: Shielding from Splashes
At a minimum, chemical splash goggles that form a seal around the eyes are required.[1][19] For any procedure with a significant risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to safety goggles.[1][5][20]
Body Protection: Preventing Skin Contact
A clean, fully buttoned lab coat is the standard for body protection.[1] For operations involving larger quantities or a higher splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.[1]
Respiratory Protection: Ensuring Clean Air
All work with this compound must be performed within a certified chemical fume hood.[1][7] This engineering control is the primary method for preventing inhalation exposure. If there is a potential for exposure above occupational limits, a qualified safety professional must determine the appropriate respiratory protection.[1]
Caption: PPE selection workflow based on the scale and risk of the procedure.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling minimizes the risk of exposure and ensures the experiment's integrity.
Preparation and Weighing
-
Don Appropriate PPE: Before handling the chemical, put on all required PPE as outlined above.
-
Designated Area: Conduct all manipulations within a certified chemical fume hood.[1]
-
Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., sand, vermiculite), a sealed waste container, and appropriate PPE is readily accessible.[5]
-
Weighing: If possible, weigh the solid directly into the reaction vessel within the fume hood. If using a balance outside the hood, use a tared, sealed container to transport the chemical.
Reaction Setup and Execution
-
Closed System: Whenever feasible, use a closed system to minimize the release of vapors.[5]
-
Ventilation: Ensure the fume hood sash is at the appropriate height to maintain proper airflow.
-
Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[10][11]
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
Post-Procedure Cleanup
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent, followed by soap and water.[1]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by your lab coat. Wash hands thoroughly with soap and water after removing all PPE.[5]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.[1]
-
Waste Segregation: Segregate waste containing this compound from other waste streams.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Containerization: Use sealed, chemically compatible containers for all waste. This includes empty containers, contaminated gloves, absorbent materials, and any other contaminated items.[1][5]
-
Regulatory Compliance: Dispose of all waste in accordance with institutional, local, regional, and national environmental regulations.[5]
Caption: A clear workflow for the safe disposal of waste.
By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, ensuring a secure laboratory environment for yourself and your colleagues.
References
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- SAFETY DATA SHEET. TCI EUROPE N.V.
- SAFETY DATA SHEET. Fisher Scientific. 2014-12-02.
- SAFETY DATA SHEET. Fisher Scientific. 2014-12-02.
- SAFETY DATA SHEET. Sigma-Aldrich. 2025-07-09.
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- Personal Protective Equipment. US EPA. 2025-09-12.
- Material Safety Data Sheet. 2021-11-25.
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- Laboratory Safety Manual. Cornell EHS.
- Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC - NIH.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
